(6-Methoxypyridazin-3-yl)methanol
Description
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Properties
IUPAC Name |
(6-methoxypyridazin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-3-2-5(4-9)7-8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAODUOUIWBJNQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30530143 | |
| Record name | (6-Methoxypyridazin-3-yl)methanol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89532-79-6 | |
| Record name | (6-Methoxypyridazin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30530143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-methoxypyridazin-3-yl)methanol | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(6-Methoxypyridazin-3-yl)methanol: A Technical Guide for Chemical Researchers and Drug Development Professionals
Introduction
(6-Methoxypyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine core substituted with methoxy and hydroxymethyl functional groups.[1][2] Its structural attributes make it a valuable building block, or key intermediate, in the field of medicinal chemistry and pharmaceutical research. The pyridazine scaffold is a recognized "privileged structure" capable of interacting with a variety of biological targets, and the methoxy and hydroxymethyl groups provide strategic points for molecular elaboration and optimization of physicochemical properties in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers and professionals in drug development.[3]
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. The key identifiers and computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 89532-79-6 | |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| IUPAC Name | This compound | |
| SMILES | COC1=NN=C(C=C1)CO | |
| Monoisotopic Mass | 140.058577502 Da | [2] |
| XLogP3 (Computed) | -0.7 | [2] |
| Physical State | Solid (presumed) | |
| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) | |
| Storage | 2-8°C (Refrigerated) |
Synthesis Protocol
The synthesis of this compound can be logically approached via a multi-step sequence starting from commercially available precursors. The following protocol is a well-reasoned pathway based on established chemical transformations, including the synthesis of the key intermediate, 6-methoxypyridazine-3-carboxylic acid, as detailed in patent literature.
Overall Synthesis Workflow
Caption: Proposed synthetic pathway to this compound.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid
This step involves the oxidation of the methyl group of 3-chloro-6-methylpyridazine to a carboxylic acid. Strong oxidizing agents are required for this transformation.
-
Rationale: The choice of a potent oxidizing agent like potassium permanganate in an acidic medium is a standard method for converting an electron-deficient methyl group on a heterocyclic ring to a carboxylic acid.
-
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and cooling bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid while maintaining a low temperature (ice bath).
-
Gradually add an oxidant, such as potassium permanganate, in portions, ensuring the reaction temperature is controlled.
-
After the addition is complete, allow the reaction to proceed at a moderately elevated temperature (e.g., 50-80°C) for several hours until completion (monitored by TLC or LC-MS).
-
Cool the reaction mixture and carefully quench by pouring it into ice water.
-
Extract the aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 6-chloropyridazine-3-carboxylic acid.
-
Step 2: Synthesis of 6-Methoxypyridazine-3-carboxylic acid
This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by a methoxy group.
-
Rationale: Sodium methoxide is a strong nucleophile that readily displaces halides from electron-deficient aromatic rings like pyridazine. The reaction is typically carried out in methanol, which serves as both the solvent and the source of the methoxy group.
-
Experimental Protocol:
-
In a dry reaction flask, dissolve 6-chloropyridazine-3-carboxylic acid and sodium methoxide in anhydrous methanol.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in water and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
The crude 6-methoxypyridazine-3-carboxylic acid can be further purified by recrystallization from water.
-
Step 3: Reduction to this compound
The final step is the reduction of the carboxylic acid to a primary alcohol.
-
Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction is typically performed in an anhydrous aprotic solvent like tetrahydrofuran (THF). Borane (BH₃) complexes can also be used for this transformation.
-
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve 6-methoxypyridazine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification can be achieved by column chromatography on silica gel.
-
Spectroscopic and Analytical Characterization (Predicted)
While specific experimental data is not widely published, the expected spectroscopic characteristics can be predicted based on the structure of this compound.
-
¹H NMR:
-
A singlet for the methoxy group (CH₃O-) protons, expected around δ 3.9-4.1 ppm.
-
A singlet for the methylene protons (-CH₂OH), expected around δ 4.6-4.8 ppm.
-
Two doublets for the pyridazine ring protons, corresponding to the protons at the C4 and C5 positions.
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methoxy carbon.
-
A signal for the methylene carbon.
-
Signals for the four carbons of the pyridazine ring, with the carbon bearing the methoxy group being the most downfield.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching absorptions around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the pyridazine ring in the 1400-1600 cm⁻¹ region.
-
A strong C-O stretching band for the alcohol around 1050 cm⁻¹.
-
-
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 140.
-
Applications in Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine core is a common motif in a variety of biologically active compounds.
Scaffold for Kinase Inhibitors
The pyridazine ring system is frequently employed as a core scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding site of kinases.
The hydroxymethyl group of this compound can be further functionalized, for example, by conversion to an ether, ester, or amine, to introduce substituents that can occupy other pockets of the kinase active site, thereby increasing potency and selectivity. The methoxy group can also be modified or replaced to fine-tune the electronic and steric properties of the molecule.
Precursor for Bioactive Molecules
The hydroxymethyl group can be converted into other functional groups, such as an aldehyde, a carboxylic acid, or a halide, which can then be used in a variety of coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build more complex molecular architectures. This versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.
Safety and Handling
Based on GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Hazard Statements:
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
-
Store in a cool, dry, and well-ventilated place.
-
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit multi-step, synthesis from readily available starting materials, combined with the strategic placement of its functional groups, makes it an attractive building block for the creation of novel bioactive compounds. While a lack of publicly available, experimentally determined spectroscopic and physical data necessitates careful characterization by researchers, the logical synthetic pathways and predictable analytical profile provide a solid foundation for its use in advanced chemical synthesis. As the quest for new therapeutics continues, the utility of such well-defined heterocyclic scaffolds is expected to grow, positioning this compound as a compound of ongoing interest to the scientific community.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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A Technical Guide to the Structural Elucidation of (6-Methoxypyridazin-3-yl)methanol
Introduction
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's chemical structure is a foundational prerequisite.[1][2] Small organic molecules, particularly nitrogen-containing heterocycles, form the backbone of many therapeutic agents. The pyridazine ring, in particular, is a valuable scaffold in medicinal chemistry, prized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be pivotal in drug-target interactions.[3]
This guide provides an in-depth, technical walkthrough for the complete structure elucidation of (6-Methoxypyridazin-3-yl)methanol, a representative pyridazine derivative. This molecule serves as a key intermediate in the synthesis of various bioactive compounds.[4] We will proceed through a multi-technique analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy are synergistically integrated to build a conclusive structural assignment. This process illustrates the core principles of chemical characterization, ensuring the identity, purity, and integrity of a compound destined for further research and development.
The Elucidation Strategy: A Multi-Technique Approach
The definitive identification of an unknown compound is rarely achieved with a single analytical method.[5] A robust elucidation strategy relies on the convergence of data from multiple orthogonal techniques, each providing a unique piece of the structural puzzle. Our approach begins with determining the molecular formula, proceeds to identify functional groups, and culminates in mapping the precise connectivity of every atom in the molecule.
The workflow is designed to be a self-validating system. Each successive experiment provides data that should confirm and refine the hypotheses generated from the previous steps. This iterative process of hypothesis generation and experimental verification is the cornerstone of scientific integrity in structural chemistry.
Caption: Overall workflow for the structure elucidation of this compound.
Chapter 1: High-Resolution Mass Spectrometry (HRMS) – Determining the Molecular Formula
Principle & Rationale: The first critical step in identifying an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the calculation of a unique molecular formula.[5] For nitrogen-containing heterocycles, electrospray ionization (ESI) in positive mode is often effective, as the nitrogen atoms are readily protonated to form [M+H]⁺ ions.[6][7]
Experimental Protocol: HRMS Data Acquisition (ESI+)
-
Sample Preparation: Dissolve approximately 0.1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) containing 0.1% formic acid to facilitate protonation.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Key ESI parameters include a capillary voltage of ~3.2 kV, a drying gas temperature of 250 °C, and a nebulizer pressure of 35 psi.[7]
-
Data Processing: Use the instrument's software to determine the accurate mass of the most abundant ion, typically the [M+H]⁺ peak. Generate possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., ± 5 ppm).
Data Interpretation & Results
The chemical structure of this compound has the molecular formula C₆H₈N₂O₂.[8] The expected monoisotopic mass is 140.0586 Da.[8] An HRMS experiment should yield a protonated molecular ion [M+H]⁺ with a measured m/z value extremely close to 141.0664.
| Parameter | Expected Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Exact Mass | 140.0586 Da |
| [M+H]⁺ Ion (Calculated) | 141.0664 m/z |
Table 1: Expected High-Resolution Mass Spectrometry Data.
The software-generated formula list should rank C₆H₈N₂O₂ as the most probable candidate based on the accurate mass measurement and isotopic pattern, thus confirming the elemental composition.
Chapter 2: Infrared (IR) Spectroscopy – Identifying Key Functional Groups
Principle & Rationale: Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Specific chemical bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. By analyzing the absorption spectrum, we can deduce the presence of key groups like hydroxyl (-OH), methoxy (-OCH₃), and the aromatic pyridazine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Lower the ATR press and apply firm, consistent pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Use the software to perform a baseline correction and label the major absorption peaks.
Data Interpretation & Results
The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3300 (broad) | O-H stretch | Alcohol (-CH₂OH ) |
| ~2950-2850 | C-H stretch | Methoxy (-OCH₃ ) and Methylene (-CH₂ OH) |
| ~1600-1450 | C=C, C=N stretch | Pyridazine aromatic ring |
| ~1250 & ~1050 | C-O stretch | Methoxy ether (C-O -CH₃) and primary alcohol (C-O H) |
Table 2: Expected Characteristic Infrared Absorption Bands.
The broad band around 3300 cm⁻¹ is a definitive indicator of the hydroxyl group, likely broadened due to hydrogen bonding in the solid state. The C-H stretching vibrations confirm the presence of sp³ hybridized carbons (methoxy and methylene groups). The series of peaks in the 1600-1450 cm⁻¹ region are characteristic of the pyridazine ring, and the strong absorptions in the "fingerprint region" around 1250-1050 cm⁻¹ confirm the C-O single bonds of both the methoxy ether and the primary alcohol.[9][10][11]
Chapter 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – Assembling the Molecular Skeleton
Principle & Rationale: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[12] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can determine the number of unique atoms, their hybridization, and, crucially, their connectivity. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[13][14]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled, typically those on adjacent carbons (¹H-¹H J-coupling).
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are separated by two or three bonds, providing the long-range connectivity needed to piece the molecular skeleton together.[15]
Data Interpretation & Results
¹H NMR Analysis
The ¹H NMR spectrum is expected to show four distinct signals:
-
A singlet (~4.0 ppm, 3H): Corresponding to the three equivalent protons of the methoxy (-OCH₃) group. It is a singlet as there are no adjacent protons.
-
A singlet (~4.7 ppm, 2H): Corresponding to the two equivalent protons of the methylene (-CH₂OH) group. It is a singlet as it is not adjacent to any other protons.
-
A doublet (~7.1 ppm, 1H): One of the two aromatic protons on the pyridazine ring.
-
A doublet (~7.7 ppm, 1H): The other aromatic proton on the pyridazine ring. The two aromatic protons appear as doublets because they are coupled to each other.
-
A broad singlet (~5.5 ppm, 1H): The hydroxyl proton (-OH). Its chemical shift can be variable and the peak may be broad due to chemical exchange.
¹³C NMR Analysis
The ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule:
-
~54 ppm: The methoxy carbon (-C H₃).
-
~60 ppm: The methylene carbon (-C H₂OH).
-
~118 ppm & ~128 ppm: The two CH carbons of the pyridazine ring.
-
~150 ppm & ~165 ppm: The two quaternary carbons of the pyridazine ring (the one bonded to the methoxy group and the one bonded to the methylene group).
2D NMR Analysis: Establishing Connectivity
The true power of NMR is realized in the 2D experiments which connect the assigned signals.
Caption: Key HMBC correlations confirming the structure of this compound.
-
COSY: A cross-peak between the two aromatic proton signals (~7.1 and ~7.7 ppm) would confirm they are on adjacent carbons.
-
HSQC: This would definitively link the proton signals to their corresponding carbon signals (e.g., ~4.0 ppm ¹H to ~54 ppm ¹³C; ~4.7 ppm ¹H to ~60 ppm ¹³C, etc.).
-
HMBC: This is the final piece of the puzzle. Key expected correlations include:
-
The methoxy protons (~4.0 ppm) correlating to the quaternary carbon at ~165 ppm.
-
The methylene protons (~4.7 ppm) correlating to the quaternary carbon at ~150 ppm and the adjacent aromatic CH carbon at ~128 ppm.
-
The aromatic protons correlating to the other carbons in the ring, confirming the substitution pattern.
-
Summary of NMR Data
| Atom Position | ¹H δ (ppm), Mult. (J Hz) | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |
| -OCH₃ | ~4.0, s | ~54 | C6 |
| -CH₂ OH | ~4.7, s | ~60 | C3, C4 |
| -CH₂OH | ~5.5, br s | - | C3 |
| H4 | ~7.1, d | ~118 | C3, C5, C6 |
| H5 | ~7.7, d | ~128 | C3, C4, C6 |
| C3 | - | ~150 | H4, H5, -CH₂OH |
| C6 | - | ~165 | H4, H5, -OCH₃ |
Table 3: Consolidated and Predicted NMR Assignments for this compound in DMSO-d₆.
Conclusion: The Validated Structure
By systematically integrating the data from HRMS, FTIR, and a comprehensive suite of NMR experiments, we can unambiguously elucidate the structure of this compound.
-
HRMS establishes the molecular formula as C₆H₈N₂O₂.
-
FTIR confirms the presence of an alcohol (-OH), a methoxy group (-OCH₃), and an aromatic pyridazine ring.
-
¹H and ¹³C NMR quantify the number of unique proton and carbon environments, consistent with the proposed structure.
-
2D NMR (COSY, HSQC, and HMBC) provides the definitive atomic connectivity, mapping out the molecular skeleton and confirming the precise placement of the methoxy and methanol substituents on the pyridazine ring.
This multi-technique approach provides a self-validating and scientifically rigorous confirmation of the molecular structure, an essential step in ensuring the quality and reliability of chemical compounds used in research and drug development. For absolute confirmation of the solid-state structure, single-crystal X-ray diffraction could be employed, which remains the gold standard for structural determination.[5]
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Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
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FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate. [Link]
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The Cornerstone of Pyridazine-Based Drug Discovery: An In-depth Technical Guide to (6-Methoxypyridazin-3-yl)methanol
For Immediate Release
A critical building block in the synthesis of advanced therapeutic agents, (6-Methoxypyridazin-3-yl)methanol (CAS No. 89532-79-6) stands as a testament to the enduring importance of the pyridazine scaffold in modern medicinal chemistry. This technical guide offers an in-depth analysis of its synthesis, chemical properties, and pivotal role as a key intermediate for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the Pyridazine Moiety
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and hydrogen bonding capabilities make it a valuable component in the design of molecules that can effectively interact with biological targets.[1] The incorporation of a methoxy and a hydroxymethyl group, as seen in this compound, provides two key points for molecular elaboration, offering a versatile platform for the synthesis of diverse and complex bioactive compounds.[2] This strategic combination of functionalities has positioned this compound as a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[3][4][5]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 89532-79-6 | [6] |
| Molecular Formula | C₆H₈N₂O₂ | [6] |
| Molecular Weight | 140.14 g/mol | [6] |
| IUPAC Name | This compound | [6] |
| Appearance | Likely a crystalline solid | [2] |
| Solubility | Partially soluble in DMSO (with heating) and Methanol (with sonication) | [2] |
| Storage | 2-8°C, sealed in a dry environment | [7] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Mechanistic Insights
The synthesis of this compound can be logically approached from readily available precursors. A robust synthetic strategy involves the initial preparation of a key intermediate, 3-chloro-6-methoxypyridazine, followed by a nucleophilic substitution to introduce the hydroxymethyl group.
Synthesis of the Key Intermediate: 3-Chloro-6-methoxypyridazine
The journey to this compound begins with the synthesis of 3-chloro-6-methoxypyridazine. This intermediate is typically prepared from 3,6-dichloropyridazine via a selective nucleophilic aromatic substitution (SNAr) reaction. The differential reactivity of the two chlorine atoms allows for a controlled, stepwise functionalization.
Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridazine [8]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine in anhydrous methanol.
-
Nucleophile Addition: Prepare a solution of one equivalent of sodium methoxide in methanol. Add this solution dropwise to the pyridazine solution at a controlled temperature (typically room temperature or slightly below to manage exothermicity).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the selective formation of the mono-substituted product.
-
Work-up: Upon completion, quench the reaction with water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or by silica gel column chromatography.[9]
Causality Behind Experimental Choices: The use of one equivalent of sodium methoxide is critical to favor mono-substitution and minimize the formation of the di-substituted byproduct, 3,6-dimethoxypyridazine.[9] Methanol serves as both the solvent and the source of the methoxy group.
Plausible Synthesis of this compound
Conceptual Protocol:
-
Formylation: The 3-chloro-6-methoxypyridazine could undergo a formylation reaction to introduce a carbaldehyde group at the 3-position, yielding 6-methoxypyridazine-3-carbaldehyde.
-
Reduction: The resulting aldehyde would then be selectively reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in an alcoholic solvent.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a complete set of experimental spectra for this specific compound is not publicly available in the searched literature, the expected spectral features can be predicted based on its structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the pyridazine ring protons, a singlet for the methoxy group protons, a singlet or triplet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Resonances for the four distinct carbon atoms of the pyridazine ring, the methoxy carbon, and the hydroxymethyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (140.14 g/mol ).[6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, C=N and C=C stretches of the pyridazine ring, and C-O stretches of the ether and alcohol. |
Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of complex bioactive molecules, particularly as a precursor for various pyridazine derivatives with therapeutic potential.[10] The pyridazine core is a key feature in numerous kinase inhibitors, where the nitrogen atoms can form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of kinases.[11]
The hydroxymethyl group on this compound can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for subsequent nucleophilic substitution, allowing for the attachment of various pharmacophoric groups. This versatility makes it a key component in the construction of libraries of compounds for high-throughput screening in drug discovery campaigns.
Conclusion
This compound is a strategically important intermediate in medicinal chemistry, offering a versatile and functionalized pyridazine scaffold for the synthesis of novel therapeutic agents. Its synthesis, while requiring careful control of reaction conditions, is achievable from readily available starting materials. The continued exploration of pyridazine-based compounds in drug discovery ensures that this compound will remain a valuable tool for scientists working at the forefront of pharmaceutical research.
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Pyridazine Based Inhibitors of p38 MAPK. PubMed. Available at: [Link]
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Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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In-Depth Technical Guide: (6-Methoxypyridazin-3-yl)methanol
A Core Heterocyclic Building Block for Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (6-Methoxypyridazin-3-yl)methanol, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical role as a structural motif in the development of novel therapeutic agents. This document moves beyond a simple datasheet to offer insights into the practical application and strategic considerations for utilizing this versatile building block.
Core Molecular Profile
This compound is a pyridazine derivative characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 3-position.[1] This arrangement of functional groups provides two key points for chemical modification, making it a valuable scaffold in synthetic chemistry.
Physicochemical and Structural Data
A summary of the key identification and physicochemical properties for this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 140.14 g/mol | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2][3] |
| CAS Number | 89532-79-6 | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 3-(Hydroxymethyl)-6-methoxypyridazine, 6-methoxy-3-pyridazinemethanol | [2] |
| Physical State | Solid | [1] |
| Solubility | Partially soluble in DMSO (requires heating), Partially soluble in Methanol (requires sonication) | [1] |
| Storage | 2-8°C (refrigerated) | [1] |
Chemical Structure
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of 6-Methoxypyridazine-3-carboxylic Acid
This protocol describes the final and most critical step in the proposed synthesis: the reduction of the carboxylic acid to the primary alcohol. This procedure is based on well-established methods for the reduction of carboxylic acids that are compatible with the heterocyclic core.
Materials:
-
6-Methoxypyridazine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane tetrahydrofuran complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
15% aqueous sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: An oven-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.
-
Reagent Suspension: A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is prepared in the reaction flask and cooled to 0°C in an ice bath.
-
Substrate Addition: 6-Methoxypyridazine-3-carboxylic acid (1.0 equivalent) is added portion-wise to the stirred suspension, ensuring the internal temperature does not rise significantly. The rate of addition should be controlled to manage the evolution of hydrogen gas.
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is warmed to room temperature and then heated to reflux for 12-18 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: The reaction mixture is cooled to 0°C and diluted with anhydrous diethyl ether. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and finally more water. This procedure is crucial for the safe decomposition of excess hydride and the formation of a granular precipitate.
-
Work-up and Isolation: The resulting slurry is stirred for 30 minutes, and the white precipitate is removed by filtration. The filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by silica gel column chromatography to yield this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical as lithium aluminum hydride reacts violently with water, including atmospheric moisture.
-
Anhydrous Solvents: Anhydrous solvents are necessary to prevent the decomposition of the hydride reagent and to ensure the efficiency of the reduction.
-
Controlled Addition and Quenching: The portion-wise addition of the carboxylic acid and the careful, sequential quenching procedure are essential for safety, controlling the exothermic reaction and the evolution of hydrogen gas.
-
Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of reducing carboxylic acids to alcohols. A milder alternative, BH₃·THF, could also be employed and may offer better selectivity if other reducible functional groups are present.
Chemical Reactivity and Applications in Synthesis
This compound is a valuable intermediate due to the reactivity of its primary alcohol. This hydroxyl group can be readily converted into other functional groups, providing a handle for further molecular elaboration.
Conversion to an Electrophilic Halide
A common and critical transformation is the conversion of the primary alcohol to an alkyl chloride, creating an electrophilic site for subsequent nucleophilic substitution reactions.
Caption: Conversion of the alcohol to the corresponding chloride.
Experimental Protocol: Chlorination with Thionyl Chloride
-
Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane or toluene), thionyl chloride (SOCl₂) (1.2 equivalents) is added dropwise at 0°C. A small amount of pyridine can be used as a catalyst.
-
Reaction: The mixture is stirred at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 3-(chloromethyl)-6-methoxypyridazine.
Insight: This transformation converts the nucleophilic alcohol into a reactive electrophile, 3-(chloromethyl)-6-methoxypyridazine. This product is a key building block for introducing the 6-methoxypyridazin-3-ylmethyl moiety into a target molecule via reactions with nucleophiles such as amines, thiols, or carbanions. This is a foundational step in the synthesis of many pyridazine-containing drug candidates.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [2]* Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
Conclusion
This compound is a strategically important building block in the field of medicinal chemistry. Its straightforward, albeit not widely published, synthesis from common precursors and the versatile reactivity of its hydroxymethyl group make it an attractive starting point for the elaboration of complex molecular architectures. Researchers and drug development professionals can leverage the physicochemical properties and reactivity profile detailed in this guide to accelerate the discovery and synthesis of novel pyridazine-based therapeutic agents.
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Pharmaffiliates. (2026). 1-(2,6-Difluorobenzyl)-5-((dimethylamino)methyl)-3-(6-methoxypyridazin-3-yl)-6-(4-nitrophenyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. [Link]
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(6-Methoxypyridazin-3-yl)methanol IUPAC name
**(6-Methoxypy
ridazin-3-yl)methanol: A Technical Guide for Synthetic and Medicinal Chemists**
Abstract
The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its unique physicochemical properties that enhance molecular recognition and optimize pharmacokinetic profiles.[1][2] Among the vast array of pyridazine derivatives, (6-Methoxypyridazin-3-yl)methanol emerges as a pivotal building block and synthetic intermediate.[3] This guide provides an in-depth examination of its nomenclature, properties, a validated synthesis protocol, and its applications in drug discovery. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to facilitate its effective utilization in the laboratory.
Introduction: The Significance of the Pyridazine Core
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is classified as a "privileged structure" in drug design.[2] Its distinct electronic properties, including a high dipole moment and robust hydrogen-bonding capabilities, make it an invaluable component for interacting with biological targets.[1][2] These characteristics contribute to improved aqueous solubility, metabolic stability, and a reduced potential for hERG potassium channel interactions compared to analogous phenyl rings.[1][4] Consequently, pyridazine derivatives are integral to a wide spectrum of therapeutic agents, with applications in oncology, inflammation, and neurology.[2][5] this compound, specifically, serves as a versatile precursor for more complex, biologically active molecules.[3]
Nomenclature and Physicochemical Properties
Correctly identifying a chemical entity is fundamental to reproducible science. The compound is authoritatively identified by the following descriptors.
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[6] |
| CAS Number | 89532-79-6 | PubChem, BLD Pharm[6][7] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[6] |
| Molecular Weight | 140.14 g/mol | PubChem[6] |
| Physical Form | Solid / Crystalline Powder | N/A |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[7] |
Synthesis Pathway and Mechanistic Rationale
The most common and efficient laboratory-scale synthesis of this compound involves the selective reduction of its corresponding carboxylic acid precursor, 6-Methoxypyridazine-3-carboxylic acid. This transformation is a cornerstone of functional group interconversion in organic synthesis.
Reaction Scheme: 6-Methoxypyridazine-3-carboxylic acid → this compound
Causality Behind Experimental Choices:
-
Starting Material: 6-Methoxypyridazine-3-carboxylic acid is a commercially available and stable solid, making it an ideal starting point.[8][9] Its synthesis from simpler precursors is also well-documented.[10]
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) or Borane-THF complex (BH₃·THF) are the reagents of choice for this transformation. LiAlH₄ is a powerful, non-selective reducing agent capable of reducing carboxylic acids to primary alcohols. However, it is highly reactive and requires strictly anhydrous conditions. BH₃·THF offers a milder alternative, exhibiting excellent selectivity for carboxylic acids over other reducible functional groups like esters, which can be advantageous in more complex syntheses. The choice depends on the overall substrate and desired safety profile.
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory. These solvents are inert to the strong reducing agents and effectively solvate the organometallic intermediates formed during the reaction.
-
Work-up: The reaction is quenched by the careful, sequential addition of water and a base (e.g., NaOH solution) to neutralize the reaction mixture and precipitate the aluminum or boron salts, which can then be easily removed by filtration. This ensures the safe decomposition of any excess reducing agent.
The entire synthesis and purification workflow is depicted in the diagram below.
Caption: Synthesis Workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials:
-
6-Methoxypyridazine-3-carboxylic acid (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq) or Borane-THF complex (1.0 M solution, 2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Sulfate (Na₂SO₄) solution
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with LiAlH₄ in anhydrous THF. The suspension is cooled to 0°C in an ice bath.
-
Addition of Substrate: The 6-Methoxypyridazine-3-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes. The internal temperature should be maintained below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Monitoring: Reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates completion.
-
Quenching: The flask is cooled again to 0°C. The reaction is carefully quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and finally more water. This should result in the formation of a granular, white precipitate.
-
Filtration and Extraction: The solid precipitate is removed by filtration through a pad of Celite, washing the filter cake with THF and EtOAc. The combined organic filtrates are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude material is purified by column chromatography on silica gel to afford the pure this compound.
Characterization and Quality Control
Confirming the identity and purity of the final compound is a critical step. The following workflow ensures the material meets the required standards for subsequent research.
Caption: Quality Control and Characterization Workflow.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Expected signals include a singlet for the methoxy (-OCH₃) protons, distinct doublets for the aromatic protons on the pyridazine ring, and a singlet or triplet for the methylene (-CH₂OH) protons, along with a broad singlet for the hydroxyl (-OH) proton.
-
¹³C NMR Spectroscopy: This technique confirms the carbon framework of the molecule.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion corresponding to the protonated molecule [M+H]⁺, confirming the molecular weight of 140.14 g/mol .
Applications in Drug Discovery
This compound is not an end-product but a valuable intermediate. Its primary utility lies in providing a functionalized pyridazine core that can be further elaborated into more complex molecules. The hydroxyl group serves as a handle for various chemical transformations, such as etherification, esterification, or conversion to a leaving group (e.g., mesylate or tosylate) for subsequent nucleophilic substitution reactions.
The pyridazine moiety itself is found in numerous clinically evaluated and approved drugs.[1] For example, it is a key component in kinase inhibitors, anti-inflammatory agents, and therapeutics targeting neurological disorders.[5][11] The methoxy group can serve to block a site of metabolism or to modulate the electronics and solubility of the final drug candidate.[2] This building block is particularly relevant in the synthesis of compounds designed to interact with protein kinases, where the nitrogen atoms of the pyridazine ring can act as crucial hydrogen bond acceptors in the enzyme's active site.[2]
Conclusion
This compound is a high-value synthetic intermediate, prized for its functionalized pyridazine core. A robust and reliable synthesis via the reduction of its corresponding carboxylic acid allows for its accessible preparation in a laboratory setting. Rigorous characterization using modern analytical techniques is essential to validate its structure and purity. For medicinal chemists and drug development scientists, this compound represents a key starting point for the design and synthesis of novel therapeutics that leverage the advantageous properties of the pyridazine scaffold.
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The Enduring Therapeutic Potential of the Pyridazine Scaffold: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to modulate pharmacokinetic profiles, render it a versatile and valuable scaffold in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the diverse biological activities of pyridazine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation.
The Pyridazine Core: A Gateway to Diverse Bioactivities
The unique electronic distribution within the pyridazine ring, coupled with its capacity for substitution at various positions, allows for the fine-tuning of its biological and pharmacological properties. This has led to the development of a vast library of pyridazine-containing compounds with a remarkable spectrum of activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][2] Several pyridazine-based drugs have successfully navigated the path to clinical approval, underscoring the therapeutic relevance of this heterocyclic system.[3]
Anticancer Activity: Targeting the Engines of Malignancy
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, targeting various hallmarks of cancer, including aberrant cell signaling, angiogenesis, and DNA repair.[1]
Mechanism of Action: Inhibition of Protein Kinases
A significant number of pyridazine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a pivotal role in regulating cell proliferation, survival, and differentiation.[4]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] Pyridazine-based inhibitors have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting its downstream signaling cascade and thwarting tumor-induced angiogenesis.[5][6] For instance, certain 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivatives have demonstrated nanomolar potency against VEGFR-2.[5]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is another critical receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.[7] Novel hybrids of pyridazine and pyrazoline have been synthesized and shown to exhibit excellent EGFR inhibitory effects, with some compounds surpassing the potency of the approved drug Erlotinib.[8] These compounds induce apoptosis and cause cell cycle arrest, highlighting their potential as anti-renal cancer agents.[8][9]
-
Other Kinase Targets: The versatility of the pyridazine scaffold allows for its adaptation to target a range of other kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and tropomyosin receptor kinases (TRKs).[10][11] For example, pyrazolo[3,4-d]pyridazinone derivatives have shown potent inhibition of the BTK enzyme.[10]
Signaling Pathway of VEGFR-2 Inhibition by Pyridazine Derivatives
Caption: Pyridazine derivatives inhibit VEGFR-2 signaling.
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of pyridazine derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their potency.
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine-Pyrazoline Hybrids | EGFR | UO-31 (Renal) | 0.65 - 0.84 | [8] |
| Pyrazolo[3,4-c]pyridazine | EGFR/CDK-2 | HepG-2, HCT-116, MCF-7 | 0.391 (EGFR), 0.55 (CDK-2) | [12] |
| Pyridazine-Urea Derivatives | VEGFR-2 | HUVEC | 0.0607 - 1.8 | [5] |
| 6-Phenyl-3(2H)-pyridazinones | Tubulin | Panc-1, Paca-2 | 2.9, 2.2 | [10] |
| Pyridazine-based TRK inhibitors | TRK | Ba/F3 cell lines | 0.00008 - 0.00214 | [11] |
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer agents.
Principle: Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridazine derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, cardiovascular disorders, and certain cancers.[13] Pyridazine and pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, with many exhibiting potent and selective inhibition of key inflammatory mediators.[14][15]
Mechanism of Action: Selective COX-2 Inhibition
A primary mechanism underlying the anti-inflammatory effects of many pyridazine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[15][16] COX-2 is an inducible enzyme responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.[17] In contrast, COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa.[17] By selectively inhibiting COX-2 over COX-1, pyridazine-based inhibitors can reduce inflammation with a potentially improved gastrointestinal safety profile compared to non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[15]
The selectivity of certain pyridazine derivatives for COX-2 is attributed to their ability to fit into the larger and more flexible active site of the COX-2 enzyme, including a distinct side pocket that is not present in COX-1.[15]
Quantitative Anti-inflammatory Activity Data
The in vitro inhibitory activity of pyridazine derivatives against COX-1 and COX-2 is a critical determinant of their potential as anti-inflammatory agents.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib (Reference) | 4.12 | 0.35 | 11.77 | [16] |
| Indomethacin (Reference) | 0.37 | 0.74 | 0.50 | [16] |
| Pyridazinone Derivative 3g | 0.505 | 0.0438 | 11.51 | [16] |
| Pyridazine-Pyrazole Hybrid 6f | 9.56 | 1.15 | 8.31 | [18] |
| Pyridazine Derivative 6b | 1.14 | 0.18 | 6.33 | [15] |
Experimental Protocol: In Vitro COX Inhibition Assay
Commercially available colorimetric or fluorometric inhibitor screening assay kits are commonly used to determine the COX-1 and COX-2 inhibitory potential of test compounds.
Principle: These assays typically measure the peroxidase activity of COX. The peroxidase activity is assayed by monitoring the appearance of an oxidized chromogen at a specific wavelength.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, and solutions of the test compounds at various concentrations.
-
Enzyme and Inhibitor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add the test compounds or a reference inhibitor (e.g., celecoxib, indomethacin) to the inhibitor wells.
-
Reaction Initiation: Initiate the reaction by adding a solution of arachidonic acid (the substrate for the cyclooxygenase reaction).
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period.
-
Detection: Add a colorimetric or fluorometric substrate to measure the peroxidase activity.
-
Absorbance/Fluorescence Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test pyridazine derivative, a reference drug (e.g., indomethacin), or the vehicle control orally or intraperitoneally.
-
Induction of Inflammation: One hour after drug administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Cardiovascular Effects: Modulating Cardiac and Vascular Function
Pyridazine derivatives have demonstrated significant potential in the treatment of cardiovascular diseases, acting as vasodilators and inotropic agents.[[“]]
Mechanism of Action: Phosphodiesterase (PDE) Inhibition and Beyond
-
Phosphodiesterase III (PDE-III) Inhibition: Several pyridazinone derivatives are potent and selective inhibitors of PDE-III, an enzyme that degrades cyclic adenosine monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[10] Inhibition of PDE-III leads to an increase in intracellular cAMP levels, resulting in a positive inotropic effect (increased cardiac contractility) and vasodilation.[10]
-
eNOS Modulation: Some pyridazin-3-one derivatives have been shown to exert their vasorelaxant effects by modulating the expression of endothelial nitric oxide synthase (eNOS), leading to increased production of the vasodilator nitric oxide (NO).[20]
-
Ion Channel Modulation: While less explored, the potential for pyridazine derivatives to modulate ion channels involved in cardiovascular function represents an emerging area of research.
Preclinical Cardiovascular Assessment
The cardiovascular effects of pyridazine derivatives are evaluated in a range of preclinical models.[21]
-
In Vitro Vasorelaxation: Isolated arterial rings (e.g., rat thoracic aorta) are pre-contracted with an agonist (e.g., phenylephrine), and the ability of the test compounds to induce relaxation is measured.
-
In Vivo Hemodynamic Studies: In anesthetized or telemetered animals (e.g., dogs, rats), parameters such as blood pressure, heart rate, and cardiac contractility are monitored following administration of the test compound.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The pyridazine scaffold has been incorporated into numerous compounds with significant antibacterial and antifungal properties.[2][17]
Mechanism of Action
-
Antibacterial: While the exact mechanisms for many pyridazine-based antibacterials are still under investigation, some have been shown to target essential bacterial enzymes. There is growing interest in their potential as DNA gyrase inhibitors, which would disrupt bacterial DNA replication.[22][23]
-
Antifungal: The antifungal activity of some pyridazine derivatives is thought to involve the disruption of fungal cell wall integrity and the inhibition of biofilm formation.[24] Certain compounds have shown efficacy against drug-resistant strains of Candida albicans.[24]
Quantitative Antimicrobial and Antifungal Data
The in vitro antimicrobial and antifungal activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyridazinone-Diarylurea Derivatives | Staphylococcus aureus | 16 | [25] |
| Pyridazinone-Diarylurea Derivatives | Candida albicans | 16 | [25] |
| Pyridazine Derivatives | E. coli, P. aeruginosa, S. marcescens | 0.892 - 3.744 | [26] |
| Pyridinone Derivative (PYR) | Candida albicans | 12.5 | [24] |
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized method for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the pyridazine derivative and perform serial two-fold dilutions in a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (typically 37°C) for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Future Outlook and Clinical Significance
The pyridazine scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Several pyridazine-containing drugs are already on the market, including:
-
Olaparib, Fluzoparib, Simmiparib, and Talazoparib: PARP inhibitors for the treatment of various cancers.[10]
-
Ponatinib: A multi-targeted tyrosine kinase inhibitor used in the treatment of leukemia.[27]
-
Relugolix: A gonadotropin-releasing hormone (GnRH) receptor antagonist.[3]
-
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2 (TYK2).[3]
The ongoing clinical evaluation of numerous other pyridazine derivatives for a range of indications, from oncology to inflammatory and cardiovascular diseases, further highlights the enduring potential of this versatile heterocyclic core. Future research will likely focus on the development of highly selective and potent pyridazine-based inhibitors for novel biological targets, as well as the exploration of this scaffold in emerging therapeutic areas. The continued application of rational drug design, guided by a deep understanding of structure-activity relationships and mechanistic biology, will undoubtedly lead to the next generation of pyridazine-based medicines.
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An In-depth Technical Guide to (6-Methoxypyridazin-3-yl)methanol: Discovery, Synthesis, and Applications
A comprehensive overview for researchers, scientists, and drug development professionals.
(6-Methoxypyridazin-3-yl)methanol , a key heterocyclic building block, has emerged as a compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, combining the electron-deficient pyridazine core with strategically placed methoxy and hydroxymethyl functional groups, make it a versatile intermediate for the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of its discovery, historical context, synthetic methodologies, and applications, offering valuable insights for professionals in the field.
Introduction to the Pyridazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[1] The presence of the nitrogen atoms imparts distinct physicochemical properties, including an increased dipole moment and hydrogen bonding capacity, which facilitate interactions with biological targets.[1] While pyridazines are rare in nature, their synthetic derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and cardiovascular effects.[1][2] The historical roots of pyridazine chemistry extend back to the late 19th century, with the pioneering work of Emil Fischer and Tauber laying the foundation for the synthesis of this important class of heterocycles.[3]
The Emergence of this compound
While the broader family of pyridazines has a long history, this compound is a more modern entrant into the chemical landscape, with its significance intrinsically linked to the development of contemporary pharmaceuticals. Although a singular "discovery" paper is not readily apparent in the public domain, its prevalence in the patent literature from the late 20th and early 21st centuries highlights its growing importance as a crucial synthetic intermediate.
The primary driver for the extensive investigation and utilization of this compound has been its role as a key building block in the synthesis of Relugolix , a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist. This application has spurred the development of efficient and scalable synthetic routes to this valuable molecule.
Synthetic Strategies and Methodologies
The synthesis of this compound typically involves a multi-step approach, starting from more readily available precursors. The most common strategies revolve around the functionalization of a pre-formed pyridazine ring.
Key Precursor Synthesis: 3-Chloro-6-methoxypyridazine
A common and critical precursor for the synthesis of this compound is 3-chloro-6-methoxypyridazine . The synthesis of this intermediate is a well-established process.
Diagram of the Synthetic Pathway to 3-Chloro-6-methoxypyridazine:
Caption: Synthesis of 3-Chloro-6-methoxypyridazine.
Experimental Protocol: Synthesis of 3,6-Dichloropyridazine [4]
-
To a 2-liter round-bottom flask under a nitrogen atmosphere, add pyridazine-3,6-diol (maleic hydrazide) (125 g, 1115 mmol).
-
Carefully add phosphorus oxychloride (POCl₃) (520 ml, 5576 mmol) at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-16 hours.
-
After cooling, concentrate the mixture under high vacuum at 55-60°C.
-
Dilute the residue with ethyl acetate (1 L) and carefully quench by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Separate the organic and aqueous layers. Extract the aqueous layer twice with ethyl acetate (500 mL each).
-
Combine the organic layers, wash with water (1 L) followed by brine (1 L), dry over sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.
Experimental Protocol: Synthesis of 3-Chloro-6-methoxypyridazine [4]
-
Prepare a solution of sodium methoxide in methanol.
-
Add 3,6-dichloropyridazine to the sodium methoxide solution at a controlled temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction mixture with water to precipitate the product.
-
Collect the crude product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
Synthesis via Reduction of a Carboxylic Acid Ester
A prominent and scalable route to this compound involves the reduction of a corresponding carboxylic acid or its ester. This method is frequently cited in the patent literature for its efficiency.
Diagram of the Reduction Pathway:
Caption: Reduction of the ester to the alcohol.
The precursor, methyl 6-methoxypyridazine-3-carboxylate, can be synthesized from 6-methoxypyridazine-3-carboxylic acid.[5] The carboxylic acid itself can be prepared from 3-chloro-6-methylpyridazine through oxidation and subsequent methoxylation.[6]
Experimental Protocol: Synthesis of 6-Methoxypyridazine-3-carboxylic acid [6]
-
Oxidation: Add 3-chloro-6-methylpyridazine to 50% sulfuric acid under an ice bath. Gradually add potassium permanganate and react at 80°C for 2 hours. After cooling and dilution with ice water, extract the product with ethyl acetate. The combined organic layers are dried and concentrated to give 6-chloropyridazine-3-carboxylic acid after recrystallization.
-
Methoxylation: Add sodium methoxide and 6-chloropyridazine-3-carboxylic acid to anhydrous methanol and reflux. After reaction completion, remove excess solvent under reduced pressure, add ice water, and adjust the pH with concentrated hydrochloric acid. The precipitated product is filtered and recrystallized to yield 6-methoxypyridazine-3-carboxylic acid.
Experimental Protocol: Reduction to this compound (General Procedure)
-
Dissolve methyl 6-methoxypyridazine-3-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran or methanol).
-
Cool the solution in an ice bath.
-
Slowly add a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reducing agent will depend on the scale and desired reaction conditions.
-
Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction with water or a suitable acidic solution.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
Physicochemical and Spectroscopic Data
A thorough characterization is essential to confirm the identity and purity of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 89532-79-6 | [7] |
| Molecular Formula | C₆H₈N₂O₂ | [7] |
| Molecular Weight | 140.14 g/mol | [7] |
| IUPAC Name | This compound | [7] |
| Appearance | Likely a crystalline solid | [1] |
| Solubility | Partially soluble in DMSO (heating) and Methanol (sonication) | [1] |
| Storage | 2-8°C | [1] |
Table 2: Spectroscopic Data for this compound
While a complete, published set of spectra for the initial characterization is not available, typical expected spectroscopic data based on its structure and related compounds would be:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~4.0 ppm), the methylene protons of the hydroxymethyl group (singlet or doublet, ~4.7 ppm), the hydroxyl proton (broad singlet), and the two aromatic protons on the pyridazine ring (doublets, ~7.0-7.5 ppm). |
| ¹³C NMR | Resonances for the methoxy carbon (~55 ppm), the methylene carbon (~60 ppm), and the four carbons of the pyridazine ring in the aromatic region. |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the alcohol (~3300 cm⁻¹), C-H stretches, C=N and C=C stretches of the aromatic ring, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 140.14. |
Applications in Drug Discovery and Development
The primary and most significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. Its bifunctional nature allows for sequential and regioselective modifications, making it a valuable scaffold for building more complex molecules. The pyridazine core often serves to modulate the pharmacokinetic and pharmacodynamic properties of the final drug substance.
As previously mentioned, its most notable role is in the multi-step synthesis of Relugolix , an orally active GnRH antagonist used in the treatment of prostate cancer and uterine fibroids. In the synthesis of Relugolix, the hydroxymethyl group of this compound is typically converted to other functional groups to enable coupling with other fragments of the final drug molecule.
Conclusion and Future Perspectives
This compound stands as a testament to the enduring importance of heterocyclic chemistry in modern drug discovery. While its own history is intertwined with the development of contemporary therapeutics rather than a singular, historical discovery, its utility is undeniable. The synthetic routes to this compound are becoming increasingly refined, driven by the demand for pharmaceuticals that incorporate this versatile building block. As the quest for novel therapeutic agents continues, it is likely that this compound and its derivatives will find new applications, further solidifying the place of the pyridazine scaffold in the medicinal chemist's toolbox.
References
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- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
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(6-Methoxypyridazin-3-yl)methanol: A Technical Guide to Safety and Hazard Management
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety and hazards associated with (6-Methoxypyridazin-3-yl)methanol, a key intermediate in pharmaceutical research and development.[1] As a Senior Application Scientist, the aim of this guide is to synthesize the available technical data with practical, field-proven insights to ensure the safe handling and use of this compound in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a pyridazine derivative utilized in the synthesis of various bioactive molecules.[1] Understanding its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 89532-79-6 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Physical Form | Colorless to Pale-yellow to Yellow-brown Liquid | |
| Purity | Typically ≥98% | |
| Storage Temperature | Room temperature, under inert atmosphere |
Hazard Identification and GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements, indicating that it is a substance that requires careful handling to avoid acute health effects.
GHS Pictogram:
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed. [2]
-
H315: Causes skin irritation. [2]
-
H319: Causes serious eye irritation. [2]
-
H335: May cause respiratory irritation. [2]
Precautionary Statements: A comprehensive list of precautionary statements can be found in the supplier's safety data sheet (SDS). Key statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Toxicological Profile: A Qualitative Assessment
It is crucial to note that the absence of comprehensive toxicological data does not imply safety. On the contrary, it necessitates a more cautious approach, treating the substance with a high degree of care until more definitive data becomes available.
Experimental Protocols for Safe Handling
The following protocols are designed to mitigate the risks identified in the GHS classification. These should be considered as a baseline for safe laboratory operations and should be adapted to the specific scale and context of the experimental work.
Personal Protective Equipment (PPE)
A risk assessment should always precede any handling of this compound. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be used when there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in case of potential for significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Chemical Handling and Storage
-
Ventilation: All handling of this compound should be performed in a certified chemical fume hood to control exposure to vapors.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Spill Management: In the event of a spill, the area should be evacuated. The spill should be absorbed with an inert material and placed in a sealed container for disposal.
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Reactivity and Decomposition
This compound is expected to be stable under recommended storage conditions. However, it may be incompatible with strong oxidizing agents.[3] Hazardous decomposition products under fire conditions may include carbon oxides and nitrogen oxides.[3]
Environmental Hazards
There is currently a lack of publicly available data on the ecotoxicity of this compound. As a standard precautionary measure, release into the environment should be avoided. All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.
Visualization of Key Information
Chemical Structure
Caption: Chemical structure of this compound.
Risk Assessment Workflow
Caption: A workflow for the ongoing risk assessment of this compound.
Conclusion
This compound is a valuable research chemical with a well-defined set of hazards as outlined by its GHS classification. While quantitative toxicological and environmental data are lacking, a thorough understanding of its known hazards—acute oral toxicity, skin and eye irritation, and potential for respiratory irritation—allows for the implementation of effective safety protocols. Adherence to the handling procedures, consistent use of appropriate personal protective equipment, and a proactive approach to risk assessment are paramount for ensuring the safety of all personnel working with this compound.
References
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An In-depth Technical Guide to the Solubility and Stability of (6-Methoxypyridazin-3-yl)methanol
Introduction
(6-Methoxypyridazin-3-yl)methanol is a heterocyclic organic compound featuring a pyridazine core, a six-membered ring with two adjacent nitrogen atoms. Its structure, incorporating a methoxy group and a hydroxymethyl substituent, makes it a valuable building block and intermediate in medicinal chemistry for the synthesis of more complex bioactive molecules.[1] Understanding the fundamental physicochemical properties of such an intermediate, specifically its solubility and stability, is paramount. These characteristics are not merely academic data points; they are critical determinants of a compound's viability in drug discovery and development, influencing everything from reaction kinetics and purification strategies to formulation design and shelf-life.[2][3]
This guide provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of this compound. It is designed to offer not just protocols, but also the underlying scientific rationale, enabling researchers to make informed decisions, anticipate challenges, and generate robust, reliable data.
Core Physicochemical Properties
A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters provide the initial context for its behavior in various chemical and biological environments.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 89532-79-6 | PubChem[4] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[4] |
| Molecular Weight | 140.14 g/mol | PubChem[4] |
| Canonical SMILES | COC1=NN=C(C=C1)CO | PubChem[4] |
| Predicted XlogP | -0.7 | PubChem[4] |
| Appearance | Light brown to brown solid | ChemicalBook[5] |
| Storage | Sealed in dry, 2-8°C | BLD Pharm[6] |
The negative XlogP value suggests a high degree of hydrophilicity, predicting good aqueous solubility.
Comprehensive Solubility Assessment
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical parameter in pharmaceutical sciences. It dictates the bioavailability of a potential drug and influences the design of formulations.[7] We differentiate between two key types of solubility measurements: kinetic and thermodynamic.
Kinetic vs. Thermodynamic Solubility: A Strategic Choice
-
Kinetic Solubility is a measure of how quickly a compound dissolves after being introduced to an aqueous buffer from a concentrated organic stock solution (typically DMSO).[8] It is a high-throughput method used early in drug discovery for screening large numbers of compounds to quickly flag potential solubility issues.[8][9]
-
Thermodynamic Solubility represents the true equilibrium saturation concentration of a compound in a solvent.[8][10] It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (typically >24 hours). This "gold standard" measurement is lower-throughput but essential for lead optimization and pre-formulation studies.[11]
Workflow for Solubility Determination
Caption: Workflow for Kinetic and Thermodynamic Solubility Assessment.
Experimental Protocol: Aqueous Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility across a physiologically relevant pH range.
Rationale: Assessing solubility at different pH values is crucial because the ionization state of a molecule can significantly impact its solubility. The chosen pH values (acidic, neutral, basic) simulate various environments in the gastrointestinal tract.
Methodology:
-
Preparation: Add an excess amount of solid this compound (approx. 2-5 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of a specific aqueous buffer (e.g., 0.01 M HCl for pH ~2, Phosphate Buffered Saline for pH 7.4, and a basic buffer for pH ~9).
-
Equilibration: Seal the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended time is critical to ensure a true equilibrium is reached between the solid and dissolved states.[10]
-
Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully collect the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove any undissolved solid particles. Filtration is a crucial step to avoid overestimation of solubility.[10]
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV or LC-MS method against a standard curve of the compound.
Solubility in Organic Solvents
Understanding solubility in organic solvents is essential for synthetic route development, purification, and the preparation of stock solutions.
Methodology:
-
Add a known amount of this compound (e.g., 10 mg) to a vial.
-
Incrementally add the organic solvent of interest (e.g., Methanol, Ethanol, DMSO, Acetonitrile) in small volumes (e.g., 100 µL).
-
Vortex or sonicate the vial for 30 seconds after each addition until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the solid and calculate the solubility in mg/mL.
Summary of Expected Solubility Data
| Solvent System | Type | Expected Solubility (µg/mL) | Rationale / Application |
| Aqueous Buffer (pH 2.0) | Thermodynamic | > 1000 | Simulates stomach environment |
| Aqueous Buffer (pH 7.4) | Thermodynamic | > 1000 | Simulates physiological pH |
| Aqueous Buffer (pH 9.0) | Thermodynamic | > 1000 | Simulates intestinal environment |
| Methanol | General | High | Common solvent for synthesis & analysis |
| DMSO | General | High | Common solvent for stock solutions |
| Acetonitrile | General | Moderate | Common solvent for HPLC |
Note: Quantitative values are hypothetical and must be determined experimentally. The high expected aqueous solubility is based on the compound's hydrophilic nature (predicted XlogP of -0.7).
Comprehensive Stability Evaluation
Stability testing is a critical component of drug development that provides information on how the quality of a substance varies with time under the influence of environmental factors.[12][13][14] Forced degradation (or stress testing) is employed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[2][15] The goal is to induce 5-20% degradation of the active pharmaceutical ingredient (API).[16]
Workflow for Forced Degradation Studies
Caption: Workflow for a comprehensive forced degradation study.
Experimental Protocol: Forced Degradation Studies
Prerequisite: A validated, stability-indicating HPLC method is required. This method must be able to resolve the parent peak from all potential degradation products, ensuring accurate quantification.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.[16] The use of elevated temperature is to accelerate degradation if none is observed at room temperature.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature. Basic conditions are often harsher, so elevated temperature may not be necessary initially.[16]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature, protected from light.[3]
-
Thermal Degradation:
-
Solution: Store a vial of the stock solution at 80°C.
-
Solid: Place a small amount of the solid compound in a vial and store it at 80°C.
-
-
Photolytic Degradation: Expose a solution of the compound in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions but shielded from light.
-
-
Time Points and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 6, 12, and 24 hours).
-
For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before injection to prevent damage to the HPLC column.
-
Analyze all samples by the stability-indicating HPLC method.
-
Data Interpretation and Summary
The results are evaluated by calculating the percentage of the parent compound remaining and identifying the formation of any degradation products.
Summary of Hypothetical Forced Degradation Results:
| Stress Condition | Duration (h) | Assay of Parent (%) | Degradation (%) | Observations |
| Control (RT) | 24 | 99.8 | 0.2 | Compound is stable at room temperature. |
| 0.1 M HCl (60°C) | 12 | 88.5 | 11.5 | Moderate degradation observed. One major degradant peak at RRT 0.8. |
| 0.1 M NaOH (RT) | 6 | 85.2 | 14.8 | Rapid degradation. Two major degradant peaks at RRT 0.7 and 0.9. |
| 3% H₂O₂ (RT) | 24 | 98.9 | 1.1 | Compound shows high stability against oxidation. |
| Thermal (80°C, Soln) | 24 | 95.3 | 4.7 | Minor degradation in solution at elevated temperature. |
| Photolytic (ICH Q1B) | - | 99.5 | 0.5 | Compound is photostable. No significant degradation compared to dark control. |
RRT = Relative Retention Time
Conclusion
This technical guide outlines a systematic and scientifically grounded approach to evaluating the solubility and stability of this compound. The preliminary assessment based on its structure suggests high aqueous solubility and general stability, with potential susceptibility to hydrolytic degradation under acidic and, more significantly, basic conditions.
The experimental protocols provided herein are designed to be robust and self-validating, adhering to established principles in pharmaceutical development. By implementing these kinetic and thermodynamic solubility assays alongside comprehensive forced degradation studies, researchers can generate the critical data needed to confidently advance this compound and its derivatives through the drug discovery and development pipeline. The insights gained from these studies are indispensable for guiding synthetic chemistry, informing formulation strategies, and ensuring the ultimate quality and safety of the final pharmaceutical product.
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World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
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The Lynchpin of Modern Drug Discovery: A Technical Guide to (6-Methoxypyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry, certain molecular scaffolds emerge as indispensable building blocks for the synthesis of novel therapeutics. (6-Methoxypyridazin-3-yl)methanol is one such cornerstone, a versatile intermediate that has proven instrumental in the development of cutting-edge pharmaceuticals.[1] This technical guide provides an in-depth exploration of this compound, from its synthesis and chemical properties to its critical applications in drug discovery, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Handling
This compound is a solid, likely crystalline, compound with the molecular formula C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[2] For optimal stability, it should be stored under refrigerated conditions (2-8°C) and sealed in a dry environment. While it exhibits partial solubility in methanol and DMSO, heating or sonication may be required for complete dissolution.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 89532-79-6 | PubChem[2] |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[2] |
| Molecular Weight | 140.14 g/mol | PubChem[2] |
| Physical State | Solid | Vulcanchem |
| Storage | 2-8°C, sealed in dry | BLD Pharm |
| Solubility | Partially soluble in Methanol and DMSO | Vulcanchem |
Synthesis of this compound: A Step-by-Step Protocol
While multiple synthetic routes to pyridazine derivatives exist, a common and efficient pathway to this compound involves the transformation of a readily available precursor, 3-amino-6-methoxypyridazine. The following protocol is a representative method that leverages well-established organic chemistry principles.
Experimental Protocol: Synthesis via Diazotization and Hydrolysis
This two-step process first converts the amino group to a diazonium salt, which is then displaced by a hydroxyl group to form the desired alcohol.
Step 1: Diazotization of 3-amino-6-methoxypyridazine
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in an aqueous solution of a strong acid, such as 2 M HCl, and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 5°C.
-
Stir the reaction mixture at 0-5°C for 30-60 minutes upon completion of the sodium nitrite addition to ensure the complete formation of the diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt
-
Gently heat the reaction mixture containing the diazonium salt to 50-60°C. Nitrogen gas evolution should be observed as the diazonium group is displaced by water.
-
Maintain the temperature until gas evolution ceases, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature and neutralize it with a suitable base, such as sodium bicarbonate, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure compound.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is crucial for reaction monitoring and quality control. Based on the analysis of similar pyridazine derivatives, the following 1H and 13C NMR chemical shifts can be anticipated.[3][4]
Table 2: Predicted 1H and 13C NMR Data for this compound (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -OCH₃ | ~3.9 - 4.1 (s, 3H) | ~54 - 56 |
| -CH₂OH | ~4.7 - 4.9 (s, 2H) | ~60 - 63 |
| Pyridazine H-4 | ~7.2 - 7.4 (d) | ~118 - 120 |
| Pyridazine H-5 | ~6.9 - 7.1 (d) | ~128 - 130 |
| Pyridazine C-3 | - | ~150 - 153 |
| Pyridazine C-6 | - | ~160 - 163 |
Note: Predicted chemical shifts are estimates and may vary based on solvent and experimental conditions.
Key Reactions and Transformations
The synthetic utility of this compound lies in the reactivity of its primary alcohol. This functional group can be readily transformed into a variety of other functionalities, making it a versatile intermediate.
A. Oxidation to the Aldehyde
The primary alcohol can be oxidized to the corresponding aldehyde, 6-methoxy-pyridazine-3-carbaldehyde, using mild oxidizing agents such as manganese dioxide (MnO₂) or Dess-Martin periodinane (DMP). This aldehyde is a key precursor for the formation of imines and subsequent reductive amination reactions.
B. Conversion to a Halide
The hydroxyl group can be converted to a leaving group, such as a chloride or bromide, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting halomethylpyridazine is a highly reactive intermediate for nucleophilic substitution reactions.
Caption: Key reactions of this compound.
Applications in Drug Discovery
The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases.[5] this compound serves as a key building block for the synthesis of a diverse range of bioactive molecules.
A. Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists: The Case of Relugolix
A prominent example of the application of this compound is in the synthesis of Relugolix, a non-peptide GnRH receptor antagonist.[6] Relugolix is used in the treatment of prostate cancer and uterine fibroids.[7] In the synthesis of Relugolix, the (6-Methoxypyridazin-3-yl) moiety is a critical component of the final drug structure, highlighting the importance of this intermediate.[7][8]
B. Kinase Inhibitors
The pyridazine core is a common feature in many kinase inhibitors.[5] The structural versatility of this compound allows for its incorporation into various kinase inhibitor scaffolds targeting signaling pathways implicated in cancer and inflammatory diseases.[9] For instance, derivatives of 3-oxo-2,3-dihydropyridazine have been explored as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK).[10]
Caption: Applications of this compound in drug discovery.
Conclusion
This compound has firmly established itself as a valuable and versatile intermediate in the field of medicinal chemistry. Its straightforward synthesis, well-defined chemical reactivity, and the biological significance of the pyridazine scaffold make it an indispensable tool for the development of novel therapeutics. From its crucial role in the synthesis of the GnRH antagonist Relugolix to its potential in the design of next-generation kinase inhibitors, this compound will undoubtedly continue to be a lynchpin in the quest for new and effective medicines.
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Unlocking Angiogenesis Inhibition: A Technical Guide to the Therapeutic Potential of (6-Methoxypyridazin-3-yl)methanol and its Derivatives as VEGFR-2 Modulators
Abstract
The pyridazine nucleus stands as a "privileged scaffold" in medicinal chemistry, endowed with physicochemical properties that make it a cornerstone for the design of novel therapeutics. This technical guide delves into the therapeutic potential of (6-Methoxypyridazin-3-yl)methanol, a pyridazine-containing methoxy derivative, by postulating its most probable and potent mechanism of action: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Given the established role of the pyridazine core in potent kinase inhibitors, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals. We will explore the intricate VEGFR-2 signaling cascade, a critical mediator of tumor angiogenesis, and provide a validated, step-by-step experimental workflow to investigate and confirm the anti-angiogenic potential of this compound and its analogs. This guide is designed to bridge the gap between chemical structure and therapeutic application, offering both foundational knowledge and actionable protocols to accelerate discovery in this promising area of oncology research.
Introduction: The Pyridazine Scaffold and the Rationale for Investigating this compound
The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has garnered significant attention in drug discovery.[1] Its unique electronic properties, including a high dipole moment and the capacity for dual hydrogen bond acceptance, confer favorable pharmacokinetic and pharmacodynamic characteristics.[2] These attributes have been successfully leveraged in a variety of therapeutic areas, most notably in oncology, where numerous pyridazine-containing compounds have demonstrated potent anti-cancer activity.[3][4]
This compound, the subject of this guide, features this key pyridazine core functionalized with a methoxy and a methanol group. While direct biological data on this specific molecule is sparse, its structural similarity to known kinase inhibitors strongly suggests its potential as a modulator of critical signaling pathways in cancer. The pyridazine scaffold is a common feature in a multitude of compounds targeting protein kinases, which are crucial regulators of cell proliferation and survival.[1] A prime target for such compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis.[5][6][7] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, supplying tumors with the necessary nutrients and oxygen for growth and metastasis.[8] Therefore, inhibiting VEGFR-2 is a clinically validated and highly effective anti-cancer strategy.
This guide puts forth the hypothesis that this compound can serve as a valuable building block or lead compound for the development of novel VEGFR-2 inhibitors. We will provide the scientific framework and experimental methodologies to rigorously test this hypothesis.
The Primary Therapeutic Target: VEGFR-2 and the Angiogenesis Signaling Cascade
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a central role in mediating the pro-angiogenic effects of VEGF-A.[9][10] The activation of VEGFR-2 initiates a complex network of downstream signaling pathways that are essential for endothelial cell proliferation, migration, survival, and differentiation – all critical steps in the formation of new blood vessels.
Mechanism of VEGFR-2 Activation and Downstream Signaling
The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[9] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades:[3][7]
-
PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation. Phosphorylated VEGFR-2 recruits and activates Phospholipase C gamma (PLCγ), which in turn activates Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade, ultimately leading to the transcription of genes involved in cell division.
-
PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)-Akt pathway is a major driver of endothelial cell survival and permeability. Its activation downstream of VEGFR-2 prevents apoptosis and promotes the integrity of newly formed vessels.
-
p38 MAPK Pathway: This pathway is primarily involved in the regulation of endothelial cell migration, a critical process for the sprouting of new blood vessels from existing ones.
The inhibition of VEGFR-2 at the ATP-binding site within its kinase domain is a common strategy for anti-angiogenic therapies. By preventing autophosphorylation, small molecule inhibitors can effectively block the initiation of these downstream signaling events, thereby halting the angiogenic process.
Visualization of the VEGFR-2 Signaling Pathway
Caption: VEGFR-2 signaling pathway and the proposed point of inhibition.
Experimental Validation Workflow: A Hierarchical Approach
To systematically evaluate the potential of this compound or its derivatives as VEGFR-2 inhibitors, a tiered experimental approach is recommended. This workflow progresses from direct enzyme inhibition to cell-based functional assays, providing a comprehensive and self-validating assessment of the compound's anti-angiogenic activity.
Tier 1: In Vitro VEGFR-2 Kinase Assay
This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant VEGFR-2. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.
Principle: The assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A potent inhibitor will result in less ADP formation and, consequently, a higher luminescent signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.
-
Prepare a stock solution (e.g., 10 mM) of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).
-
Dilute recombinant human VEGFR-2 kinase to the recommended concentration (e.g., 1-2 ng/µL) in 1x Kinase Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the master mix to each well.
-
Add 5 µL of the diluted test compound to the "Test Wells".
-
Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.
-
Add 5 µL of 1x Kinase Buffer to the "Blank" (no enzyme) wells.
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Detection:
-
Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
| Parameter | Description |
| Enzyme | Recombinant Human VEGFR-2 (GST-tagged) |
| Substrate | Poly (Glu:Tyr, 4:1) |
| ATP Concentration | Typically at or near the Km for VEGFR-2 |
| Detection Method | Luminescence (ADP-Glo™) |
| Plate Format | 96-well or 384-well |
Tier 2: Cell-Based Assays
Once a compound demonstrates direct inhibition of VEGFR-2 kinase activity, the next crucial step is to assess its efficacy in a cellular context. These assays determine if the compound is cell-permeable and can engage its target within a living cell. Human Umbilical Vein Endothelial Cells (HUVECs) are the standard model for these studies.
This assay directly measures the inhibition of VEGF-A-induced VEGFR-2 autophosphorylation in HUVECs.
Principle: HUVECs are stimulated with VEGF-A to induce VEGFR-2 phosphorylation. The effect of the test compound on this phosphorylation event is then quantified by Western blotting using an antibody specific for phosphorylated VEGFR-2.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal receptor activation.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal and the loading control.
-
Calculate the percentage of inhibition of phosphorylation at each compound concentration.
-
This assay assesses the impact of the test compound on HUVEC proliferation, a key downstream effect of VEGFR-2 signaling.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.[11]
Detailed Protocol:
-
Cell Seeding:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well.[7]
-
Allow the cells to attach overnight.
-
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of the test compound and a pro-angiogenic stimulus (e.g., VEGF-A).
-
Include appropriate controls: vehicle control (DMSO), no-treatment control, and a positive control inhibitor (e.g., Sorafenib).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation inhibition for each concentration and determine the IC50 value.
-
Tier 3: In Vitro Angiogenesis Functional Assays
These assays evaluate the compound's ability to inhibit the complex, multi-step process of angiogenesis in vitro.
This assay measures the ability of a compound to inhibit the directional migration of endothelial cells.[12][13]
Principle: A "wound" or scratch is created in a confluent monolayer of HUVECs. The rate at which the cells migrate to close the wound is monitored over time in the presence and absence of the test compound.
Detailed Protocol:
-
Monolayer Formation and Wounding:
-
Seed HUVECs in a 12- or 24-well plate and grow to full confluency.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Add fresh medium containing the test compound at various concentrations.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24 hours using a phase-contrast microscope.
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure and the percentage of inhibition of migration for each compound concentration.
-
This is a hallmark in vitro angiogenesis assay that assesses the ability of endothelial cells to form capillary-like structures.[5][6][9]
Principle: When plated on a basement membrane extract (e.g., Matrigel), endothelial cells will differentiate and form a network of tube-like structures. Anti-angiogenic compounds will inhibit this process.
Detailed Protocol:
-
Plate Coating:
-
Thaw growth factor-reduced Matrigel on ice.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.
-
-
Cell Seeding and Treatment:
-
Resuspend HUVECs in medium containing the test compound at various concentrations.
-
Seed the cells onto the solidified Matrigel at a density of 1.5-2.0 x 10^4 cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tubular networks using a light microscope and capture images.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using specialized image analysis software.
-
Calculate the percentage of inhibition of tube formation for each compound concentration.
-
Caption: Hierarchical workflow for validating VEGFR-2 inhibitors.
Conclusion and Future Directions
The structural features of this compound, particularly the presence of the pyridazine core, make it a compelling starting point for the development of novel anti-angiogenic agents targeting VEGFR-2. The hierarchical experimental workflow detailed in this guide provides a robust and logical framework for validating this therapeutic potential. Successful progression through these assays, from direct kinase inhibition to the disruption of complex cellular processes, will provide strong evidence for the compound's mechanism of action and its promise as a lead candidate.
Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives. Furthermore, promising candidates should be advanced to in vivo models of tumor angiogenesis to evaluate their efficacy and safety in a more physiologically relevant context. The principles and protocols outlined herein offer a solid foundation for these endeavors, paving the way for the discovery of next-generation anti-cancer therapies.
References
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El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1573-1589. [Link]
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El-Gamal, M. I., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. PubMed, 34(1), 1573-1589. [Link]
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Wang, Z., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 661481. [Link]
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Melincovici, C. S., et al. (2018). Vascular Endothelial Growth Factor (VEGF) - A Key Player in Normal and Pathological Angiogenesis. Romanian Journal of Morphology and Embryology, 59(2), 455-467. [Link]
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Nishida, N., Yano, H., Nishida, T., Kamura, T., & Kojiro, M. (2006). Angiogenesis in cancer. Vascular health and risk management, 2(3), 213–219. [Link]
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Patel, R. V., et al. (2016). The pyridazine heterocycle in molecular recognition and drug discovery. Future Medicinal Chemistry, 8(11), 1271-1293. [Link]
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El-Sayed, N. A., et al. (2021). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 6(39), 25484-25502. [Link]
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Martinotti, S., & Ranzato, E. (n.d.). Scratch Assay protocol. University of Piemonte Orientale. [Link]
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Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cell adhesion & migration, 8(5), 440–451. [Link]
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(6-Methoxypyridazin-3-yl)methanol material safety data sheet (MSDS)
An In-depth Technical Guide to (6-Methoxypyridazin-3-yl)methanol: Safety, Handling, and Toxicological Profile
Introduction: Understanding the Molecule
This compound is a heterocyclic organic compound incorporating a pyridazine ring, a known pharmacophore in drug discovery. Its utility as a building block in the synthesis of novel therapeutic agents necessitates a thorough understanding of its material safety profile. This guide, intended for researchers, chemists, and drug development professionals, moves beyond a standard MSDS to provide a deeper, more causal understanding of the hazards and handling protocols associated with this reagent. By integrating GHS data with established principles of chemical toxicology and laboratory safety, this document serves as a comprehensive resource for ensuring safe and effective use.
Section 1: Chemical Identification and Core Properties
Precise identification is the foundation of chemical safety. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 89532-79-6 | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Physical Form | Assumed Colorless to Pale-Yellow Liquid | [3]* |
| Purity | Typically ≥95% | [4] |
*Based on the physical description of the structurally similar compound (6-Methoxypyridin-3-yl)methanol.
Section 2: Comprehensive Hazard Analysis
The Globally Harmonized System (GHS) provides a universally understood framework for hazard communication. For this compound, the classifications indicate moderate acute hazards that demand rigorous adherence to safety protocols.[1]
GHS Classification Summary
-
Signal Word: Warning [3]
-
GHS Pictogram: GHS07 (Exclamation Mark)[3]
-
Hazard Statements:
-
Hazard Classes:
The following diagram visually consolidates the GHS hazard profile for this compound.
Caption: GHS Hazard Profile for this compound.
Section 3: Proactive Safety Protocols: Handling and Storage
A proactive approach to safety minimizes risk. The following protocols are designed to prevent exposure and ensure chemical stability.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the material within a properly functioning chemical fume hood.[5] This is critical for two reasons:
-
Inhalation Hazard Mitigation: The compound is classified as a respiratory irritant (H335).[1] A fume hood captures vapors at the source, preventing them from entering the user's breathing zone.
-
Containment: In the event of an accidental spill, the fume hood provides primary containment, limiting the spread of the chemical.
Personal Protective Equipment (PPE): The Essential Barrier
Proper PPE is mandatory when handling this compound.[4][6]
-
Eye Protection: ANSI-rated safety glasses with side shields or, preferably, chemical splash goggles are required to protect against splashes that could cause serious eye irritation (H319).[1][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact. This compound is a known skin irritant (H315).[1][5] Gloves should be inspected before use and changed immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[5]
Storage and Handling Best Practices
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] Some suppliers recommend refrigerated storage (2-8°C) to minimize vapor pressure and degradation.[2] Always follow the storage temperature specified by the manufacturer.
-
Inert Atmosphere: For long-term storage, consider keeping the material under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or reaction with atmospheric moisture.[3]
-
Ignition Sources: While not classified as flammable, good laboratory practice dictates keeping all chemical reagents away from heat, sparks, and open flames.[5][7]
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[6][8] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Section 4: Integrated Laboratory Workflow for Safe Handling
A systematic workflow that integrates safety checkpoints from receipt to disposal is crucial for minimizing risk throughout the compound's lifecycle in the laboratory.
Caption: A systematic workflow for handling this compound.
Section 5: Reactive Safety: Emergency and First-Aid Procedures
In the event of an accident, a swift and correct response is critical.
Accidental Release Measures (Spills)
-
Evacuate and Ventilate: Immediately alert others in the area. Ensure the area is well-ventilated; if the spill is outside a fume hood, evacuate the immediate vicinity.[7]
-
Remove Ignition Sources: Extinguish any nearby flames or spark-producing equipment.[7][9]
-
Don PPE: Wear, at a minimum, double-glove (nitrile), a lab coat, and chemical splash goggles.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[7][9] Do not use combustible materials like paper towels.
-
Collect Waste: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container using non-sparking tools.[7][9]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.
First-Aid Measures
The following diagram outlines the immediate actions to be taken following personal exposure.
Caption: Decision tree for first-aid response to personal exposure.
Section 6: Toxicological Profile and Mechanistic Insights
While specific toxicological studies on this compound are not extensively published, its GHS classification and chemical structure provide a strong basis for a toxicological assessment.
Summary of Known Effects
The established hazards are primarily irritant and acute in nature.[1]
-
Oral Toxicity: Harmful if swallowed (H302), indicating that ingestion of a sufficient quantity can lead to significant adverse health effects.[1]
-
Dermal and Ocular Effects: The compound is a confirmed skin and serious eye irritant (H315, H319).[1] Contact can cause inflammation, redness, pain, and potential damage to tissue.[4]
-
Respiratory Effects: Inhalation may cause irritation to the respiratory tract (H335), leading to symptoms like coughing and discomfort.[1]
Expert Analysis: The Role of the Methanol Moiety
This molecule is a derivative of methanol. While the pyridazine ring dominates the structure, the presence of the hydroxymethyl group (-CH₂OH) warrants a discussion of methanol-like toxicity. Methanol itself is metabolized by alcohol dehydrogenase to formaldehyde and then to formic acid.[10][11] It is the accumulation of formic acid that is responsible for methanol's characteristic and severe toxicity, including metabolic acidosis, blindness (due to optic nerve damage), and central nervous system depression.[10][12][13]
Causality: It is plausible that this compound could be metabolized in a similar fashion, potentially leading to the in-vivo formation of a corresponding carboxylic acid. While its toxicokinetics are unknown, this structural alert suggests that significant exposure could pose risks beyond simple irritation. Therefore, preventing exposure through all routes—inhalation, ingestion, and dermal contact—is of paramount importance. Severe intoxication with methanol can cause permanent damage to the central nervous system and blindness.[12]
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Methodological & Application
The Strategic deployment of (6-Methoxypyridazin-3-yl)methanol in Modern Medicinal Chemistry: Application Notes and Protocols
The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in the landscape of medicinal chemistry.[1] Its unique physicochemical properties, such as a significant dipole moment, hydrogen bonding capabilities, and the ability to fine-tune pharmacokinetic profiles, render it a versatile building block for the creation of novel therapeutics across a spectrum of diseases.[1][2] Among the diverse array of pyridazine-based intermediates, (6-Methoxypyridazin-3-yl)methanol stands out as a particularly valuable reagent. This guide provides an in-depth exploration of its application, supported by detailed protocols and expert insights, for researchers, scientists, and professionals in drug development.
The incorporation of the pyridazine nucleus into drug candidates offers several distinct advantages. The two nitrogen atoms enhance polarity and aqueous solubility when compared to its carbocyclic counterpart, benzene.[1] The lone pairs of electrons on these nitrogen atoms can serve as hydrogen bond acceptors, enabling robust interactions with biological targets.[1][2] Moreover, the pyridazine ring can positively influence a molecule's metabolic stability and has been associated with a reduced potential for cytochrome P450 inhibition.[1] These characteristics make pyridazine-containing compounds, and by extension, intermediates like this compound, highly sought-after in the optimization of lead compounds.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting its influence on the properties of the final drug molecule.
| Property | Value | Reference |
| CAS Number | 89532-79-6 | [3][4] |
| Molecular Formula | C₆H₈N₂O₂ | [3][4] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Physical State | Solid | [4] |
| Solubility | Partially soluble in DMSO (with heating) and Methanol (with sonication) | [4] |
| Storage | 2-8°C | [4] |
Synthesis of this compound: A Protocol
The efficient synthesis of this compound is a critical first step for its application in medicinal chemistry. While multiple routes can be envisaged, a common and reliable approach involves the functional group transformation of a more readily available precursor, such as 3-amino-6-methoxypyridazine. The following protocol details a representative procedure for this conversion via a diazotization-hydroxymethylation sequence.
Reaction Scheme:
Caption: Synthetic route to this compound.
Materials:
-
3-amino-6-methoxypyridazine
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Formaldehyde solution (37% in H₂O)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-amino-6-methoxypyridazine (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid at 0-5 °C. To this stirring solution, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
Hydroxymethylation: In a separate flask, cool an aqueous solution of formaldehyde (3.0 eq) to 0-5 °C. Slowly add the freshly prepared diazonium salt solution to the formaldehyde solution, ensuring the temperature does not exceed 10 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral (pH ~7). Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Application in the Synthesis of Bioactive Molecules: The Case of Relugolix
This compound and its precursors are key intermediates in the synthesis of complex drug molecules. A prominent example is Relugolix, a non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[2] The synthesis of Relugolix involves the coupling of a thieno[2,3-d]pyrimidine core with a pyridazine moiety. The following protocol outlines a generalized procedure for a key coupling step involving a precursor to the this compound moiety, 3-amino-6-methoxypyridazine, which is conceptually similar to how the hydroxymethyl derivative could be used after appropriate functionalization.
Workflow for the Incorporation of the Pyridazine Moiety:
Caption: Workflow for pyridazine incorporation in drug synthesis.
Protocol: Amide Coupling and Cyclization to form a Relugolix Precursor
This protocol describes the amide coupling of a carboxylic acid on the thieno[2,3-d]pyrimidine core with 3-amino-6-methoxypyridazine, followed by cyclization, as described in patent literature for the synthesis of Relugolix.[5]
Materials:
-
Thieno[2,3-d]pyrimidine carboxylic acid derivative (1.0 eq)
-
3-amino-6-methoxypyridazine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)
-
Dichloromethane (DCM)
-
Sodium methoxide (NaOMe)
-
Methanol
Procedure:
-
Amide Coupling: In a reaction vessel, dissolve the thieno[2,3-d]pyrimidine carboxylic acid derivative in dichloromethane. To this solution, add 3-amino-6-methoxypyridazine and EDCI. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up of Amide: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amide intermediate.
-
Cyclization: Dissolve the crude amide in methanol and add sodium methoxide. Stir the mixture at room temperature for 2-4 hours.[6]
-
Isolation of Product: The cyclized product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold methanol, and dried under reduced pressure to yield the Relugolix precursor.[6]
Conclusion
This compound and its closely related derivatives are indispensable tools in the arsenal of the modern medicinal chemist. The inherent properties of the pyridazine ring, combined with the synthetic versatility of the hydroxymethyl and methoxy functional groups, allow for the construction of complex and potent bioactive molecules. The protocols and insights provided herein serve as a practical guide for the synthesis and application of this key intermediate, empowering researchers to accelerate their drug discovery and development endeavors.
References
- PharmaBlock. Pyridazines in Drug Discovery. PharmaBlock. Accessed January 12, 2026.
- Benchchem. The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem. Accessed January 12, 2026.
- Meanwell, N. A. The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. 2023;14(5):748-809.
- US Patent US20230357267A1, Process for preparing relugolix and intermediates thereof.
- CN Patent CN112745304A, Preparation method of Relugolix and intermediate compound.
- MySkinRecipes. This compound. MySkinRecipes. Accessed January 12, 2026.
- PubChem. This compound. PubChem. Accessed January 12, 2026.
- Vulcanchem. This compound - 89532-79-6. Vulcanchem. Accessed January 12, 2026.
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- BLD Pharm. 89532-79-6|this compound. BLD Pharm. Accessed January 12, 2026.
- Vulcanchem. This compound - 89532-79-6. Vulcanchem. Accessed January 12, 2026.
- ChemicalBook. How to synthesis Relugolix?. ChemicalBook. Published February 2, 2024.
- Patsnap Eureka. Preparation method of Relugolix and intermediate compounds. Patsnap Eureka. Accessed January 12, 2026.
- Patsnap Eureka. Intermediate compound for preparing relugolix, preparation method of intermediate compound and preparation method of relugolix. Patsnap Eureka. Accessed January 12, 2026.
- Benchchem. Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3-Chloro-6-methoxypyridazine. Benchchem. Accessed January 12, 2026.
- Benchchem. Technical Support Center: Synthesis of 3-Chloro-6-methoxypyridazine Derivatives. Benchchem. Accessed January 12, 2026.
- Benchchem. Application Note: A Generalized Protocol for the Synthesis of 3-amino-6-methoxypyridazine. Benchchem. Accessed January 12, 2026.
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Application Notes & Protocols: (6-Methoxypyridazin-3-yl)methanol as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of the Pyridazine Scaffold
In the landscape of modern medicinal chemistry, certain heterocyclic scaffolds have earned the designation of "privileged structures" due to their recurring presence in a multitude of biologically active compounds. The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] Its inherent physicochemical properties—including a distinct dipole moment, the capacity for hydrogen bonding, and its ability to confer favorable pharmacokinetic profiles—render it a highly versatile core for the design of novel therapeutics.[1]
(6-Methoxypyridazin-3-yl)methanol emerges as a particularly valuable building block, strategically functionalized for facile incorporation into complex molecular architectures. It serves as a key intermediate in the synthesis of diverse bioactive molecules, contributing to advancements in drug discovery across oncology, inflammation, and infectious diseases.[1][2][3][4] This guide provides an in-depth exploration of its properties, synthetic utility, and detailed protocols for its transformation into key downstream intermediates.
Physicochemical Properties and Handling
The effective utilization of any building block begins with a thorough understanding of its physical and chemical characteristics. These properties are critical for appropriate handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 89532-79-6 | [3][5][6] |
| Molecular Formula | C₆H₈N₂O₂ | [3][6] |
| Molecular Weight | 140.14 g/mol | [5][6] |
| Appearance | Solid | [4] |
| Solubility | Partially soluble in DMSO (requires heating), partially soluble in Methanol (requires sonication) | [4] |
| Storage | Store at 2-8°C, sealed in a dry environment | [4][5] |
Handling Recommendations: Based on its GHS hazard classifications, this compound should be handled with care in a well-ventilated fume hood.[6] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
The Pyridazine Core: A Privileged Element in Drug Design
The utility of this compound is fundamentally rooted in the advantageous nature of the pyridazine nucleus itself. Medicinal chemists leverage this scaffold to fine-tune the drug-like properties of lead compounds.
Key Advantages:
-
Enhanced Solubility: The presence of two nitrogen atoms increases the polarity of the molecule compared to its carbocyclic counterpart, benzene, often improving aqueous solubility.[1]
-
Hydrogen Bonding: The lone pairs of electrons on the pyridazine nitrogens act as potent hydrogen bond acceptors, enabling strong and specific interactions with biological targets like protein kinases.[1]
-
Metabolic Stability: The pyridazine ring can enhance metabolic stability and has been associated with low cytochrome P450 inhibitory effects, a crucial parameter in drug development.[1]
Caption: Advantageous properties of the pyridazine scaffold.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its bifunctional nature. The primary alcohol (-CH₂OH) serves as a versatile handle for a wide array of synthetic transformations, allowing for its elaboration into more complex structures. Below are detailed, field-tested protocols for key conversions.
Protocol 1: Oxidation to 6-Methoxy-pyridazine-3-carbaldehyde
Objective: To convert the primary alcohol into a reactive aldehyde, a crucial precursor for forming imines, olefins (via Wittig reaction), or for reductive amination.
Causality: The Dess-Martin periodinane (DMP) is selected as the oxidant. It is a hypervalent iodine reagent that operates under exceptionally mild, neutral conditions. This is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the potentially sensitive pyridazine ring, which might be susceptible to degradation under harsh acidic or basic conditions.
Reaction Scheme: this compound → [DMP, DCM] → 6-Methoxy-pyridazine-3-carbaldehyde
Step-by-Step Protocol:
-
Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq, e.g., 1.40 g, 10.0 mmol).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 50 mL).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq, 5.09 g, 12.0 mmol) to the solution portion-wise at room temperature. The reaction is often slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio, approx. 50 mL). Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel to yield the pure product.
Protocol 2: Conversion to 3-(Chloromethyl)-6-methoxypyridazine
Objective: To transform the nucleophilic alcohol into a potent electrophilic chloromethyl group, ideal for subsequent nucleophilic substitution reactions to introduce amines, azides, cyanides, or other moieties.
Causality: Thionyl chloride (SOCl₂) is a highly effective and convenient reagent for this transformation. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup procedure. A small amount of a base like pyridine is sometimes added to neutralize the generated HCl, though it is not always necessary.
Reaction Scheme: this compound → [SOCl₂, DCM] → 3-(Chloromethyl)-6-methoxypyridazine
Step-by-Step Protocol:
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend this compound (1.0 eq, 1.40 g, 10.0 mmol) in anhydrous DCM (40 mL).
-
Cooling: Cool the suspension to 0°C in an ice bath.
-
Reagent Addition: Add thionyl chloride (1.5 eq, 1.1 mL, 15.0 mmol) dropwise to the stirred suspension. Gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove excess SOCl₂ and the solvent.
-
Quenching: Carefully add saturated aqueous NaHCO₃ solution to the residue at 0°C to neutralize any remaining acid.
-
Extraction: Extract the product with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product can often be used directly in the next step or purified by column chromatography if necessary.
Application Workflow in Drug Discovery
The true value of this compound is realized when its derivatives are incorporated into a drug discovery pipeline. For instance, its role as a structural component in complex pharmaceutical compounds like the DNA-dependent protein kinase inhibitor Peposertib highlights its industrial relevance.[4] The workflow below illustrates how this building block can be central to a synthetic campaign targeting novel kinase inhibitors.
Caption: Drug discovery workflow using the building block.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its pre-installed methoxy and hydroxymethyl functionalities on a privileged pyridazine core provide a direct and efficient entry point into a rich chemical space of potential therapeutics. The robust and reproducible protocols provided herein empower researchers to leverage this building block effectively, accelerating the synthesis of novel, biologically active compounds and driving progress in the field of drug development.
References
- BenchChem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.
- A Review on Pyridazine, A Magically Active Moiety Among the Heterocyclic Compounds for Drug Designing. (2022, August 10).
- PubMed. (2025, August 13). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6.
- Scirp.org. (n.d.). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field.
- MySkinRecipes. (n.d.). This compound.
- BLD Pharm. (n.d.). 89532-79-6|this compound.
- Vulcanchem. (n.d.). This compound - 89532-79-6.
- PubChem. (n.d.). This compound.
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The Strategic Application of (6-Methoxypyridazin-3-yl)methanol in Modern Drug Discovery: A Technical Guide for Researchers
The pyridazine scaffold, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, has cemented its status as a "privileged structure" in the landscape of medicinal chemistry. Its inherent physicochemical properties—such as a significant dipole moment, robust hydrogen bonding capability, and the ability to enhance aqueous solubility—render it a highly sought-after core for the development of novel therapeutics. Among the myriad of pyridazine-based building blocks, (6-Methoxypyridazin-3-yl)methanol emerges as a particularly versatile and strategic intermediate in the synthesis of complex bioactive molecules.
This technical guide provides an in-depth exploration of the application of this compound in drug discovery. We will delve into its role as a foundational scaffold, detailing its strategic incorporation into kinase inhibitors, a class of therapeutics at the forefront of oncology and immunology. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design.
The Pyridazine Advantage: Why This Scaffold Excels
The utility of the pyridazine core, and by extension this compound, is rooted in its unique electronic and structural characteristics. The two nitrogen atoms increase polarity and the potential for hydrogen bonding, which can facilitate strong, specific interactions with biological targets like enzyme active sites. Furthermore, the pyridazine ring often imparts favorable pharmacokinetic properties, including improved metabolic stability and reduced inhibition of cytochrome P450 enzymes. These attributes make it an attractive alternative to more traditional carbocyclic rings like benzene in lead optimization campaigns.
This compound offers two key points for synthetic diversification: the hydroxymethyl group at the 3-position and the methoxy group at the 6-position. The hydroxyl function is readily converted into a variety of other functionalities or used as a handle for coupling reactions. The methoxy group can be retained to modulate electronics and solubility, or it can be demethylated to a hydroxyl group for further modification. More commonly, the corresponding 6-chloro derivative serves as a precursor, allowing for facile carbon-carbon and carbon-nitrogen bond formation via modern cross-coupling methodologies.
Case Study: Synthesis of Pyridazine-Based Kinase Inhibitors
Kinase inhibitors represent a major class of modern therapeutics, and the pyridazine scaffold is a common feature in many potent and selective inhibitors. This is largely due to the ability of the pyridazine nitrogens to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site. We will use the development of Activin-like Kinase 5 (ALK5) inhibitors as a representative example to illustrate the application of pyridazine-based scaffolds. ALK5 is a transmembrane serine/threonine kinase receptor involved in TGF-β signaling, a pathway implicated in fibrosis and cancer.
Conceptual Workflow for Pyridazine-Based Kinase Inhibitor Discovery
The journey from a starting scaffold to a clinical candidate is a multi-step process. The following diagram illustrates a typical workflow for the discovery and initial characterization of a novel pyridazine-based kinase inhibitor.
Caption: High-level workflow for kinase inhibitor discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of pyridazine-based compounds derived from a (6-substituted-pyridazin-3-yl)methanol framework.
Protocol 1: Synthesis of a 6-Aryl-pyridazine Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 6-chloro-pyridazine precursor with an arylboronic acid. This is a foundational reaction for installing diverse aryl groups at the 6-position, which is crucial for exploring structure-activity relationships (SAR).
Rationale: The Suzuki-Miyaura reaction is chosen for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids, allowing for rapid library generation.
Materials:
-
6-Chloro-3-(methoxymethyl)pyridazine (derived from (6-chloropyridazin-3-yl)methanol)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq)
-
Base (e.g., K₂CO₃) (2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add 6-chloro-3-(methoxymethyl)pyridazine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aryl-3-(methoxymethyl)pyridazine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase, such as ALK5. The ADP-Glo™ assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction.
Rationale: This assay is highly sensitive, has a broad dynamic range, and is resistant to interference from colored or fluorescent compounds. It is well-suited for high-throughput screening and accurate IC50 determination.
Materials:
-
Test pyridazine derivative (dissolved in DMSO)
-
Recombinant kinase (e.g., ALK5)
-
Kinase substrate (e.g., a specific peptide)
-
ATP at its Kₘ concentration for the target kinase
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations (typically in a 10-point, 3-fold dilution series).
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of recombinant kinase solution.
-
2 µL of substrate/ATP mixture.
-
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then into a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of the synthesized pyridazine derivatives on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Rationale: The MTT assay is a widely used, colorimetric assay that is reliable and relatively simple to perform. It provides a good initial assessment of a compound's effect on cell proliferation.
Caption: Workflow for the MTT-based cell viability assay.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
Data Presentation
Quantitative data from these assays should be systematically organized to facilitate SAR analysis.
Table 1: Kinase Inhibitory Activity of Representative Pyridazine Derivatives
| Compound ID | R Group (at C6) | Target Kinase | IC50 (nM) | Cell-based IC50 (nM) |
|---|---|---|---|---|
| HY-1 | 4-methoxyphenyl | ALK5 | 50 | 250 |
| HY-2 | 2-pyridyl | ALK5 | 25 | 120 |
| HY-3 | 4-(dimethylamino)phenyl | ALK5 | 15 | 80 |
| HY-4 | 3,4-dimethoxyphenyl | VEGFR-2 | 90 | 450 |
Data is representative and based on reported values for similar pyridazine-based kinase inhibitors to illustrate expected potency ranges.
Conclusion
This compound and its derivatives are invaluable tools in the drug discovery arsenal. The pyridazine core provides a robust and tunable platform for interacting with a wide range of biological targets. The synthetic accessibility and the potential for diversification, as demonstrated through standard cross-coupling reactions, allow for the rapid exploration of chemical space. By employing systematic in vitro assays, researchers can efficiently identify potent and selective lead compounds. The protocols and workflows detailed in this guide provide a solid foundation for any research program looking to leverage the power of the pyridazine scaffold to develop the next generation of therapeutics.
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. [Link]
-
Keri, R. S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1-25. [Link]
-
MySkinRecipes. (n.d.). This compound. [Link]
-
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. PubMed Central. [Link]
Application Notes & Protocols: (6-Methoxypyridazin-3-yl)methanol as a Key Intermediate in Modern Drug Discovery
Abstract
(6-Methoxypyridazin-3-yl)methanol is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research.[1][2][3] Its inherent structural features—a pyridazine core functionalized with a reactive hydroxymethyl group and a methoxy moiety—make it a versatile precursor for the synthesis of a diverse range of bioactive molecules.[3] The pyridazine scaffold is recognized as a "privileged" structure in drug discovery, capable of forming critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites, a common target in oncology and immunology.[4][5] This guide provides an in-depth analysis of the chemical properties of this compound, explores its core applications, and presents detailed, field-proven experimental protocols for its use in synthetic workflows.
Compound Profile and Physicochemical Properties
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any experimental setting. This compound is typically a solid at room temperature and requires specific storage conditions to maintain its stability and purity.[3][6]
Table 1: Physicochemical and Handling Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 89532-79-6 | [3][6][7] |
| Molecular Formula | C₆H₈N₂O₂ | [1][7] |
| Molecular Weight | 140.14 g/mol | [3][7] |
| IUPAC Name | This compound | [3][7] |
| SMILES | COC1=NN=C(C=C1)CO | [3][7] |
| InChIKey | GAODUOUIWBJNQQ-UHFFFAOYSA-N | [3][7] |
| Physical State | Solid | [3] |
| Solubility | Partially soluble in DMSO (heating may be required), Methanol (sonication may be required) | [3] |
| Storage | 2-8°C, Sealed in a dry environment |[2][6] |
Core Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a versatile synthetic intermediate. The hydroxymethyl group serves as a handle for a variety of chemical transformations, most notably oxidation to the corresponding aldehyde, which is a gateway to a vast array of subsequent reactions.
Gateway to Bioactive Pyridazine Derivatives
The pyridazine core is a common feature in molecules targeting various diseases. Derivatives have been explored for antimicrobial, anti-inflammatory, and anticancer properties.[2][8] The methoxy group on the pyridazine ring can influence the electronic properties and metabolic stability of the final compound, while the C3-position provides a vector for introducing pharmacophoric elements to optimize biological activity and selectivity.
Scaffold for Kinase Inhibitor Synthesis
Kinases are a major class of drug targets, and the pyridazine scaffold is frequently employed in the design of their inhibitors.[4][5][9] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor in the enzyme's active site.[4] this compound provides a foundational structure from which to build potent and selective kinase inhibitors. For instance, the alcohol can be converted to an aldehyde or an amine, which then serves as a point of attachment for other molecular fragments designed to interact with specific regions of the kinase.
Table 2: Representative Bioactive Molecules Incorporating the Pyridazine Scaffold
| Compound Class | Target/Activity | Relevance | Source |
|---|---|---|---|
| Pyridazinone Series | Thyroid Hormone Receptor β (THR-β) Agonist | Treatment of dyslipidemia | [10] |
| 3-oxo-dihydropyridazines | Interleukin-2-inducible T-cell Kinase (ITK) Inhibitors | Potential for T-cell leukemia treatment | [5][9] |
| Pyridine-Based Compounds | PIM-1 Kinase Inhibitors | Apoptosis and autophagy inducers for cancer therapy | [11] |
| General Pyridazines | Broad Kinase Inhibition (e.g., VEGFR2, p38α, Aurora A) | Anticancer and anti-inflammatory applications |[4] |
Caption: Workflow for the oxidation of this compound.
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add Dess-Martin Periodinane (1.2 eq) in portions over 15-20 minutes. A slight exotherm may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench by pouring it into a stirred mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (1:1 ratio). Stir until the layers are clear.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude aldehyde can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the product, (6-methoxypyridazin-3-yl)carbaldehyde, using ¹H NMR, ¹³C NMR, and MS analysis.
Protocol 2: O-Alkylation to Synthesize an Ether Derivative
Principle: This protocol details a standard Williamson ether synthesis to functionalize the hydroxyl group. This reaction is fundamental for introducing linkers or other pharmacophoric groups that can modulate a compound's solubility, cell permeability, and binding affinity.
Materials and Reagents:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe
Caption: Workflow for O-alkylation of this compound.
Procedure:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq).
-
Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and suspend the NaH in anhydrous THF.
-
Cool the suspension to 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Add the alcohol solution dropwise to the NaH suspension via a syringe. Effervescence (H₂ gas evolution) will be observed.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back down to 0°C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
-
Characterization: Confirm the structure of the resulting ether using ¹H NMR, ¹³C NMR, and MS analysis.
Safety and Handling
This compound must be handled with care, following standard laboratory safety procedures.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed. [7] * H315: Causes skin irritation. [7] * H319: Causes serious eye irritation. [7] * H335: May cause respiratory irritation. [7]* Precautions:
-
Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with copious amounts of water. Seek medical attention if irritation persists.
-
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemsrc. (6-Ethoxypyridazin-3-yl)methanol. [Link]
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MySkinRecipes. This compound. [Link]
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MySkinRecipes. This compound. [Link]
-
PubChemLite. This compound (C6H8N2O2). [Link]
-
ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]
-
Cambridge Open Engage. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. [Link]
-
ResearchGate. Synthesis and conformational analysis of Methanone. [Link]
-
PubMed. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydrot[7][12][13]riazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. [Link]
-
NIH. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. [Link]
-
PrepChem.com. Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. [Link]
-
PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. [Link]
-
PubMed. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
-
PubMed Central. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]
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- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 89532-79-6|this compound|BLD Pharm [bldpharm.com]
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- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. (6-Ethoxypyridazin-3-yl)methanol | CAS#:89943-33-9 | Chemsrc [chemsrc.com]
The Strategic Utility of (6-Methoxypyridazin-3-yl)methanol in the Synthesis of Advanced Bioactive Molecules
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as templates for the development of targeted therapeutics is of paramount importance. (6-Methoxypyridazin-3-yl)methanol has emerged as a highly valuable and versatile building block in this endeavor. Its unique electronic properties and strategically positioned functional groups—a nucleophilic hydroxymethyl group and a methoxy-substituted pyridazine core—make it an ideal starting material for the synthesis of a diverse array of complex bioactive molecules.[1][2] The pyridazine moiety itself is a well-established pharmacophore, known to be present in molecules with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This application note will provide an in-depth exploration of the utility of this compound, with a particular focus on its application in the synthesis of targeted kinase inhibitors for oncology and neurodegenerative disorders.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a key synthetic intermediate is fundamental to its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 89532-79-6 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, ethanol, and DMSO | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: this compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of drug discovery efforts. This compound has proven to be a particularly useful scaffold for the synthesis of potent and selective kinase inhibitors.
Case Study 1: Synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors
Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that is essential for the proliferation, differentiation, and survival of macrophages. In the tumor microenvironment, tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting CSF-1R is a promising therapeutic strategy for the treatment of various cancers.
This compound can be utilized as a key intermediate in the synthesis of potent CSF-1R inhibitors through a Williamson ether synthesis. The hydroxymethyl group of this compound acts as a nucleophile, displacing a leaving group on an appropriate heterocyclic core to form a crucial ether linkage present in the final bioactive molecule.
Below is a representative workflow for the synthesis of a CSF-1R inhibitor intermediate, drawing upon established synthetic routes.
Caption: Synthetic workflow for a CSF-1R inhibitor intermediate.
Detailed Experimental Protocol: Synthesis of 2-((6-methoxypyridazin-3-yl)methoxy)-5-bromo-3-methoxypyridine
This protocol is adapted from a patented procedure for the synthesis of CSF-1R inhibitors.
Materials:
-
This compound
-
Potassium tert-butoxide
-
5-bromo-2-chloro-3-methoxypyridine
-
1,4-Dioxane (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon inlet
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,4-dioxane in a round-bottom flask under an inert atmosphere (nitrogen or argon), add potassium tert-butoxide (1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of 5-bromo-2-chloro-3-methoxypyridine (1.0 eq) in anhydrous 1,4-dioxane to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-((6-methoxypyridazin-3-yl)methoxy)-5-bromo-3-methoxypyridine.
Expected Outcome and Characterization:
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the protons of the pyridazine and pyridine rings, the methoxy groups, and the methylene bridge. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product. |
| Purity (HPLC) | >95% |
Case Study 2: Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors
Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that is implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of selective GSK-3 inhibitors is therefore a significant area of research. The pyridazine scaffold is a common feature in many reported GSK-3 inhibitors.
This compound can be a precursor to more complex pyridazine-containing GSK-3 inhibitors. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for subsequent nucleophilic substitution, providing a handle for further molecular elaboration.
Caption: A potential synthetic route to GSK-3 inhibitors.
Generalized Protocol: Oxidation of this compound to 6-Methoxypyridazine-3-carbaldehyde
This generalized protocol outlines a common synthetic transformation that can be a key step in the synthesis of various GSK-3 inhibitors.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Celatom® or diatomaceous earth
Procedure:
-
To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celatom® or silica gel to remove the chromium salts.
-
Wash the filter cake with additional DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-methoxypyridazine-3-carbaldehyde.
Conclusion: A Building Block of Strategic Importance
This compound has demonstrated its significant value as a versatile and strategic building block in the synthesis of complex bioactive molecules. Its utility in constructing potent kinase inhibitors, such as those targeting CSF-1R and GSK-3, underscores its importance in modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this key intermediate in their synthetic endeavors, ultimately contributing to the development of novel therapeutics for a range of human diseases.
References
-
Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. [Link]
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This compound - MySkinRecipes. (n.d.). Retrieved January 12, 2026, from [Link]
- WO2023241608A1 - Csf-1r inhibitors and uses thereof - Google Patents. (n.d.).
-
Witherington, J., et al. (2003). 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(18), 3055–3057. [Link]
-
This compound. PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Application Note & Protocol: Strategic Derivatization of (6-Methoxypyridazin-3-yl)methanol for Structure-Activity Relationship (SAR) Studies
Abstract
The (6-methoxypyridazin-3-yl)methanol scaffold is a key intermediate in the synthesis of various bioactive molecules and serves as a valuable starting point for drug discovery programs.[1][2] Its inherent structural features, including the pyridazine core known for its unique physicochemical properties, make it a privileged structure for generating compound libraries aimed at comprehensive Structure-Activity Relationship (SAR) studies.[2][3][4] This guide provides a detailed framework for the strategic derivatization of this compound. We will explore synthetic protocols for modifying the hydroxymethyl group, the methoxy substituent, and the pyridazine ring itself. The rationale behind these modifications will be discussed in the context of probing molecular interactions, enhancing biological activity, and optimizing pharmacokinetic profiles.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine ring is a prominent heterocycle in medicinal chemistry due to its distinct properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be critical for drug-target interactions.[3] These characteristics contribute to its frequent appearance in a wide range of biologically active compounds, from anticancer to anti-inflammatory agents.[4][5] The specific scaffold, this compound, presents three primary vectors for chemical diversification, making it an excellent starting point for lead optimization campaigns.
-
Vector 1 (V1): The Hydroxymethyl Group: This primary alcohol is a versatile functional handle for introducing a diverse array of substituents via etherification, esterification, or oxidation followed by further chemical transformations.
-
Vector 2 (V2): The Methoxy Group: This group can be a key pharmacophoric element or a potential site of metabolic vulnerability. Its substitution with bioisosteric replacements can profoundly influence a compound's potency and pharmacokinetic properties.
-
Vector 3 (V3): The Pyridazine Ring: The C4 and C5 positions on the pyridazine ring offer opportunities for functionalization, commonly initiated by halogenation, which then allows for the introduction of various groups through cross-coupling reactions to explore the steric and electronic requirements of the target's binding pocket.
This application note will furnish detailed protocols to systematically explore these three vectors, enabling the construction of a thorough SAR.
Synthetic Strategies and Protocols
Derivatization at the Hydroxymethyl Group (Vector 1)
The primary alcohol of this compound is a readily accessible site for derivatization. Ether and ester formation are among the most direct and effective methods for introducing chemical diversity at this position.
The Williamson ether synthesis is a classical and reliable method for preparing a wide range of ethers from an alcohol. The reaction involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide.
Rationale: This strategy facilitates the introduction of a broad spectrum of alkyl and aryl moieties. The choice of the alkylating agent can be tailored to investigate specific interactions within a biological target, such as van der Waals forces, and to modulate the lipophilicity of the resulting compounds. A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been reported, highlighting the feasibility of such transformations.[6]
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq.), portion-wise to the solution at 0 °C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the alkoxide.
-
Alkylation: Introduce the desired alkyl halide (R-X, 1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: Successful etherification can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, less polar product spot. The structure of the purified product should be unequivocally confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Esterification provides an alternative route to introduce a variety of functional groups. The resulting esters can serve as prodrugs, which are cleaved in vivo to release the active parent alcohol, or the ester group itself may contribute to the binding affinity.
Rationale: The selection of the acylating agent, such as an acid chloride or anhydride, permits the incorporation of diverse acyl groups. This can introduce new hydrogen bond acceptors (the ester carbonyl) and alter the electronic and steric profile of the molecule.
Protocol 2: General Procedure for Esterification with an Acid Chloride
-
Dissolution: Dissolve this compound (1.0 eq.) and a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Acylation: Cool the mixture to 0 °C and add the desired acid chloride (R-COCl, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by column chromatography.
Self-Validation: A successful esterification is indicated by a downfield shift of the methylene protons adjacent to the newly formed ester linkage in the 1H NMR spectrum. The appearance of a carbonyl stretch in the IR spectrum and the correct molecular ion peak in the mass spectrum will provide further confirmation.
Modification of the Methoxy Group (Vector 2)
The 6-methoxy group can be a crucial determinant of a compound's biological activity and metabolic fate. Its replacement can lead to significant improvements in a molecule's overall properties.
A common strategy involves the demethylation of the methoxy group to the corresponding pyridazinone, which can then be re-alkylated or otherwise functionalized.[7]
Rationale: This two-step approach opens up a vast chemical space. The pyridazinone intermediate is a versatile precursor for introducing new ether linkages, potentially enhancing metabolic stability or establishing new interactions with the target protein. Various reagents can be employed for O-demethylation, with boron tribromide (BBr₃) being a common choice for its high reactivity.[8] Chemoselective methods for the demethylation of methoxypyridines have also been developed.[9][10]
Protocol 3: O-Demethylation using BBr₃
-
Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Reagent Addition: Add a solution of BBr₃ (1.2 eq.) in DCM dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Isolation: The resulting pyridazinone may precipitate and can be isolated by filtration, or it can be extracted and purified by column chromatography.
Protocol 4: N-Alkylation of the Pyridazinone Intermediate
-
Dissolution: Dissolve the pyridazinone (1.0 eq.) in an anhydrous polar aprotic solvent such as DMF.
-
Basification: Add a base like potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylation: Add the desired alkyl halide (R-X, 1.2 eq.).
-
Reaction: Heat the mixture (e.g., to 60-80 °C) and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Purify the product by column chromatography.
Functionalization of the Pyridazine Ring (Vector 3)
Introducing substituents onto the pyridazine ring can probe for interactions in previously unexplored regions of the target's binding site.
A powerful strategy for ring functionalization involves an initial halogenation step, followed by a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction.[11][12][13][14]
Rationale: This approach allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the compound library. The selective halogenation of pyridines and diazines can be challenging, but various methods have been developed to achieve this.[15][16][17][18]
Protocol 5: Bromination of the Pyridazine Ring
-
Reagents: N-Bromosuccinimide (NBS) is a common reagent for the bromination of such heterocyclic systems.
-
Procedure: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or chloroform.
-
Reaction: Add NBS (1.1 eq.) and stir the reaction at room temperature or with gentle heating. A radical initiator such as AIBN may be used to facilitate the reaction.
-
Monitoring and Purification: Monitor the reaction by TLC. Upon completion, quench with an aqueous solution of sodium thiosulfate, extract the product, and purify by column chromatography.
Protocol 6: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a suitable reaction vessel, combine the brominated pyridazine derivative (1.0 eq.), the desired boronic acid or boronate ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent: A common solvent system is a mixture of dioxane and water.
-
Reaction: Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through it for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 6-18 hours.
-
Work-up and Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
SAR Study Design and Data Interpretation
A systematic approach to SAR is essential for the efficient identification of lead compounds.[5][19][20] The derivatization strategies described above should be used to generate a focused library of compounds for biological screening.
Tabulation of SAR Data
The biological data for the synthesized derivatives should be organized into a clear and concise table to facilitate analysis and the identification of trends.
| Compound ID | R¹ (from V1) | R² (from V2) | R³ (from V3) | IC₅₀ (nM) | Selectivity | cLogP |
| Parent | -H | -CH₃ | -H | 650 | 1x | 1.1 |
| 1a | -CH₂Ph | -CH₃ | -H | 200 | 2.5x | 2.8 |
| 1b | -C(O)Ph | -CH₃ | -H | 450 | 1.8x | 2.4 |
| 2a | -H | -CH₂CH₃ | -H | 580 | 1.3x | 1.6 |
| 3a | -H | -CH₃ | -Ph | 75 | 12x | 3.2 |
This table presents hypothetical data for illustrative purposes.
Visualization of SAR Logic
The following diagram illustrates the logical workflow for a typical SAR study based on the derivatization of this compound.
Caption: Workflow for SAR studies of this compound.
Conclusion
References
-
The pyridazine heterocycle in molecular recognition and drug discovery. National Center for Biotechnology Information.
-
Structure‐activity relationship of the synthesized pyridazine derivatives. ResearchGate.
-
The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. National Center for Biotechnology Information.
-
Chemoselective Demethylation of Methoxypyridine. Thieme Connect.
-
Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. National Center for Biotechnology Information.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information.
-
Chemoselective Demethylation of Methoxypyridines over Anisoles. Thieme Connect.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Odesa I.I. Mechnykov National University.
-
Selective halogenation of pyridines and diazines via unconventional intermediates. ProQuest.
-
The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Center for Biotechnology Information.
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. American Chemical Society.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. National Center for Biotechnology Information.
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science.
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Application Notes and Protocols for In Vitro Evaluation of (6-Methoxypyridazin-3-yl)methanol as a Novel Kinase Inhibitor Candidate
Introduction
The landscape of targeted cancer therapy is continually evolving, with a significant focus on the discovery and development of small molecule kinase inhibitors. (6-Methoxypyridazin-3-yl)methanol is a novel heterocyclic compound that has emerged as a molecule of interest for its potential as a therapeutic agent.[1][2] This document provides a comprehensive suite of in vitro assays designed to rigorously characterize the biological activity of this compound, with a hypothetical focus on its potential as a kinase inhibitor. The protocols herein are designed to be self-validating and provide a clear rationale for each experimental step, ensuring scientific integrity and reproducibility.
Part 1: Foundational Analysis - Cytotoxicity and Antiproliferative Activity
Rationale: The initial step in characterizing a novel compound is to assess its general cytotoxic and antiproliferative effects across a panel of relevant cell lines. This provides a broad understanding of its potency and establishes a concentration range for subsequent, more specific assays.[3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Protocol 1: MTT Assay for Antiproliferative Activity
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer, A549 for lung cancer, and K562 for leukemia) in their recommended media and conditions.[3]
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Treat the cells with the diluted compound in triplicate for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration.
-
Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Hypothetical Data Presentation
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| HCT116 | Colorectal Carcinoma | 8.9 |
| A549 | Lung Carcinoma | 12.5 |
| K562 | Chronic Myelogenous Leukemia | 1.8 |
Part 2: Target Identification - Biochemical Kinase Inhibition Profiling
Rationale: Following the observation of antiproliferative activity, the next logical step is to identify the molecular target(s) of the compound. Given that many anticancer agents target protein kinases, screening the compound against a panel of purified kinases can reveal its primary targets and selectivity profile.[7][8] Biochemical assays provide a direct measure of the compound's ability to inhibit the enzymatic activity of a kinase.[9][10]
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
-
Reagent Preparation:
-
Prepare the kinase reaction buffer, kinase solution, substrate solution, and ATP solution according to the manufacturer's protocol (Promega).
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
-
Luminescence Measurement and Data Analysis:
-
Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, the kinase activity.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and plot the results against the compound concentration.
-
Determine the IC50 value for each kinase.
-
Hypothetical Kinase Inhibition Profile
| Kinase Target | IC50 (nM) of this compound |
| FGFR1 | 25 |
| FGFR2 | 15 |
| VEGFR2 | 1500 |
| EGFR | >10000 |
| SRC | 8500 |
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for the in vitro biochemical kinase assay.
Part 3: Cellular Target Validation - Phosphorylation Pathway Analysis
Rationale: While biochemical assays are crucial for identifying direct targets, it is essential to confirm that the compound can inhibit the target kinase within a cellular environment.[9][11] Cell-based assays provide more physiologically relevant data by accounting for factors such as cell permeability and off-target effects.[10] A Western blot analysis of a key downstream substrate of the target kinase can confirm on-target activity.
Protocol 3: Western Blot for Downstream Substrate Phosphorylation
-
Cell Treatment and Lysis:
-
Seed cells (e.g., K562) in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil the samples for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., p-STAT5 for a hypothetical target) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for the total form of the substrate and a loading control (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative levels of the phosphorylated substrate.
-
Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by the compound.
Part 4: Mechanistic Insight - Enzyme Kinetic Studies
Rationale: Understanding the mechanism of enzyme inhibition (e.g., competitive, non-competitive, or uncompetitive) provides valuable insights into how the compound interacts with its target.[12][13] This information is crucial for lead optimization and understanding potential resistance mechanisms.[14][15] Enzyme kinetic assays measure the reaction rate at varying substrate concentrations in the presence and absence of the inhibitor.[12]
Protocol 4: Enzyme Kinetic Analysis
-
Assay Setup:
-
Use the same in vitro kinase assay format as in Part 2 (e.g., ADP-Glo™).
-
Prepare a matrix of reactions with varying concentrations of ATP (the substrate) and fixed concentrations of this compound (the inhibitor). Include a no-inhibitor control.
-
-
Data Collection:
-
Measure the initial reaction velocity (rate of ADP production) for each condition. Ensure the measurements are taken in the linear range of the reaction.[16]
-
-
Data Analysis:
-
Plot the initial velocity versus the ATP concentration for each inhibitor concentration to generate Michaelis-Menten curves.
-
Transform the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine the mode of inhibition.
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the kinetic parameters Vmax (maximum reaction rate) and Km (Michaelis constant).[12]
-
Conclusion
This application note outlines a systematic and robust in vitro approach to characterize the biological activity of the novel compound this compound. By following these protocols, researchers can effectively determine its antiproliferative activity, identify its primary kinase targets and selectivity, validate its on-target activity in a cellular context, and elucidate its mechanism of inhibition. The hypothetical data presented herein suggest that this compound is a potent and selective inhibitor of the FGFR kinase family, warranting further investigation as a potential anticancer agent.
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Parker, L. L., et al. (2015). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]
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LSU School of Medicine. Enzyme Assays and Kinetics. [Link]
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Application Notes and Protocols: (6-Methoxypyridazin-3-yl)methanol as a Ligand for Target Protein Identification and Characterization
Introduction: Unlocking the Therapeutic Potential of Pyridazine Scaffolds
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules with a wide range of therapeutic applications. (6-Methoxypyridazin-3-yl)methanol is a key synthetic intermediate used in the development of various pharmaceutical compounds, including those with potential antimicrobial, anti-inflammatory, and anticancer properties.[1] Its utility as a building block suggests that it or its derivatives have the potential to interact with a variety of protein targets, thereby modulating their function and eliciting a biological response. One notable application is its use in the synthesis of Peposertib, a DNA-dependent protein kinase (DNA-PK) inhibitor.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and characterize the protein targets of this compound. We will detail a logical workflow, from initial target screening to in-depth biophysical and cellular characterization, enabling a thorough investigation of this promising ligand.
Physicochemical Properties of this compound
A foundational understanding of the ligand's properties is crucial for designing robust and reproducible experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[2][3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| Appearance | Solid | Vulcanchem[1] |
| Solubility | Partially soluble in DMSO (with heating) and Methanol (with sonication) | Vulcanchem[1] |
| Storage | 2-8°C | Vulcanchem[1] |
Safety Precautions: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Experimental Workflow for Target Identification and Validation
The following workflow provides a systematic approach to identifying and validating the protein targets of this compound.
Caption: A logical workflow for the identification and validation of protein targets.
Phase 1: Target Identification
Protocol 1: High-Throughput Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying ligands that bind to and stabilize a purified protein.[4][5] The principle is based on the observation that ligand binding typically increases the thermal stability of a protein, resulting in a higher melting temperature (Tm).[5][6]
Rationale: This initial screen allows for the rapid assessment of this compound against a library of purified proteins to identify potential "hits."
Step-by-Step Protocol:
-
Protein and Ligand Preparation:
-
Prepare a stock solution of the target protein in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5). The final protein concentration in the assay is typically 2-10 µM.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). The final ligand concentration can range from 10-100 µM. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
-
Assay Setup (96- or 384-well plate):
-
Data Acquisition:
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the protein unfolds.
-
Determine the melting temperature (Tm), which is the midpoint of this transition.
-
A significant positive shift in Tm (ΔTm) in the presence of this compound compared to the vehicle control indicates a stabilizing interaction and a potential hit.
-
Protocol 2: Orthogonal Validation using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a ligand to an immobilized protein.[9][10]
Rationale: SPR serves as a robust secondary screen to confirm hits from DSF and eliminate false positives. It provides more detailed information about the binding interaction.
Step-by-Step Protocol:
-
Ligand and Analyte Preparation:
-
Prepare the purified target protein (ligand for immobilization) and this compound (analyte in solution).
-
Use a suitable running buffer (e.g., HBS-EP+) for all dilutions and injections.
-
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the chip surface using a mixture of EDC and NHS.[11]
-
Inject the protein solution over the activated surface to achieve the desired immobilization level (response units, RU).
-
Deactivate any remaining active esters with an injection of ethanolamine.[11]
-
-
Analyte Binding:
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
A low KD value indicates a high binding affinity.
-
Phase 2: Biophysical Characterization
Protocol 3: Thermodynamic Profiling using Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12][13]
Rationale: ITC provides gold-standard data on binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep mechanistic insights.[14]
Step-by-Step Protocol:
-
Sample Preparation:
-
Dialyze both the protein and this compound extensively against the same buffer to minimize buffer mismatch effects.[15]
-
Accurately determine the concentrations of both the protein and the ligand.
-
Degas the samples immediately before the experiment.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe. A good starting point is to have the ligand concentration in the syringe be 10-20 times that of the protein concentration in the cell.[15]
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.[13]
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per injection against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Caption: A streamlined workflow for Isothermal Titration Calorimetry experiments.
Phase 3: Cellular Target Engagement
Biochemical and biophysical assays confirm direct binding, but it is crucial to demonstrate that the ligand engages its target in a cellular context.[16]
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in live cells or cell lysates.[17] The principle is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation.[17]
Rationale: CETSA provides direct evidence that this compound can enter cells and bind to its intended target under physiological conditions.[17]
Step-by-Step Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble protein fraction (containing undenatured protein) from the precipitated (denatured) protein by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature using a specific antibody-based method such as Western blotting or an immunoassay (e.g., HTRF, AlphaLISA).[17][18]
-
-
Data Analysis:
-
Generate a CETSA melt curve by plotting the amount of soluble protein as a function of temperature.
-
A shift in the melt curve to higher temperatures in the ligand-treated samples compared to the control indicates target engagement.
-
Protocol 5: Downstream Pathway Analysis
Rationale: To confirm that target engagement leads to a functional consequence, it is essential to investigate the downstream signaling pathways modulated by the target protein.
Methodologies:
-
Phosphorylation Status: If the target is a kinase, use phosphospecific antibodies in Western blotting or targeted proteomics to assess changes in the phosphorylation of known substrates.
-
Reporter Gene Assays: For targets that regulate transcription, use reporter gene assays (e.g., luciferase or β-galactosidase) to measure changes in gene expression.
-
Second Messenger Assays: If the target is involved in signaling cascades, measure the levels of second messengers like cAMP, cGMP, or intracellular calcium.[18]
-
Phenotypic Assays: Assess relevant cellular phenotypes such as proliferation, apoptosis, or migration.
Conclusion
This compound represents a valuable starting point for the discovery of novel therapeutics. The systematic application of the protocols outlined in this guide will enable researchers to confidently identify its protein targets, characterize the binding interactions in detail, and validate target engagement in a cellular context. This comprehensive approach is critical for advancing our understanding of the compound's mechanism of action and for guiding future drug development efforts. Definitive assays for target engagement are fundamental to the science of chemical probe development and protein function assignment.[19]
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- Surface Plasmon Resonance Protocol & Troubleshooting.
- Principle and Protocol of Surface Plasmon Resonance (SPR).
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- Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io.
- Isothermal Titr
- Target Engagement Assays. DiscoverX.
- Determining target engagement in living systems. PMC - NIH.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. PerkinElmer.
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- Protocol for Performing and Optimizing Differential Scanning Fluorimetry Experiments. AWS.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol.
- Differential scanning fluorimetry (DSF). Bio-protocol.
- Guide to Running an SPR Experiment.
- Isothermal Titr
- Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions.
- A beginner's guide to differential scanning fluorimetry. The Biochemist - Portland Press.
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Application Note: High-Throughput Screening with (6-Methoxypyridazin-3-yl)methanol Libraries for Kinase Inhibitor Discovery
Abstract
This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign using a focused library built around the (6-Methoxypyridazin-3-yl)methanol scaffold. Pyridazine-based structures are recognized as privileged scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, particularly in oncology and inflammation.[1][2][3][4][5][6] This document details the scientific rationale for targeting kinases with this library, provides step-by-step protocols for a robust luminescence-based HTS assay, and outlines a complete workflow from primary screen to hit confirmation. Methodologies for data analysis, quality control using Z'-factor, and hit validation are presented to ensure a self-validating and efficient screening cascade.
The Pyridazine Scaffold: A Privileged Core for Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[3][5] Its unique physicochemical properties—including enhanced polarity, hydrogen bonding capacity, and metabolic stability—make it an ideal scaffold for developing novel therapeutics.[3] Derivatives of pyridazine have shown a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1][2][6][7][8]
The specific scaffold, this compound, serves as a versatile starting point for library synthesis. The methoxy group and the methanol moiety provide key points for chemical modification, allowing for the generation of a diverse library of analogues. This diversity is crucial for exploring the structure-activity relationships (SAR) necessary to identify potent and selective inhibitors for biological targets.[9] Given that a vast number of kinase inhibitors feature a heterocyclic core, a library derived from this pyridazine scaffold is a promising resource for kinase-focused drug discovery.[2][10][11]
HTS Campaign Strategy: A Kinase-Focused Approach
Protein kinases are critical regulators of most cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[12] This makes them a major target class for drug discovery.[12] High-throughput screening (HTS) is an essential technology that enables the rapid testing of thousands to millions of compounds to identify novel kinase inhibitors.[13][14][15][16]
This application note will use a hypothetical screen against a generic protein kinase (e.g., a tyrosine kinase relevant to oncology) to illustrate the process. The workflow is designed to be robust, automated, and efficient, moving from a large-scale primary screen to progressively more focused secondary and tertiary assays to confirm activity and eliminate false positives.
Caption: High-Throughput Screening (HTS) Cascade for Kinase Inhibitor Discovery.
Experimental Protocol: Luminescence-Based Kinase Assay
For this HTS campaign, we will employ a universal, luminescence-based kinase assay, such as ADP-Glo™ (Promega). This "mix-and-read" assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[17][18] The amount of ADP is converted into a light signal via a coupled luciferase reaction.[17][18][19] A lower light signal indicates higher kinase activity (more ATP consumed, more ADP produced), while a higher signal indicates inhibition.[20] This format is robust, highly sensitive, and amenable to automation in 384- or 1536-well plate formats.[17][19][21]
Assay Principle
The assay is performed in two steps after the initial kinase reaction. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added, which contains enzymes that convert the ADP generated by the kinase back into ATP, which then fuels a luciferase/luciferin reaction to produce a stable luminescent signal.[20]
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- 9. Strategies for small molecule library design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. An Overview of High Throughput Screening | The Scientist [the-scientist.com]
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- 17. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
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Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of (6-Methoxypyridazin-3-yl)methanol Derivatives
Introduction: The Versatility of the Pyridazine Scaffold in Modern Chemistry
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic properties and ability to participate in a wide array of chemical transformations.[1] (6-Methoxypyridazin-3-yl)methanol, with its dual functional handles, represents a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the reaction conditions and protocols for the palladium-catalyzed cross-coupling of derivatives of this compound, offering researchers a detailed roadmap for the synthesis of novel pyridazine-containing compounds. While direct coupling of this compound is not the typical approach, its conversion to a halo-pyridazine derivative unlocks a plethora of coupling possibilities.
Strategic Considerations: Activating the Pyridazine Core for Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3] However, these reactions require an electrophilic coupling partner, typically an aryl or heteroaryl halide. Therefore, the initial and most critical step in harnessing the synthetic potential of this compound is the selective halogenation of the pyridazine ring, most commonly at the 3-position, to generate a reactive handle for subsequent cross-coupling reactions.
The presence of the hydroxymethyl group introduces a layer of complexity to the halogenation step. Common chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can potentially react with both the pyridazine ring and the primary alcohol. To circumvent this, a protection-deprotection strategy for the hydroxymethyl group may be employed, or reaction conditions can be carefully optimized for selective halogenation. A common precursor for generating the required 3-chloro-6-methoxypyridazine is 3,6-dichloropyridazine, where one chlorine atom is selectively displaced by a methoxy group.[4]
Core Application: Suzuki-Miyaura Cross-Coupling of 3-Chloro-6-methoxypyridazine
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C-C bonds, demonstrating high functional group tolerance and generally mild reaction conditions.[3][5] For the coupling of 3-chloro-6-methoxypyridazine, the choice of catalyst, ligand, and base is crucial for achieving high yields, especially given the relative inertness of the C-Cl bond compared to C-Br or C-I bonds.[6][7]
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is designed as a starting point for the coupling of various aryl- and heteroarylboronic acids with 3-chloro-6-methoxypyridazine.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Aryl- or heteroarylboronic acid (1.1-1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk tube, add 3-chloro-6-methoxypyridazine (1.0 eq), the boronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Couplings
The following table summarizes typical yields for the Suzuki-Miyaura coupling of 3-chloro-6-methoxypyridazine with various boronic acids under optimized conditions.[6]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(p-tolyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 3-Thienylboronic acid | 3-Methoxy-6-(thiophen-3-yl)pyridazine | 75 |
Causality in Experimental Choices:
-
Catalyst and Ligand: The use of a bulky, electron-rich phosphine ligand like SPhos is critical for facilitating the oxidative addition of the palladium(0) catalyst to the relatively unreactive C-Cl bond of the electron-deficient pyridazine ring.[7]
-
Base: Potassium phosphate is often an effective base for Suzuki couplings, as it is strong enough to promote transmetalation without causing significant decomposition of the boronic acid.[7]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. Water is essential for the activation of the boronic acid, while the organic solvent ensures the solubility of the reactants and catalyst.[8]
Expanding the Synthetic Toolbox: Sonogashira and Buchwald-Hartwig Amination Reactions
Beyond C-C bond formation, the 3-chloro-6-methoxypyridazine scaffold is an excellent substrate for Sonogashira and Buchwald-Hartwig amination reactions, enabling the introduction of alkynyl and amino functionalities, respectively.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the synthesis of aryl- and heteroaryl-alkynes.[9] The reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.
Materials:
-
3-Chloro-6-methoxypyridazine
-
Terminal alkyne (1.2-2.0 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)
Procedure:
-
To a Schlenk tube, add 3-chloro-6-methoxypyridazine (1.0 eq), the terminal alkyne (1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the degassed solvent and the amine base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile method for the formation of C-N bonds with a wide range of amines.[2][10]
Materials:
-
3-Chloro-6-methoxypyridazine
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.5 equivalents)
-
Anhydrous, degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq) to an oven-dried Schlenk tube.
-
Add the base (e.g., NaOtBu, 2.0 eq), 3-chloro-6-methoxypyridazine (1.0 eq), and the amine (1.2 eq).
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Reaction Pathways
To provide a clearer understanding of the processes described, the following diagrams illustrate the catalytic cycles and experimental workflows.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion and Future Outlook
The conversion of this compound to its 3-chloro derivative provides a gateway to a vast chemical space through palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions serve as a robust foundation for the synthesis of a diverse array of functionalized pyridazines. The continued development of more active and selective catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block, enabling the discovery of novel therapeutic agents and advanced materials.
References
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. [Link]
-
National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. [Link]
-
Royal Society of Chemistry. (2001). Protecting groups. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
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PubChem. (n.d.). This compound. [Link]
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Science of Synthesis. (n.d.). Product Class 8: Pyridazines. [Link]
-
Global Substance Registration System. (n.d.). 3-CHLORO-6-METHYLPYRIDAZINE. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
PubMed. (2011, February 18). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry. [Link]
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ResearchGate. (n.d.). Pyridine methanol chlorinations. [Link]
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National Institutes of Health. (n.d.). Weapons in Disguise – Activating Mechanisms and Protecting Group Chemistry in Nature. [Link]
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National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
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The Strategic Application of (6-Methoxypyridazin-3-yl)methanol in Novel Agrochemical Discovery: A Technical Guide
The pyridazine heterocycle represents a cornerstone in the development of modern agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities including herbicidal, fungicidal, and insecticidal properties.[1][2][3][4] This guide focuses on the strategic utilization of a key pyridazine-based intermediate, (6-Methoxypyridazin-3-yl)methanol, as a versatile scaffold for the synthesis and screening of new-generation crop protection agents. We will delve into its chemical properties, propose synthetic pathways for derivatization, and provide detailed protocols for biological screening and mechanism of action studies. This document is intended for researchers and scientists engaged in the discovery and development of novel agrochemicals.
This compound: A Privileged Scaffold
This compound is a substituted pyridazine characterized by a methoxy group at the 6-position and a hydroxymethyl group at the 3-position. Its chemical structure is presented below (Figure 1).
Figure 1: Chemical Structure of this compound
Caption: Molecular structure of this compound.
The strategic importance of this molecule lies in its dual functionalization. The hydroxymethyl group serves as a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. The methoxy group, on the other hand, influences the electronic properties of the pyridazine ring, which can modulate the biological activity and selectivity of the resulting derivatives.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are crucial for understanding its reactivity, solubility, and potential for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | PubChem[6] |
| Molecular Weight | 140.14 g/mol | PubChem[6] |
| XLogP3-AA | -0.7 | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| SMILES | COC1=NN=C(C=C1)CO | PubChem[6] |
Synthetic Derivatization Strategies
The primary application of this compound in agrochemical research is as a starting material for the synthesis of a library of novel compounds. The hydroxymethyl group is particularly amenable to etherification and esterification reactions, which are common strategies for creating diverse chemical entities for biological screening.
Etherification to Introduce Novel Moieties
The synthesis of ether derivatives can be achieved through a Williamson ether synthesis. This reaction involves the deprotonation of the alcohol followed by nucleophilic substitution with a suitable alkyl or aryl halide. This approach allows for the introduction of a wide range of substituents, which can significantly impact the biological activity of the resulting compounds.
Figure 2: Proposed Etherification Workflow
Caption: General workflow for the synthesis of ether derivatives.
Esterification for Prodrug and Bioisostere Synthesis
Esterification of the hydroxymethyl group can be accomplished by reacting this compound with a variety of carboxylic acids, acid chlorides, or anhydrides. This strategy is not only useful for creating a diverse library of compounds but also for developing potential prodrugs that can be metabolized in the target organism to release the active molecule.
Biological Screening Protocols
Once a library of derivatives has been synthesized, the next critical step is to screen them for biological activity. A tiered screening approach is often employed, starting with high-throughput in vitro assays followed by more complex in vivo and greenhouse studies for promising candidates.
Primary Herbicidal Screening
A common method for primary herbicidal screening is the agar-based multi-well plate assay using model plant species such as Arabidopsis thaliana (a dicot) and Lemna minor (a monocot).
Protocol 1: Agar-Based Herbicidal Screening
-
Preparation of Test Compounds: Dissolve synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions of known concentration (e.g., 10 mM).
-
Assay Plate Preparation: Prepare a sterile agar medium containing essential nutrients and add it to multi-well plates. Incorporate the test compounds at various concentrations into the agar before it solidifies.
-
Seed Plating: Aseptically place seeds of the model plants onto the surface of the agar in each well.
-
Incubation: Incubate the plates under controlled conditions of light, temperature, and humidity.
-
Data Collection: After a set period (e.g., 7-14 days), assess the herbicidal effect by measuring parameters such as germination rate, root length, and overall plant biomass.
-
Analysis: Compare the effects of the test compounds to a negative control (solvent only) and a positive control (a commercial herbicide).
Primary Fungicidal Screening
For fungicidal screening, a common approach is to assess the inhibition of mycelial growth of economically important plant pathogenic fungi.
Protocol 2: Mycelial Growth Inhibition Assay
-
Preparation of Fungal Cultures: Grow pure cultures of target fungi (e.g., Botrytis cinerea, Fusarium oxysporum) on a suitable agar medium.
-
Preparation of Test Plates: Prepare potato dextrose agar (PDA) and amend it with the test compounds at various concentrations. Pour the amended PDA into petri dishes.
-
Inoculation: Place a small plug of mycelium from the actively growing edge of the fungal culture onto the center of each test plate.
-
Incubation: Incubate the plates in the dark at an appropriate temperature for the specific fungus.
-
Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate reaches the edge of the dish.
-
Analysis: Calculate the percentage of growth inhibition for each compound and concentration.
Mechanism of Action Studies
For "hit" compounds that show significant biological activity, it is crucial to elucidate their mechanism of action. This information is vital for lead optimization and for understanding potential resistance mechanisms.
Target-Based Assays
If the synthesized pyridazine derivatives are designed to target a specific enzyme or receptor, direct biochemical assays can be performed. For example, if the compounds are designed as protoporphyrinogen oxidase (PPO) inhibitors, an in vitro PPO inhibition assay can be conducted.[7]
Phenotypic and "-Omics" Approaches
For compounds with an unknown mode of action, a variety of phenotypic and "-omics" approaches can be employed. These include:
-
Physiological and Biochemical Assays: Measuring the effect of the compound on key physiological processes such as photosynthesis, respiration, and pigment biosynthesis.
-
Transcriptomics (RNA-Seq): Analyzing changes in gene expression in the target organism upon treatment with the compound to identify affected metabolic pathways.
-
Proteomics: Studying changes in the protein profile of the target organism to identify the protein targets of the compound.
Sources
- 1. Pyridazine and pyridazinone compounds in crops protection: a review | Semantic Scholar [semanticscholar.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine and pyridazinone compounds in crops protection: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (6-Methoxypyridazin-3-yl)methanol as a Versatile Chemical Probe Scaffold
Foreword: The Emerging Role of Pyridazine Scaffolds in Chemical Biology
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties, including a distinct dipole moment, capacity for robust hydrogen bonding, and ability to confer favorable pharmacokinetic profiles, position it as a "privileged structure."[2] While many pyridazine derivatives have been explored as therapeutic agents, their potential as chemical probes—tools to interrogate biological systems—remains an exciting and underexplored frontier. This guide focuses on (6-Methoxypyridazin-3-yl)methanol, a simple yet versatile pyridazine derivative, and outlines its potential as a foundational scaffold for developing novel chemical probes. We will provide a detailed, experience-driven perspective on its synthesis, characterization, and application in a representative biological context.
Physicochemical Properties of this compound
A thorough understanding of a molecule's properties is the bedrock of rational probe design. The characteristics of this compound make it an attractive starting point for chemical probe development.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 89532-79-6 | [3] |
| Molecular Formula | C₆H₈N₂O₂ | [3] |
| Molecular Weight | 140.14 g/mol | [3] |
| SMILES | COC1=NN=C(C=C1)CO | [3] |
| Predicted XlogP | -0.7 | [4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Appearance | Typically a solid or oil | |
| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, Methanol) |
Note: Some properties are predicted or inferred from general chemical knowledge.
The presence of a primary alcohol provides a convenient chemical handle for derivatization, such as the attachment of fluorophores, biotin tags, or reactive groups for target engagement. The methoxy group and the pyridazine nitrogens can participate in interactions with biological targets, and their polarity may enhance aqueous solubility, a desirable trait for biological probes.[5]
Synthesis of this compound
The following protocol outlines a representative synthesis of this compound from a commercially available starting material. The rationale behind each step is provided to ensure a deep understanding of the process.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
6-Methoxy-3-pyridazinecarboxylic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flasks, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Protocol:
-
Reaction Setup: In a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 eq.) in anhydrous THF (100 mL). Cool the suspension to 0°C in an ice bath with gentle stirring.
-
Rationale: LiAlH₄ is a powerful reducing agent that is highly reactive with water. An inert atmosphere and anhydrous solvent are crucial to prevent quenching of the reagent and potential fire hazards.
-
-
Addition of Starting Material: In a separate flask, dissolve 6-methoxy-3-pyridazinecarboxylic acid (1.0 eq.) in anhydrous THF (50 mL). Slowly add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0°C.
-
Rationale: The carboxylic acid is added slowly to control the exothermic reaction and prevent a dangerous temperature increase.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching the Reaction: Cool the reaction mixture back to 0°C. Cautiously and slowly add distilled water (volume equal to the grams of LiAlH₄ used), followed by 15% aqueous NaOH solution (same volume as water), and then distilled water again (3 times the volume of water). A white precipitate should form.
-
Rationale: This specific sequence of additions (Fieser workup) is a standard and safe method to quench excess LiAlH₄, resulting in a granular precipitate that is easy to filter.
-
-
Workup and Extraction: Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate. Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous Na₂SO₄ solution.
-
Rationale: The aqueous washes remove inorganic byproducts and any remaining water-soluble impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
-
Rationale: Chromatography separates the desired product from any unreacted starting material or non-polar byproducts.
-
Application as a Chemical Probe: A Hypothetical Case Study
Given the prevalence of the pyridazine scaffold in kinase inhibitors, we will hypothesize the use of a derivatized this compound as a fluorescent probe to visualize a specific kinase in cells.[6] Let's assume our probe, "Pyr-Fluor 520," has been synthesized by attaching a fluorophore to the hydroxyl group and has shown affinity for "Kinase X."
Hypothetical Signaling Pathway
Caption: Hypothetical pathway involving Kinase X targeted by Pyr-Fluor 520.
Protocol: Cellular Imaging of Kinase X with Pyr-Fluor 520
This protocol details the use of our hypothetical fluorescent probe for imaging its target kinase within cultured cells.
Materials:
-
HeLa cells (or other relevant cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Pyr-Fluor 520 (1 mM stock in DMSO)
-
Hoechst 33342 (for nuclear counterstaining)
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Confocal microscope
Protocol:
-
Cell Culture: Plate HeLa cells on glass-bottom dishes and culture overnight in DMEM with 10% FBS at 37°C and 5% CO₂.
-
Probe Incubation: The next day, remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free DMEM containing the desired concentration of Pyr-Fluor 520 (e.g., 1-10 µM). Incubate for 30-60 minutes at 37°C.
-
Rationale: Serum-free medium is often used during probe incubation to prevent non-specific binding of the probe to serum proteins.
-
-
Counterstaining (Optional): During the last 10 minutes of incubation, add Hoechst 33342 to the medium to a final concentration of 1 µg/mL to stain the cell nuclei.
-
Washing: Remove the probe-containing medium and wash the cells three times with warm PBS to remove unbound probe.
-
Rationale: Thorough washing is critical to reduce background fluorescence and improve the signal-to-noise ratio.
-
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Rationale: Fixation preserves cell morphology and immobilizes the probe at its target location, allowing for stable imaging.
-
-
Final Wash and Imaging: Wash the cells twice with PBS. Add fresh PBS to the dish and image using a confocal microscope with appropriate laser lines and emission filters for Pyr-Fluor 520 and Hoechst 33342.
Validation and Controls: The Cornerstone of a Trustworthy Probe
A chemical probe is only as reliable as its validation. For our hypothetical Pyr-Fluor 520, the following controls are essential:
-
Competition Assay: Co-incubate cells with Pyr-Fluor 520 and an excess of an unlabeled, known inhibitor of Kinase X. A significant reduction in the fluorescent signal would indicate that the probe binds to the same site.
-
Knockdown/Knockout Cells: Image cells where Kinase X has been knocked down (e.g., using siRNA) or knocked out. The specific fluorescent signal should be substantially diminished in these cells compared to wild-type controls.
-
Inactive Control Probe: Synthesize a structurally similar analog of Pyr-Fluor 520 that is known to be inactive against Kinase X. This control should not produce the specific staining pattern observed with the active probe.
Concluding Remarks
This compound represents a valuable and versatile starting point for the development of sophisticated chemical probes. Its straightforward derivatization chemistry and the inherent biological relevance of the pyridazine core make it an attractive scaffold for researchers in chemical biology and drug discovery.[1][2] By applying rigorous synthesis, characterization, and validation protocols, as outlined in this guide, this humble molecule can be transformed into powerful tools for dissecting complex biological processes.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(8), 1395–1453. [Link]
-
Yi, L., et al. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles. Accounts of Chemical Research, 49(10), 2133–2142. [Link]
-
Royal Society of Chemistry. (2024). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Science, 15(1), 18-36. [Link]
-
FluoroFinder. Functional Probes for Live-Cell Imaging. [Link]
-
Vile, S., et al. (2009). Pyrido[2,3-d]pyridazine derivatives as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4180-4184. [Link]
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]
-
Raines, R. T. (2018). Fluorogenic probes for live-cell imaging of biomolecules. DSpace@MIT. [Link]
-
University of Edinburgh Research Explorer. (2022). R44520 - New chemical imaging probes for real-time detection of apoptosis and enhanced monitoring of inflammatory diseases. [Link]
-
PubChemLite. This compound (C6H8N2O2). [Link]
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- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (6-Methoxypyridazin-3-yl)methanol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block.[1][2][3] We understand that synthesizing pyridazine derivatives can present unique challenges. This document provides in-depth, experience-driven answers to common issues encountered during synthesis, focusing on improving yield, minimizing impurities, and ensuring reliable outcomes.
Part 1: Frequently Asked Questions (FAQs) - Synthetic Strategy
This section addresses common questions regarding the selection of a synthetic route and the foundational chemistry involved.
Q1: What are the most common and reliable synthetic routes to this compound?
A1: Two primary strategies dominate the synthesis of this target molecule, each starting from a different commercially available precursor. The choice often depends on the availability of starting materials, scalability, and the specific equipment in your lab.
-
Route A: Reduction of a Carbonyl Precursor. This is arguably the most direct and common method. It involves the reduction of an aldehyde or ester at the C3 position of the 6-methoxypyridazine core. This route is favored for its typically clean conversion and straightforward workup.
-
Route B: Functionalization of a Halogenated Precursor. This approach begins with a halo-pyridazine, such as 3-Chloro-6-methoxypyridazine.[4][5][6] The chloro-group is then converted to the required hydroxymethyl group through one or more synthetic steps, often involving organometallic intermediates or palladium-catalyzed cross-coupling reactions.[7][8][9][10]
The following diagram illustrates these two divergent pathways.
Caption: High-level overview of primary synthetic routes.
Part 2: Troubleshooting Guide - The Reduction Pathway (Route A)
This section focuses on the most common issues encountered when reducing a carbonyl precursor like 6-methoxypyridazine-3-carbaldehyde.
Q2: My reduction of 6-methoxypyridazine-3-carbaldehyde with sodium borohydride (NaBH₄) is giving a low yield. What are the potential causes?
A2: Low yields in NaBH₄ reductions of heteroaromatic aldehydes are a frequent problem. The cause is often multifactorial. Here is a breakdown of the most common culprits and the underlying chemical reasons.
| Potential Cause | Scientific Explanation & Causality | Recommended Solution |
| Reagent Degradation | Sodium borohydride is susceptible to hydrolysis. If stored improperly or if it's from an old stock, its effective molarity will be lower than expected, leading to incomplete conversion. | Use a freshly opened bottle of NaBH₄ or titrate the hydride content of your existing stock. Always store it in a desiccator. |
| Sub-optimal Temperature | While NaBH₄ reductions are often run at 0 °C to room temperature, the reactivity can be sluggish. Adding the hydride at too high a temperature can increase side reactions, while too low a temperature may stall the reaction. | Start the addition of NaBH₄ at 0 °C to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours to ensure completion. |
| Inappropriate Solvent | The choice of solvent is critical. Protic solvents like methanol or ethanol are standard as they can protonate the intermediate alkoxide. However, their reactivity with NaBH₄ can consume the reagent over time. | Methanol is generally the best choice. Use anhydrous methanol to minimize premature reagent decomposition. Adding the NaBH₄ portion-wise can help maintain an effective concentration throughout the reaction. |
| Incorrect Stoichiometry | Due to the pyridazine nitrogen atoms, which can act as Lewis bases, some hydride may be non-productively complexed. Standard stoichiometry (0.25 eq for aldehydes) may be insufficient. | Increase the stoichiometry of NaBH₄ to 1.5 - 2.0 molar equivalents relative to the aldehyde to compensate for any reagent decomposition and non-productive complexation. |
| Workup Issues | During the aqueous quench, the pH is critical. If the solution is too acidic, the product alcohol can be unstable. If too basic, the borate salts can be difficult to remove, leading to product loss during extraction. | Quench the reaction carefully with water or saturated NH₄Cl solution at 0 °C. Adjust the pH to ~7-8 before extraction. Using a solvent like ethyl acetate for extraction is typically effective. |
Q3: I am observing significant side products. What are they and how can I avoid them?
A3: The primary side reaction of concern with electron-deficient heterocycles like pyridazine is over-reduction of the aromatic ring itself. While less common with the mild NaBH₄, it can occur under harsh conditions. Another possibility is decomposition of the starting material or product.
To avoid these issues:
-
Maintain Low Temperatures: Strictly control the temperature, especially during reagent addition, keeping it at or below 0 °C.
-
Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. Stop the reaction as soon as the aldehyde is consumed to prevent subsequent reactions.
-
Inert Atmosphere: While not always strictly necessary for NaBH₄ reductions, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation of the aldehyde or product, especially if the reaction is run for an extended period.
Q4: Can I use a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄)?
A4: Yes, LiAlH₄ is a viable but more aggressive alternative. It should be used with caution. Its higher reactivity can overcome sluggish reactions but also increases the risk of side reactions, particularly the reduction of the pyridazine ring.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Mild & Selective | Highly Reactive & Less Selective |
| Solvent | Protic (MeOH, EtOH) | Aprotic (THF, Diethyl Ether) |
| Safety/Workup | Relatively safe; quench with water or NH₄Cl(aq). | Highly reactive with water/protic solvents; requires a careful Fieser workup (sequential addition of water, NaOH(aq), and more water). |
| Ideal Use Case | Preferred for sensitive substrates where selectivity for the carbonyl is paramount. | Useful if the starting material is an ester (which NaBH₄ reduces slowly) or if the aldehyde is unreactive to NaBH₄. |
Expert Insight: For the reduction of 6-methoxypyridazine-3-carbaldehyde, NaBH₄ is the superior first choice. Only consider LiAlH₄ if you are starting from the corresponding ester or if NaBH₄ fails to provide any conversion under optimized conditions.
Part 3: Troubleshooting Guide - Halide Functionalization (Route B)
This section provides guidance for the more complex route starting from 3-Chloro-6-methoxypyridazine.
Q5: My attempt to form a Grignard reagent from 3-Chloro-6-methoxypyridazine is failing. What are the critical parameters to check?
A5: Initiating Grignard formation with chloro-heterocycles is notoriously difficult.[11] The C-Cl bond is stronger than C-Br or C-I, and the Lewis basic nitrogen atoms can interfere with the magnesium surface.
Caption: Troubleshooting workflow for Grignard reaction initiation.
Key considerations:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be broken. Crush the magnesium turnings with a glass rod under an inert atmosphere or add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface.
-
Absolute Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously flame-dried under vacuum, and the solvent (typically THF) must be anhydrous and freshly distilled.[11]
-
Halide Exchange: If initiation remains impossible, consider converting the 3-chloro-pyridazine to the more reactive 3-bromo or 3-iodo analog via a Finkelstein-type reaction, or using a Rieke magnesium protocol if available.
Part 4: Purification and Characterization
Q6: What is the recommended purification method for this compound?
A6: The crude product is typically an oil or a low-melting solid.[12] The purification method of choice is flash column chromatography on silica gel.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. For example, begin with 20% EtOAc/Hexanes and gradually increase the polarity to 50-70% EtOAc/Hexanes. The product is moderately polar and should elute cleanly.
-
Alternative: If the product is crystalline, recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane or dichloromethane/ether) can be an effective final purification step after chromatography.
Q7: What are the expected spectroscopic data for the final product?
A7: Characterization is essential to confirm the structure and purity of the synthesized this compound.
| Property | Expected Value/Observation |
| Molecular Formula | C₆H₈N₂O₂[1][12] |
| Molecular Weight | 140.14 g/mol [12] |
| Appearance | White to off-white solid or colorless oil. |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.45 (d, 1H, Ar-H), ~7.00 (d, 1H, Ar-H), ~4.80 (s, 2H, -CH₂OH), ~4.10 (s, 3H, -OCH₃), ~2.5-3.5 (br s, 1H, -OH). Note: Chemical shifts are estimates and can vary based on solvent and concentration. |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~165 (C-O), ~155 (C-N), ~128 (Ar-CH), ~118 (Ar-CH), ~62 (-CH₂OH), ~54 (-OCH₃). Note: Estimates based on pyridazine chemistry. |
| Mass Spec (ESI+) | m/z = 141.06 [M+H]⁺, 163.05 [M+Na]⁺[13] |
Part 5: Detailed Experimental Protocol
Protocol 1: Synthesis via Reduction of 6-methoxypyridazine-3-carbaldehyde
This protocol is a self-validating system designed for high-yield synthesis and assumes access to the starting aldehyde.
Objective: To synthesize this compound with a target yield of >90%.
Materials:
-
6-methoxypyridazine-3-carbaldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Deionized Water
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-methoxypyridazine-3-carbaldehyde (e.g., 1.0 g, 7.24 mmol).
-
Dissolution: Add anhydrous methanol (20 mL) and stir until the aldehyde is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add sodium borohydride (0.41 g, 10.86 mmol, 1.5 eq) in small portions over 15-20 minutes. Maintain the internal temperature below 5 °C. Causality Note: Portion-wise addition prevents a dangerous exotherm and minimizes side reactions.
-
Reaction Monitoring: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC (e.g., 50% EtOAc/Hexanes eluent) until the starting aldehyde spot has completely disappeared (typically 1-3 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding saturated NH₄Cl solution (~10 mL) dropwise to neutralize excess NaBH₄. Safety Note: Hydrogen gas is evolved during quenching.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (30 mL). Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Washing & Drying: Combine the organic extracts and wash them with brine (1 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
References
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. National Institutes of Health (NIH). [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
-
(PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
-
Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic... ResearchGate. [Link]
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This compound. PubChem. [Link]
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The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. SciSpace. [Link]
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3-Chloro-6-methoxypyridazine. LookChem. [Link]
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This compound. MySkinRecipes. [Link]
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The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. ResearchGate. [Link]
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Pyridazine. Wikipedia. [Link]
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This compound (C6H8N2O2). PubChemLite. [Link]
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3-chloro-6-methoxy-4-methylpyridazine (C6H7ClN2O). PubChemLite. [Link]
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Synthesis of Pyridazine. ChemTube 3D. [Link]
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6-Methoxypyridazin-3-amine. PubChem. [Link]
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. [Link]
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(6-chloropyridazin-3-yl)methanol hydrochloride (C5H5ClN2O). PubChemLite. [Link]
-
Exploring the Synthetic Utility of 3-Chloro-6-methoxypyridazine in Drug Discovery. Angene. [Link]
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
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6-Methoxypyridine-3-carbaldehyde. Wolfe Labs. [Link]
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Synthesis and conformational analysis of Methanone. ResearchGate. [Link]
-
6-Oxo-1,6-dihydro-pyridazine-3-carbaldehyde Monohydrate. PubMed. [Link]
-
[6-(Diethylamino)pyridazin-3-yl]methanol. PubChem. [Link]
-
Synthesis of (3-Methoxy)-α-methyl-α-[(methylamino)methyl]benzene methanol. PrepChem.com. [Link]
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Troubleshooting common problems in pyridazine synthesis
Technical Support Center: Pyridazine Synthesis
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of pyridazine and its derivatives. Pyridazines are a critical class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] However, their synthesis is not without challenges, often stemming from the nature of the reagents and the reaction conditions required for ring formation.[2][3]
This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot your experiments effectively.
Section 1: Troubleshooting Low Yield and Poor Conversion
Low product yield is one of the most frequent issues in synthetic chemistry. In pyridazine synthesis, this can often be traced back to incomplete reactions, degradation of starting materials or products, or competing side reactions.
Q1: My reaction shows low conversion of the 1,4-dicarbonyl starting material. What are the likely causes and solutions?
A1: Low conversion in the classical condensation of a 1,4-dicarbonyl compound with hydrazine is a common hurdle. The root cause often lies in reagent quality, reaction conditions, or steric hindrance.
-
Causality & Explanation: The core of this synthesis is the nucleophilic attack of hydrazine on the carbonyl carbons, followed by cyclization and dehydration to form the aromatic pyridazine ring.[4] Any factor that impedes these steps will result in low conversion.
-
Troubleshooting Steps:
-
Verify Hydrazine Quality: Hydrazine hydrate can decompose over time, especially if not stored properly.[5] Use a freshly opened bottle or titrate an older bottle to determine its concentration. The presence of water can also be detrimental in some cases, shifting the equilibrium away from the dehydrated product.
-
Optimize Reaction Temperature and Time: While some reactions proceed at room temperature, many require heating to overcome the activation energy for cyclization and dehydration.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Leaving a reaction for an arbitrary duration (e.g., overnight) without monitoring can lead to product degradation.[6]
-
Solvent Choice is Critical: The choice of solvent can significantly impact yield. Protic solvents like ethanol or acetic acid are commonly used and can facilitate proton transfer during the condensation and dehydration steps. In some syntheses, switching the solvent can dramatically alter the outcome, for instance, favoring the formation of 1,6-dihydropyridazines in MeCN versus pyridazines in AcOH.[7]
-
Consider Steric Effects: Highly substituted 1,4-dicarbonyl compounds may react slower due to steric hindrance, requiring more forcing conditions (higher temperature, longer reaction times) to achieve good conversion.[8]
-
Q2: I have good conversion of my starting materials, but the isolated yield of the pyridazine product is still low. What's happening?
A2: This scenario points towards two primary culprits: product loss during workup and purification, or the formation of soluble or volatile side products that are not easily detected on a TLC plate.
-
Causality & Explanation: Pyridazines, being π-electron deficient heterocycles, can be susceptible to degradation under certain conditions.[1] Furthermore, the polarity of the N-N bond can lead to high water solubility, complicating extraction.
-
Troubleshooting Steps:
-
Re-evaluate the Workup Procedure: Pyridazines can be basic and may form salts with acids, increasing their solubility in the aqueous layer during extraction.[9] Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting with an organic solvent. Conversely, if your product is acidic, an acidic workup may be required. Perform multiple extractions (e.g., 3 x 10 mL of dichloromethane) to ensure complete recovery from the aqueous phase.[1]
-
Check for Product Volatility: Simple, low molecular weight pyridazines can be volatile. If removing the solvent in vacuo, use a cold trap and avoid excessive heating of the rotovap bath to prevent product loss.
-
Minimize Purification Losses: Purification via column chromatography can lead to significant product loss, especially if the compound streaks on the silica gel. Consider alternative purification methods like recrystallization or distillation if applicable. For column chromatography, deactivating the silica gel with a small amount of triethylamine in the eluent can help for basic pyridazine derivatives.
-
Investigate Side Reactions: The formation of non-obvious side products is a strong possibility. See the next section for a detailed breakdown.
-
Section 2: Identifying and Mitigating Side Reactions
The reagents used in pyridazine synthesis, particularly hydrazine, are highly reactive and can participate in several competing pathways.
Q3: I'm observing multiple spots on my TLC plate, and my final product is impure. What are the common side reactions?
A3: The most common side reactions in syntheses involving hydrazine and carbonyl compounds are the formation of hydrazones and azines.
-
Causality & Explanation:
-
Hydrazone Formation: This is the expected intermediate. However, if the subsequent cyclization step is slow or inhibited, the hydrazone may persist as a major component of the reaction mixture.
-
Azine Formation: This occurs when one molecule of hydrazine reacts with two molecules of the carbonyl compound.[5] This is particularly problematic when the stoichiometry is not carefully controlled or when the carbonyl compound is added too quickly to the hydrazine.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for common side products.
-
Mitigation Strategies:
Side Product Mitigation Strategy Rationale Azine Use a slight excess (1.1-1.5 equivalents) of hydrazine hydrate.[5] Le Châtelier's principle: excess hydrazine favors the formation of the initial hydrazone over the azine. Add the carbonyl compound slowly to a solution of hydrazine. This maintains a high local concentration of hydrazine, minimizing the chance for a second carbonyl molecule to react. Hydrazone Increase reaction temperature or add a catalytic amount of acid (e.g., acetic acid). The cyclization/dehydration step often has a higher activation energy than the initial condensation. Acid catalyzes the dehydration.[4] Pre-form and isolate the hydrazone before subjecting it to cyclization conditions.[5] This decouples the two reaction steps, preventing the formation of azines and allowing for optimization of the cyclization.
Section 3: Purification and Characterization
Even with a successful reaction, isolating a pure pyridazine derivative can be challenging.
Q4: My pyridazine derivative is difficult to purify. What are the best practices?
A4: The purification strategy depends heavily on the physical properties of your specific derivative (e.g., solid vs. liquid, polarity, stability). A multi-faceted analytical approach is often required to confirm purity.[10]
-
Recrystallization: This is the preferred method for solid products, often yielding highly pure material. Common solvent systems include ethanol, methanol, or mixtures like ethyl acetate/hexanes. A key indicator of purity for a synthesized solid is a sharp melting point range (less than 5°C).[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. For very polar compounds, alumina (neutral or basic) may be a better choice.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase polarity.
-
Tailing/Streaking: If your compound streaks, it may be too polar or interacting strongly with the silica. Adding a small amount (0.5-1%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can significantly improve peak shape.
-
-
Purity Confirmation: Relying on a single analytical technique is insufficient.
-
HPLC: Excellent for determining purity by area percentage. Requires the compound to have a UV chromophore.[10]
-
GC-MS: Ideal for volatile and thermally stable compounds. Provides structural information on impurities.[10]
-
NMR (¹H and ¹³C): The gold standard for structural confirmation. The absence of impurity peaks is a strong indicator of purity.
-
Elemental Analysis: Provides the elemental composition (C, H, N), which should match the calculated values for the desired pure compound.
-
Section 4: Experimental Protocols
The following are generalized protocols that should be adapted based on the specific substrates and literature precedents.
Protocol 1: General Synthesis of a 3,6-Disubstituted Pyridazine
This protocol describes the classic reaction between a 1,4-diketone and hydrazine hydrate.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid, ~5-10 mL per mmol of diketone).
-
Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq) dropwise to the stirred solution at room temperature.[11]
-
Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC until the starting diketone is consumed (typically 2-6 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. This may be the desired product.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Add water to the residue and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Q4.
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your synthesized pyridazine derivative at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Dilute this stock to a working concentration of ~0.1 mg/mL using the mobile phase. Filter the sample through a 0.45 µm syringe filter.[10]
-
Instrumentation (Typical Conditions):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 254 nm, or the λmax of your compound).
-
Injection Volume: 10 µL.
-
-
Analysis: The purity is calculated using the area percentage method, where the area of the main product peak is divided by the total area of all observed peaks. A purity of >95% is generally considered good for research purposes.
References
-
Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
-
Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
ResearchGate. (n.d.). Pyridazine synthesis, optimization, mechanism and scope. [Link]
-
Jain, A., & Sharma, S. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 123-137. [Link]
-
ResearchGate. (n.d.). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. [Link]
-
ResearchGate. (n.d.). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]
-
El-Nagdi, M. H. (n.d.). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. [Link]
-
De Kimpe, N., & D'hooghe, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 346-370. [Link]
-
Purins, M. (2024). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop. [Link]
-
Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
-
Reddit. (2022). What are some common causes of low reaction yields?[Link]
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Levin, M. D., & Purins, M. (2023). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Science, 381(6665), 1474-1479. [Link]
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Semantic Scholar. (n.d.). hydrazine hydrate. [Link]
-
Eletmany, M. R., et al. (2023). Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activity. International Journal of Chemical and Biochemical Sciences, 24(4), 369-385. [Link]
-
Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Pharmacia, 69(2), 381-388. [Link]
-
Ghorab, M. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(8), 9561-9576. [Link]
-
Austin, J. (n.d.). Pyridazine. [Link]
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Technical Support Center: Optimization of (6-Methoxypyridazin-3-yl)methanol Synthesis
Welcome to the technical support center for the synthesis of (6-Methoxypyridazin-3-yl)methanol (CAS 89532-79-6). This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure a successful and efficient synthesis. This compound is a critical building block in pharmaceutical research, serving as a key intermediate for various bioactive molecules.[1] This guide focuses on the most common and reliable synthetic route: the reduction of a pyridazine-3-carboxylate ester using a powerful hydride source.
Core Synthesis Workflow & Rationale
The standard laboratory-scale synthesis of this compound is typically achieved via the reduction of its corresponding methyl ester, methyl 6-methoxypyridazine-3-carboxylate. This ester is readily prepared from the commercially available 6-methoxypyridazine-3-carboxylic acid. The reduction of the ester to the primary alcohol is a robust transformation but requires careful control of reagents and conditions to achieve high yield and purity.
The reducing agent of choice for this transformation is Lithium Aluminum Hydride (LiAlH₄ or LAH). Unlike milder reagents such as sodium borohydride (NaBH₄), LiAlH₄ is potent enough to reduce esters and carboxylic acids efficiently to their corresponding primary alcohols.[2][3] The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the alkoxide. A final aqueous work-up protonates the alkoxide to yield the desired alcohol.[4]
Sources
Technical Support Center: (6-Methoxypyridazin-3-yl)methanol Reactions
Welcome to the technical support center for reactions involving (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges and side-product formations encountered during the chemical modification of this versatile building block.
The pyridazine core is a valuable scaffold in medicinal chemistry due to its unique physicochemical properties, including its capacity for hydrogen bonding and its influence on molecular polarity.[1] this compound, in particular, serves as a key intermediate in the synthesis of a variety of bioactive molecules.[2] However, its reactivity can also lead to undesired side-products. This guide provides in-depth, field-proven insights to help you navigate these challenges, optimize your reactions, and ensure the integrity of your synthetic routes.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Oxidation of the Hydroxymethyl Group
Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing low yields and the formation of multiple byproducts. What could be going wrong?
Answer: The oxidation of the primary alcohol in this compound is a common transformation, but it is also prone to several side reactions. The primary challenges are over-oxidation to the carboxylic acid and the formation of other impurities due to the reactivity of the pyridazine ring.
| Side-Product | Potential Cause(s) | Proposed Mechanism/Explanation |
| 6-Methoxypyridazine-3-carboxylic acid | Use of strong or non-selective oxidizing agents (e.g., KMnO4, Jones reagent). Prolonged reaction times or elevated temperatures. | The initially formed aldehyde is susceptible to further oxidation to the carboxylic acid, especially under harsh conditions.[3] |
| Pyridazine N-oxide derivatives | Use of certain oxidizing agents that can react with the ring nitrogens (e.g., peroxy acids). | The lone pairs on the pyridazine nitrogen atoms are susceptible to oxidation, leading to the formation of N-oxides.[4][5][6][7][8] |
| Unidentified polar impurities | Decomposition of the starting material or product under the reaction conditions. | The pyridazine ring can be sensitive to certain reagents and pH conditions, leading to degradation. |
To minimize these side-products, a careful selection of mild and selective oxidizing agents is crucial.
-
Recommended Protocol: Swern Oxidation
The Swern oxidation is a reliable method for converting primary alcohols to aldehydes without over-oxidation.[9][10][11][12]
Step-by-Step Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C (a dry ice/acetone bath).
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. Stir for 15 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, again keeping the temperature below -60 °C. Stir for 30-45 minutes.
-
Slowly add triethylamine (TEA) (5.0 eq.) to the reaction mixture. The temperature may rise slightly. Stir for an additional 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature, then quench with water.
-
Perform a standard aqueous workup, extracting the product with DCM. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude aldehyde by column chromatography on silica gel.
Causality Behind the Choices:
-
Low Temperature (-78 °C): Essential to prevent the decomposition of the reactive intermediate, chloro(dimethyl)sulfonium chloride, and to minimize side reactions.[10][11]
-
Triethylamine (TEA): A non-nucleophilic base used to deprotonate the intermediate alkoxysulfonium salt, initiating the elimination reaction that forms the aldehyde. Using a bulkier base like diisopropylethylamine (Hünig's base) can sometimes mitigate epimerization at the alpha-carbon if applicable to your substrate.[9][10]
-
-
Alternative Mild Oxidation: TEMPO-mediated Oxidation
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a radical scavenger that, in the presence of a co-oxidant, can catalytically and selectively oxidize primary alcohols to aldehydes.[13]
Key Considerations:
-
This method can be fine-tuned to favor either the aldehyde or the carboxylic acid. To stop at the aldehyde, shorter reaction times are typically employed.[13]
-
Common co-oxidants include sodium hypochlorite (bleach) or diacetoxyiodobenzene (BAIB).
-
Caption: Swern Oxidation Workflow.
Issue 2: Instability of the Methoxy Group
Question: I am performing a reaction under acidic conditions and I'm seeing a significant amount of a byproduct that appears to be the demethylated pyridazinone. How can I prevent this?
Answer: The methoxy group on the pyridazine ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or Lewis acids, leading to the formation of the corresponding pyridazinone.
| Side-Product | Potential Cause(s) | Proposed Mechanism/Explanation |
| 6-Hydroxypyridazin-3-yl derivative | Strong acidic conditions (e.g., HBr, HI, BBr3). High temperatures in the presence of acid. | The ether oxygen is protonated by the acid, making it a good leaving group. A nucleophile (e.g., a halide ion) can then attack the methyl group in an SN2 reaction, cleaving the ether bond.[14] |
-
Avoid Strong Acids: Whenever possible, choose reaction conditions that are neutral or basic. If an acid is required, opt for milder acids or buffer the reaction mixture.
-
Lower Reaction Temperature: Ether cleavage is often accelerated at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.
-
Protecting Groups: If acidic conditions are unavoidable, consider protecting the pyridazine ring system. However, for simple ether cleavage, modifying the reaction conditions is often a more straightforward approach.
Caption: Acid-catalyzed methoxy group cleavage.
Issue 3: Unwanted N-Alkylation or Dimerization
Question: During an alkylation or coupling reaction, I am observing the formation of a higher molecular weight byproduct, which I suspect is a dimer or a product of N-alkylation. How can I improve the selectivity for the desired reaction?
Answer: The nitrogen atoms of the pyridazine ring are nucleophilic and can compete with other nucleophiles in the reaction mixture, leading to undesired N-alkylation or dimerization, especially under basic conditions.
| Side-Product | Potential Cause(s) | Proposed Mechanism/Explanation |
| N-Alkylated Pyridazinium Salt | Reaction with alkylating agents. | The lone pair of electrons on a ring nitrogen can act as a nucleophile, attacking the electrophilic alkylating agent. |
| Dimeric Species | Reactions involving bifunctional reagents or self-condensation. | Under certain conditions, such as in the presence of a strong base and a suitable linker, two molecules of the pyridazine derivative can react to form a dimer.[15] |
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., lithium diisopropylamide (LDA) or sodium hydride) to deprotonate the desired nucleophile without attacking the pyridazine ring.
-
Protecting Groups: In complex syntheses, protecting the pyridazine nitrogen atoms can be an effective strategy. Common nitrogen protecting groups include Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), although their application to pyridazines may require specific conditions.[16]
-
Reaction Conditions: Carefully control the stoichiometry of the reagents and the reaction temperature. Adding the electrophile slowly to the deprotonated nucleophile can sometimes favor the desired reaction over side reactions.
Caption: Troubleshooting N-Alkylation Side Reactions.
References
-
Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. Organic Letters, 24(10), 1937–1941. Available at: [Link]
-
Basistyi, V. S., & Frederich, J. H. (2022). Pyridazine N-Oxides as Photoactivatable Surrogates for Reactive Oxygen Species. PMC. Available at: [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Available at: [Link]
-
University of California, Irvine. (n.d.). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Available at: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Lab. Available at: [Link]
-
Elder, T., & Ragauskas, A. J. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1462–1472. Available at: [Link]
-
Scientific Works of the University of Ruse. (2010). A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]
-
Wikipedia. (n.d.). Swern oxidation. Available at: [Link]
-
ResearchGate. (2016). Nitrogen Protecting Groups: Recent Developments and New Applications. Available at: [Link]
-
Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. Available at: [Link]
-
Taylor & Francis Online. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Synthetic Communications, 5(2), 125-130. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Available at: [Link]
-
Organic Reactions. (n.d.). Activated Dimethyl Sulfoxide. Available at: [Link]
-
Scribd. (n.d.). Learn More About Swern Oxidation. Available at: [Link]
-
ResearchGate. (2016). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Available at: [Link]
-
National Institutes of Health. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PMC. Available at: [Link]
-
Chemistry Steps. (n.d.). Swern Oxidation Mechanism. Available at: [Link]
-
ResearchGate. (2022). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Available at: [Link]
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
-
Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Available at: [Link]
-
National Institutes of Health. (2021). Click-Triggered Bioorthogonal Bond-Cleavage Reactions. PMC. Available at: [Link]
-
ACS Publications. (2020). Serendipitous Synthesis of Pyridoquinazolinones via an Oxidative C–C Bond Cleavage. The Journal of Organic Chemistry, 85(12), 8194–8203. Available at: [Link]
-
ResearchGate. (2016). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available at: [Link]
-
Der Pharma Chemica. (2015). Mild and efficient method for oxidation of alcohol to carboxylic acid followed by synthesis of amide analogues of Corey's. Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
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ResearchGate. (2019). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Available at: [Link]
-
National Institutes of Health. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. PMC. Available at: [Link]
-
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Available at: [Link]
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- 4. Photochemistry of Pyridazine <em>N</em>-oxides: A Versatile Tool for Heterocycle Synthesis - ProQuest [proquest.com]
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Stability issues of (6-Methoxypyridazin-3-yl)methanol in solution
Welcome to the technical support center for (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only troubleshooting steps but also the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
I. Introduction to this compound Stability
This compound is a heterocyclic compound with a pyridazine core. The stability of such molecules in solution can be influenced by a variety of factors, including pH, temperature, light, and the presence of oxidizing agents.[1][2][3] While specific degradation pathways for this compound are not extensively documented in public literature, understanding the general behavior of pyridazine derivatives allows us to anticipate and mitigate potential stability issues.[1][4] This guide provides a proactive approach to handling and troubleshooting to ensure the reliability of your results.
II. Frequently Asked Questions (FAQs)
Here are some common questions regarding the stability of this compound in solution:
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: Based on the chemistry of related pyridazine compounds, the primary factors that can lead to degradation are:
-
pH: Both strongly acidic and basic conditions can promote hydrolysis of the methoxy group or other ring transformations.[1]
-
Oxidation: The pyridazine ring and the methanol functional group can be susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.[1]
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.[1][5]
-
Light: Photodegradation can occur upon exposure to certain wavelengths of light, a common issue for many heterocyclic aromatic compounds.[1][5]
Q2: How should I properly store stock solutions of this compound?
A2: To maximize the shelf-life of your stock solutions, we recommend the following storage conditions:
-
Temperature: Store solutions at 2-8°C for short-term use (days to a week) and at -20°C or -80°C for long-term storage.[6]
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive applications, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.
Q3: My solution of this compound has turned a yellow or brown color. What does this indicate?
A3: A change in color is a common indicator of chemical degradation.[1] For pyridazine derivatives, this can result from the formation of oxidized byproducts or other chromophoric degradation products. If you observe a color change, it is crucial to verify the purity and concentration of your solution using an appropriate analytical method, such as HPLC, before proceeding with your experiment.[1]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products have not been characterized in the literature, we can hypothesize based on the structure. Potential degradation pathways could involve:
-
Oxidation of the methanol group to an aldehyde or carboxylic acid.
-
Hydrolysis of the methoxy group to a hydroxyl group.
-
Cleavage or rearrangement of the pyridazine ring under harsh conditions.[4] Identification of specific degradants would require analytical techniques such as LC-MS or NMR spectroscopy.[7]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.
Issue 1: Inconsistent or non-reproducible experimental results.
If you are experiencing variability in your assay results, it could be due to the degradation of your this compound solution.
Caption: Diagnostic workflow for inconsistent experimental results.
-
Prepare Fresh Stock Solutions: The most straightforward first step is to prepare a fresh stock solution from the solid compound. If your results become consistent, the original stock solution had likely degraded.
-
Solvent Consideration: Ensure the solvent you are using is compatible and does not promote degradation. For example, if you are using an aqueous buffer, check its pH.
-
Implement Proper Storage: Always store stock solutions protected from light and at a low temperature (2-8°C for short-term, -20°C or colder for long-term).[6]
Issue 2: Loss of compound concentration over time.
If you suspect your compound is degrading in your experimental matrix over the course of your assay, a time-course stability study is recommended.
-
Preparation: Prepare a solution of this compound in your experimental buffer or solvent at the working concentration.
-
Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
Storage: Keep the aliquots under the exact conditions of your experiment (temperature, lighting).
-
Analysis: At each time point, analyze an aliquot by a validated stability-indicating method (typically HPLC) to determine the concentration of the parent compound.
-
Evaluation: Plot the concentration of this compound versus time. A significant decrease in concentration indicates instability under your experimental conditions.
IV. Advanced Stability Assessment: Forced Degradation Studies
For a comprehensive understanding of the stability of this compound, we recommend performing forced degradation studies.[8][9] These studies expose the compound to harsh conditions to deliberately induce degradation and identify potential degradation products and pathways.[10]
Forced Degradation Experimental Workflow
Caption: Workflow for forced degradation studies.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl at elevated temperature (e.g., 60°C) | Hydrolysis of the methoxy group, ring protonation and potential rearrangement. |
| Base Hydrolysis | 0.1 M - 1 M NaOH at elevated temperature (e.g., 60°C) | Hydrolysis of the methoxy group. |
| Oxidation | 3-30% H₂O₂ at room temperature | Oxidation of the methanol to an aldehyde/acid, N-oxidation of the pyridazine ring. |
| Thermal | Elevated temperature (e.g., 60-80°C) in solution | Acceleration of all potential degradation pathways.[9] |
| Photolytic | Exposure to light as per ICH Q1B guidelines | Photochemical degradation, potentially leading to radical-mediated reactions.[8] |
Note: The extent of degradation should ideally be between 5-20% to ensure that the degradation products are detectable without being further degraded themselves.[11]
V. Analytical Methods for Stability Testing
A robust analytical method is essential for accurately assessing stability.[7][12][13][14]
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability testing.[7] A stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products by providing mass-to-charge ratio information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about degradation products that have been isolated.[7]
VI. Concluding Remarks
While this compound is a valuable compound for research and development, its stability in solution must be carefully considered to ensure the validity of experimental data. By following the guidelines and troubleshooting steps outlined in this document, you can minimize the risk of degradation and enhance the reproducibility of your results. Should you have any further questions, please do not hesitate to contact our technical support team.
VII. References
-
PubChem. This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. Proposed degradation pathways of pyridine derivatives in bacteria... Retrieved from [Link]
-
Chemsrc. (6-Ethoxypyridazin-3-yl)methanol. Retrieved from [Link]
-
MDPI. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved from [Link]
-
UCLA EH&S. Methanol - Standard Operating Procedure. Retrieved from [Link]
-
Applied and Environmental Microbiology. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
-
ResearchGate. Microbial Degradation of Pyridine and Its Derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. Retrieved from [Link]
-
MedCrave. Forced degradation studies. Retrieved from [Link]
-
Methanol Safety Data Sheet. Retrieved from [Link]
-
Nexizo. MSDS Overview: Handling and Transporting Methanol. Retrieved from [Link]
-
Separation Science. Analytical Techniques In Stability Testing. Retrieved from [Link]
-
PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]
-
Science.gov. Forced degradation. Retrieved from [Link]
-
Omicsonline. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]
-
ResearchGate. Structure and solid-state chemistry of anhydrous and hydrated crystal forms of the trimethoprim-sulfamethoxypyridazine 1:1 molecular complex. Retrieved from [Link]
-
ResearchGate. Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]
-
ARL Bio Pharma. What Factors Influence Stability?. Retrieved from [Link]
-
State of Michigan. SAFETY DATA SHEET - Methanol (230, 232, 233). Retrieved from [Link]
-
PCCA. Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Methanol. Retrieved from [Link]
-
BioProcess International. Bridging Analytical Methods for Release and Stability Testing: Technical, Quality and Regulatory Considerations. Retrieved from [Link]
-
Chromatography Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]
-
PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved from [Link]
-
IJRPS. "Drug Stability and factors that affect on the drug stability" Review BY. Retrieved from [Link]
-
NIH. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. Retrieved from [Link]
-
PubChem. 6-Methoxypyridazin-3-amine. National Center for Biotechnology Information. Retrieved from [Link]
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- 5. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
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- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Poor Solubility of (6-Methoxypyridazin-3-yl)methanol Derivatives
Welcome to the technical support center dedicated to addressing the solubility challenges of (6-Methoxypyridazin-3-yl)methanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of formulating these promising compounds. Our approach is rooted in scientific principles and practical laboratory experience to empower you to overcome solubility hurdles in your research.
Understanding the Challenge: Physicochemical Properties of Pyridazine Scaffolds
The pyridazine ring, a core component of this class of molecules, possesses unique physicochemical properties that directly influence its solubility.[1] Characterized by weak basicity and a high dipole moment, the pyridazine moiety's interaction with various solvent systems can be complex.[1]
The parent compound, this compound, has a predicted XlogP of -0.7, suggesting a favorable hydrophilic character.[2] However, derivatization, a common strategy in drug discovery to modulate bioactivity, can significantly alter the molecule's overall lipophilicity and crystal lattice energy, often leading to poor aqueous solubility.
Key Physicochemical Parameters for this compound:
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C6H8N2O2 | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| XlogP | -0.7 | [2] |
| pKa (pyridazine) | ~2.0 (weakly basic) | [1] |
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions and issues encountered when working with this compound derivatives.
Q1: My this compound derivative won't dissolve in aqueous buffers. Where do I start?
A1: This is a common challenge. The first step is to systematically assess the compound's solubility profile. Start with a small amount of the compound and test its solubility in a range of solvents with varying polarities. A good starting point for a pyridazine-based compound, based on data from analogous structures, would be to test solubility in water, methanol, ethanol, and dimethyl sulfoxide (DMSO).[3] If the compound is intended for a biological assay, it is crucial to determine its solubility in the assay buffer.
Q2: I've dissolved my compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?
A2: This phenomenon is known as "crashing out." Your compound is likely much more soluble in the organic solvent (DMSO) than in the aqueous buffer. When the DMSO stock is diluted into the buffer, the overall solvent environment becomes predominantly aqueous, and the compound's solubility limit is exceeded, causing it to precipitate. To mitigate this, try to keep the final concentration of DMSO in your assay as low as possible while maintaining the compound's solubility. Serial dilutions into the aqueous buffer, rather than a single large dilution, can sometimes prevent immediate precipitation.
Q3: Can I use pH to improve the solubility of my pyridazine derivative?
A3: Yes, pH modification can be a powerful tool. The pyridazine ring is weakly basic, with a pKa around 2.0.[1] This means that at pH values significantly below the pKa, the nitrogen atoms in the ring will be protonated, leading to a positively charged species that is generally more water-soluble. However, the overall effect of pH on solubility will also depend on other ionizable groups present in your specific derivative. It is recommended to perform a pH-solubility profile to determine the optimal pH range for your compound.
Troubleshooting Guides
For more persistent solubility issues, a more systematic and multi-faceted approach is often necessary. The following guides provide detailed strategies to enhance the solubility of your this compound derivatives.
Guide 1: Systematic Solvent Screening and Co-Solvent Systems
A thorough understanding of your compound's solubility in various solvents is fundamental. If aqueous solubility is the primary goal, co-solvents can be employed to increase the solvent's capacity to dissolve your compound.
Experimental Protocol: Small-Scale Solubility Assessment
-
Preparation: Weigh out a small, precise amount of your compound (e.g., 1 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL). Start with water, then progress to common laboratory solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, DMSO).
-
Observation: Vortex each vial vigorously for 1-2 minutes and visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration (in this example, 10 mg/mL). If not, you can incrementally add more solvent to determine the approximate solubility.
-
Co-Solvent Systems: For compounds with poor aqueous solubility, prepare binary mixtures of water with a water-miscible organic solvent in which the compound is soluble (e.g., ethanol, propylene glycol, or PEG-400). Test the solubility in these mixtures at different ratios (e.g., 10%, 20%, 50% organic solvent).
Data from a Structurally Similar Compound (6-phenyl-pyridazin-3(2H)-one):
| Solvent | Solubility (Mole Fraction at 318.2 K) |
| Water | 1.26 x 10⁻⁵ |
| Methanol | 5.18 x 10⁻³ |
| Ethanol | 8.22 x 10⁻³ |
| Propylene Glycol | 1.50 x 10⁻² |
| PEG-400 | 4.12 x 10⁻¹ |
| DMSO | 4.73 x 10⁻¹ |
This data suggests that for pyridazinone scaffolds, highly polar aprotic solvents like DMSO and polymers like PEG-400 are very effective at solubilization.[3]
Guide 2: pH-Dependent Solubility Optimization
As mentioned in the FAQs, leveraging the weak basicity of the pyridazine ring through pH adjustment can be a highly effective strategy.
Experimental Protocol: pH-Solubility Profiling
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Sample Preparation: Add an excess amount of your compound to each buffer solution in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Sample Analysis: After equilibration, filter or centrifuge the samples to remove the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant of each sample using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Data Plotting: Plot the measured solubility as a function of pH to identify the pH range where your compound exhibits maximum solubility.
dot
Caption: Workflow for determining the pH-solubility profile.
Guide 3: Advanced Formulation Strategies
For particularly challenging derivatives, more advanced formulation techniques may be required. These approaches aim to overcome the energy barrier of the crystal lattice and improve the interaction of the drug with the solvent.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[4][5]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is molecularly dispersed in a polymer matrix in an amorphous state.[6][7] This high-energy state bypasses the need to overcome the crystal lattice energy for dissolution, often leading to significantly improved solubility and dissolution rates.
-
Lipid-Based Formulations: For lipophilic derivatives, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[8][9] These systems consist of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.
dot
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanobioletters.com [nanobioletters.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (6-Methoxypyridazin-3-yl)methanol
Welcome to the technical support center for the purification of (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
This compound is a polar, nitrogen-containing heterocyclic compound, a structural class often presenting unique purification challenges.[1][2] Its polarity can lead to difficult separations from polar impurities and starting materials. Furthermore, the pyridazine ring system can be susceptible to degradation under certain conditions, leading to the formation of new impurities.[3] This guide will address these issues in a practical, question-and-answer format to directly assist you in your laboratory work.
Troubleshooting Guide
This section is designed to provide direct answers and actionable solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
Question: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or the presence of impurities that inhibit crystal formation.
-
Causality: The boiling point of the recrystallization solvent may be higher than the melting point of your compound, or impurities are depressing the melting point.
-
Solutions:
-
Increase Solvent Volume: Add a small amount of additional hot solvent to the oiled-out mixture to ensure the compound is fully dissolved. Then, allow it to cool more slowly.
-
Reduce the Cooling Rate: Slow, gradual cooling is critical for crystal formation. Avoid placing the hot solution directly into an ice bath. Allow it to cool to room temperature first, and then transfer it to a colder environment.
-
Solvent System Modification: Consider using a co-solvent system. Dissolve your compound in a "good" solvent where it is highly soluble (e.g., methanol, ethanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[4]
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[5]
-
Seeding: If you have a small amount of pure this compound, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.[5]
-
Question: The yield of my recrystallized this compound is very low. How can I improve it?
Answer: A low yield from recrystallization typically indicates that a significant amount of your product remains dissolved in the mother liquor.
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Causality: The most common reason is using an excessive amount of solvent to dissolve the crude product.
-
Solutions:
-
Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the heated crude material.[6]
-
Optimize Solvent Choice: The ideal solvent should have a steep solubility curve for your compound – high solubility at high temperatures and low solubility at low temperatures. You may need to experiment with different solvents or solvent mixtures.
-
Sufficient Cooling: Ensure the crystallization mixture is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath for at least 30 minutes can significantly increase the yield.[6]
-
Concentrate the Mother Liquor: If you suspect a large amount of product remains in the filtrate, you can try to recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and re-cooling. Be aware that this second crop may be less pure than the first.
-
Chromatography Issues
Question: I'm observing significant tailing of my compound on a silica gel column. What is causing this and how can I fix it?
Answer: Peak tailing during silica gel chromatography of nitrogen-containing heterocyles is a common issue.
-
Causality: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This strong interaction leads to a slow elution of the compound from the stationary phase, resulting in a tailed peak.
-
Solutions:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia, into your eluent can neutralize the acidic sites on the silica gel and reduce the unwanted interactions.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like an amino-propyl or cyano-propyl column.[7]
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water and a polar organic solvent (like methanol or acetonitrile) can be a very effective alternative.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of this compound?
A1: The impurities will largely depend on the synthetic route used. A common route involves the reaction of a di-substituted pyridazine with sodium methoxide followed by reduction. Potential impurities could include:
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Starting Materials: Unreacted starting materials such as 3,6-dichloropyridazine.
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Over-reduction Products: If a strong reducing agent is used, the pyridazine ring itself could be partially reduced.
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Oxidation Products: The methanol group can be oxidized to the corresponding aldehyde or carboxylic acid, especially if the compound is exposed to air and light over time.
-
Hydrolysis Products: Under strongly acidic conditions, the methoxy group could be hydrolyzed to a hydroxyl group.
Q2: How can I assess the purity of my this compound?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of your compound and detecting the presence of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If your compound and its potential impurities are volatile, GC-MS can be used for separation and identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities if they are present in significant amounts.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.
Q3: My sample of this compound has developed a yellow or brown color upon storage. What does this mean?
A3: A change in color often indicates degradation of the compound.[3] Pyridazine derivatives can be susceptible to oxidation and other degradation pathways, leading to the formation of colored byproducts. It is advisable to re-analyze the purity of the sample using a method like HPLC before use. To minimize degradation, store the compound in a tightly sealed container, protected from light, and in a cool, dry place.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair where this compound has high solubility when hot and low solubility when cold. Common choices for polar compounds include ethanol, methanol, isopropanol, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent and heat the mixture with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Forced Degradation Study
A forced degradation study can help identify potential degradation products and establish the stability of your compound.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Stress Conditions:
-
Acidic: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.
-
Oxidative: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [8] |
| Molecular Weight | 140.14 g/mol | [8] |
| Appearance | White to off-white solid | (Typical) |
| CAS Number | 89532-79-6 | [8] |
Table 2: Suggested Solvents for Recrystallization
| Solvent | Polarity | Notes |
| Ethanol | Polar Protic | Good general-purpose solvent for pyridazine derivatives.[6] |
| Methanol | Polar Protic | Higher polarity than ethanol, may require a co-solvent. |
| Isopropanol | Polar Protic | Lower polarity than ethanol, good for less polar impurities. |
| Ethyl Acetate | Polar Aprotic | Can be used, but solubility may be limited. |
| Water | Polar Protic | Can be used as an anti-solvent with alcohols. |
Visualizations
Caption: General purification workflow for this compound.
Caption: Decision tree for troubleshooting recrystallization issues.
References
- BenchChem. (2025). Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Li, Y., et al. (2024). Application and challenges of nitrogen heterocycles in PROTAC linker. European Journal of Medicinal Chemistry, 273, 116520.
- Mocan, A., et al. (2021). Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Molecules, 26(16), 4983.
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link]
Sources
- 1. Application and challenges of nitrogen heterocycles in PROTAC linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C6H8N2O2 | CID 13227305 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Storage of (6-Methoxypyridazin-3-yl)methanol
Welcome to the technical support center for (6-Methoxypyridazin-3-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and to troubleshoot common issues encountered during its handling and use. As a key intermediate in the synthesis of various bioactive molecules, maintaining the integrity of this compound is paramount for reproducible and reliable experimental outcomes.[1]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment. The container should be tightly sealed and the headspace filled with an inert gas, such as argon or nitrogen, to minimize exposure to oxygen and moisture. While specific long-term stability data for this compound is not extensively published, general guidelines for pyridazine derivatives and alcohols suggest these precautions are critical.[2]
Q2: My solution of this compound has developed a yellow or brown tint. What could be the cause?
A2: A change in color, particularly the development of a yellow or brown hue, is a common indicator of chemical degradation.[2] This can be caused by several factors, including oxidation, photodegradation, or the presence of impurities from synthesis that are themselves unstable. It is strongly recommended to verify the purity of the solution via analytical methods like HPLC before proceeding with its use.
Q3: Is this compound sensitive to light?
A3: Yes, pyridazine derivatives can be susceptible to photodegradation.[2] Exposure to light, especially UV light, can provide the energy to initiate degradation reactions. Therefore, it is best practice to store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented, based on its functional groups (a primary alcohol, a methoxy group, and a pyridazine ring), several degradation routes are plausible. These include:
-
Oxidation: The primary alcohol group is susceptible to oxidation, which could convert it to the corresponding aldehyde (6-methoxypyridazine-3-carbaldehyde) or further to a carboxylic acid (6-methoxypyridazine-3-carboxylic acid).
-
Hydrolysis: The methoxy group could undergo hydrolysis, particularly under acidic or basic conditions, to form 6-hydroxypyridazin-3-yl)methanol.
-
Photodegradation: Exposure to light could lead to complex reactions involving the pyridazine ring, potentially causing ring opening or rearrangements.[2]
-
Thermal Degradation: At elevated temperatures, pyridazine compounds can undergo thermal decomposition, which may involve radical pathways.
Q5: Are there any known incompatibilities for this compound?
A5: this compound should be stored away from strong oxidizing agents, strong acids, and acid chlorides.[3] Strong oxidizers can react with the alcohol functional group, while strong acids can potentially catalyze hydrolysis of the methoxy group or react with the basic nitrogen atoms of the pyridazine ring.
Troubleshooting Guide
This section addresses specific issues that users may encounter and provides a logical workflow for troubleshooting.
Problem 1: Inconsistent or Unexpected Experimental Results
Initial Observation: Your experiments using this compound are yielding inconsistent results, or you are observing unexpected byproducts in your reaction.
Possible Cause: Degradation of your this compound stock.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Results
Problem 2: Appearance of New Peaks in Chromatographic Analysis
Initial Observation: When analyzing your stock solution of this compound by HPLC or TLC, you observe new, unexpected peaks that were not present previously.
Possible Cause: The new peaks are likely degradation products or could be impurities from the synthesis that have become more prominent over time.
Troubleshooting Steps:
-
Characterize the New Peaks: If possible, use LC-MS to obtain the mass of the new peaks. This can provide clues to their identity. For example, an increase in mass by 14 Da (CH₂) could indicate oxidation to the aldehyde, while a loss of 14 Da could suggest hydrolysis of the methoxy group.
-
Conduct a Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study on a small, fresh sample of this compound. This involves intentionally exposing the compound to stress conditions.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a small amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. |
Protocol 2: Forced Degradation Study
This study will help to identify potential degradation products and confirm the stability-indicating nature of your analytical method.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
UV lamp (for photolytic degradation)
-
Oven (for thermal degradation)
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
Set up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 60°C.
-
Photolytic Degradation: Expose a vial of the stock solution to UV light.
-
Control: Keep a sealed vial of the stock solution at room temperature, protected from light.
-
-
Incubation: Incubate all samples for 24 hours.
-
Analysis: After incubation, neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC using the method described in Protocol 1.
Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks in the stressed samples indicates degradation. The conditions under which specific new peaks appear can help to elucidate the degradation pathway.
Potential Degradation Products
Based on the chemical structure of this compound, the following are potential degradation products that may be observed.
| Degradation Pathway | Potential Product Name | Structure |
| Oxidation | 6-Methoxypyridazine-3-carbaldehyde | |
| Further Oxidation | 6-Methoxypyridazine-3-carboxylic acid | |
| Hydrolysis | (6-Hydroxypyridazin-3-yl)methanol |
Summary of Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (Amber vial or foil wrap) | To prevent photodegradation.[2] |
| Container | Tightly sealed, appropriate material (e.g., glass) | To prevent exposure to moisture and air. |
| Purity Check | Periodically, especially for long-term storage or if visual changes are observed. | To ensure the integrity of the compound before use. |
References
- BenchChem. (2025). 3-Hydrazinylpyridazine hydrochloride degradation pathways and prevention. BenchChem Technical Support.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Forced degradation study. Retrieved from [Link]
- Fisher Scientific. (2023).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2024).
- ScienceLab.com. (2013). Methanol MSDS.
-
Semantic Scholar. (2016). Forced Degradation Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (2016). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved from [Link]
- 9VOM Publishing. (2022).
- Asian Journal of Pharmaceutics. (2023).
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxypyridazin-3-amine. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Poisoning in Reactions with (6-Methoxypyridazin-3-yl)methanol
Welcome to the technical support center for troubleshooting catalytic reactions involving (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic building block in transition metal-catalyzed reactions, such as Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. This document provides in-depth, question-and-answer-based troubleshooting to address the common challenge of catalyst poisoning.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cross-coupling reaction with this compound has stalled. How can I determine if catalyst poisoning is the culprit?
A1: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, which can often be caused by poisoning.[1][2] Before concluding that poisoning is the issue, it's crucial to rule out other common problems.
Initial Troubleshooting Workflow:
First, verify that fundamental reaction parameters are correct:
-
Temperature and Concentration: Are they consistent with your protocol or literature precedent?
-
Reagent Quality: Are all other reagents (e.g., boronic acid, amine, base, solvent) of sufficient purity and properly degassed? Oxygen can poison palladium catalysts.[3]
-
Stirring: Is the reaction mixture being agitated effectively?
If these factors are correct, the next step is to diagnose potential catalyst poisoning.
Diagnostic Protocol:
-
Run a Control Experiment: Set up a parallel reaction using a "simpler" substrate that is known to work well with your catalyst system (e.g., 4-bromoanisole instead of a pyridazine halide). If this control reaction proceeds smoothly while your primary reaction fails, it strongly suggests an issue specific to the this compound or a related pyridazinyl component.
-
Add More Catalyst: To the stalled reaction, add a second charge of the palladium precatalyst and ligand. If the reaction restarts, even temporarily, it indicates the initial catalyst charge was deactivated, making poisoning a likely cause.
-
Analyze the Starting Material: Check the purity of your this compound batch. Impurities containing sulfur, halides (other than the reactive site), or other strongly coordinating functional groups are notorious catalyst poisons.[4][5][6][7]
Below is a workflow to help diagnose the issue.
Q2: Can the this compound molecule itself poison the palladium catalyst?
A2: Yes, this is a critical and common issue. The substrate itself can act as an endogenous catalyst poison.[8][9]
Mechanism of Intrinsic Poisoning: The pyridazine ring contains two nitrogen atoms which are Lewis basic. These nitrogen lone pairs can coordinate strongly to the electron-deficient palladium center of the catalyst.[8][9] This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive or have significantly reduced activity. This is especially problematic with 2-substituted pyridines and related diazines, as the nitrogen atom can act as a competing ligand, displacing the desired phosphine or carbene ligand and shutting down the catalytic cycle.[8]
Mitigation Strategies:
-
Ligand Selection: Employ bulky, electron-rich ligands. Ligands like Buchwald's biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding.[10][11][12][13] This bulkiness can sterically shield the metal center, making it more difficult for the pyridazine nitrogen to coordinate and poison the catalyst.[10]
-
Precatalyst Choice: Use well-defined precatalysts that are more robust and activate under controlled conditions. Some modern precatalysts are designed for higher stability and resistance to poisoning by challenging substrates.[11]
Q3: What are the most common external (exogenous) poisons I should be aware of?
A3: External poisons are contaminants introduced with your reagents or solvents. They are often more potent than intrinsic poisons and can deactivate a catalyst at very low concentrations.[2][7]
Common Catalyst Poisons and Their Sources:
| Poison Class | Specific Examples | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiols, sulfides, elemental sulfur (S₈) | Impurities from starting material synthesis, contaminated solvents, rubber septa.[6] | Strong, often irreversible, binding to the palladium surface, blocking active sites.[4][14][15] |
| Halide Ions | Excess Iodide (I⁻), Chloride (Cl⁻) | Byproduct of oxidative addition (especially with aryl iodides), impurities in bases (e.g., KCl in K₂CO₃). | Can form stable, less reactive palladium-halide bridged dimers, slowing or stopping the catalytic cycle.[3][16] |
| Phosphorus Compounds | Phosphines (other than ligand), phosphites, phosphates | Impurities from other reactions, degradation of phosphine ligands. | Strong coordination to the metal center, competing with the desired ligand.[1] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Contamination from glassware, reagents, or upstream synthetic steps.[5][17] | Alloy with or adsorb strongly onto the catalyst surface, causing permanent deactivation.[1][18] |
| Coordinating Solvents | Acetonitrile, DMSO | Use as a reaction solvent. | Can act as ligands and coordinate to the metal center, potentially inhibiting substrate binding.[3] |
Q4: I suspect my batch of this compound is contaminated. How can I purify it to remove catalyst poisons?
A4: If you suspect your starting material is the source of the poison, purification is essential. The appropriate method depends on the nature of the impurity.
Step-by-Step Purification Protocol:
-
Initial Characterization: Before purification, analyze a small sample by NMR and LC-MS to identify potential impurities. If sulfur is suspected, specific elemental analysis may be required.
-
Select a Purification Method:
-
Recrystallization: This is effective for removing solid impurities with different solubility profiles. Choose a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel chromatography is a highly effective method for removing a wide range of impurities. Use a solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) that provides good separation between your product and the impurities identified in your initial analysis.
-
Activated Carbon Treatment (for Sulfur Removal): If elemental sulfur or organic sulfides are suspected, a charcoal treatment can be very effective.[6]
-
Protocol:
-
Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or toluene) at a concentration of 50-100 mg/mL.
-
Add 5-10 wt% of activated carbon to the solution.
-
Stir the slurry at room temperature for 1-2 hours or gently heat to 40-50 °C.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Wash the Celite® pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure to recover the purified product.
-
-
-
-
Post-Purification Analysis: After purification, re-analyze the material by NMR and LC-MS to confirm the removal of impurities and ensure the chemical integrity of the product.
Q5: What proactive strategies can I employ to prevent catalyst poisoning in my reactions?
A5: Prevention is the most effective strategy for dealing with catalyst poisoning. Implementing robust experimental practices can save significant time and resources.
Best Practices for Preventing Catalyst Poisoning:
-
Reagent Purity:
-
Always use high-purity, degassed solvents.
-
Source this compound and other critical reagents from reputable suppliers. When in doubt, purify starting materials as described in Q4.
-
Use high-quality bases; avoid those with high halide content.
-
-
Catalyst & Ligand Selection:
-
Inert Atmosphere Technique:
-
Thoroughly degas your reaction mixture (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 20-30 minutes).
-
Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration. Oxygen can lead to catalyst decomposition and side reactions.[3][16]
-
-
Reaction Setup:
-
Avoid using rubber septa that may contain sulfur. Use PTFE-lined caps or glass stoppers where possible.
-
Ensure all glassware is scrupulously clean and free of residues from previous reactions, particularly those involving sulfur or heavy metals.
-
References
-
Escandón, L. S., Ordóñez, S., Vega, A., & Díez, F. V. (2008). Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. Journal of Hazardous Materials, 153(1-2), 742-750. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved January 12, 2026, from [Link]
-
Britannica. (n.d.). Catalyst poison. Retrieved January 12, 2026, from [Link]
-
Reddit. (2023, June 14). Problems with Suzuki coupling. r/Chempros. Retrieved January 12, 2026, from [Link]
-
Liu, J., Kimmel, K., Dao, K., Liu, Y., & Qi, M. (2018). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development, 22(9), 1275-1282. [Link]
-
González-Vera, J. A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(6), 3363-3372. [Link]
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Grokipedia. (n.d.). Catalyst poisoning. Retrieved January 12, 2026, from [Link]
-
Chemistry For Everyone. (2023, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube. [Link]
-
Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures. Retrieved January 12, 2026, from [Link]
-
Ruijter, E. de, & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(38), 16374-16403. [Link]
-
ResearchGate. (2020). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
Nolan, S. P., et al. (2023). N-Heterocyclic Carbenes as Game-Changing Ligands: Advances in Catalysis, Photocatalysis, and Medicinal Applications. [Link]
-
PubMed. (n.d.). Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. Retrieved January 12, 2026, from [Link]
-
Saleh, J. M. (1964). Interaction of sulphur compounds with palladium. Transactions of the Faraday Society, 60, 1807-1814. [Link]
-
Rojas Lab. (2023, November 3). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66 [Video]. YouTube. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 511(7509), 349-353. [Link]
-
Diva-portal.org. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. [Link]
-
ACS Publications. (2021, February 22). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
New Journal of Chemistry. (2022). Effect of sulfur dioxide impurities on the electrochemical reduction of carbon dioxide over Cu-based bimetal catalysts. [Link]
-
ResearchGate. (n.d.). Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2016, August 8). New Ligands for Nickel Catalysis from Diverse Pharmaceutical Heterocycle Libraries. [Link]
-
Semantic Scholar. (2012, June 22). Sulfur-mediated palladium catalyst immobilized on a GaAs surface. [Link]
-
ACS Publications. (n.d.). Smart N-Heterocyclic Carbene Ligands in Catalysis. Retrieved January 12, 2026, from [Link]
-
Process Sensing Technologies. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]
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- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Stereoselective Synthesis with (6-Methoxypyridazin-3-yl)methanol
Welcome to the technical support center for improving stereoselectivity in reactions involving (6-Methoxypyridazin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile pyridazine building block. Pyridazine heterocycles are of significant interest in drug discovery due to their unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which can be crucial for target engagement.[1] However, controlling the three-dimensional arrangement of atoms—the stereochemistry—in their derivatives is paramount, as the biological activity of enantiomers can differ dramatically.
This document provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address common challenges encountered during the asymmetric synthesis of chiral molecules derived from this compound.
Frequently Asked Questions (FAQs)
Q1: I am performing a reaction to add a functional group to the hydroxymethyl position of this compound, but I am only obtaining a racemic mixture. Why is this happening?
Answer: This is an expected outcome when no chiral influence is present in the reaction. This compound is an achiral molecule. Any standard reaction that creates a new stereocenter from an achiral starting material without a chiral catalyst, reagent, or auxiliary will produce an equal amount of both possible enantiomers, resulting in a 50:50 racemic mixture.
To achieve stereoselectivity, you must introduce a chiral element into the reaction system to energetically favor the formation of one enantiomer over the other. This is the fundamental principle of asymmetric synthesis.[2]
Q2: What is a common strategy to introduce a stereocenter with high enantioselectivity starting from this compound?
Answer: A robust and widely applicable strategy involves a two-step sequence. First, the primary alcohol of this compound is oxidized to the corresponding aldehyde, (6-methoxypyridazin-3-yl)carbaldehyde. This aldehyde is prochiral. Second, this aldehyde is subjected to an asymmetric nucleophilic addition reaction. This approach allows for the creation of a wide variety of chiral secondary alcohols.
The key to success lies in the second step: the choice of a suitable chiral catalyst or promoter that can effectively control the facial selectivity of the nucleophilic attack on the carbonyl group.
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of (6-Methoxypyridazin-3-yl)methanol Analogs
This guide provides a comparative analysis of the biological activities of structural analogs of (6-methoxypyridazin-3-yl)methanol. As a versatile scaffold, pyridazine derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. This document will delve into two prominent areas of activity for this class of compounds: kinase inhibition and modulation of the GABA-A receptor. We will explore the structure-activity relationships (SAR) of these analogs, provide detailed experimental protocols for their evaluation, and present comparative data to guide future research and drug development efforts.
Introduction: The Pyridazine Scaffold in Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have been reported to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. The electronic properties and hydrogen bonding capabilities imparted by the nitrogen atoms, coupled with the synthetic tractability of the pyridazine ring, make it an attractive starting point for the design of novel therapeutic agents.
This guide will focus on analogs of this compound, a key intermediate in the synthesis of various bioactive molecules. By systematically modifying this core structure, we can probe the chemical space and elucidate the structural requirements for potent and selective biological activity.
Part 1: Pyridazine Analogs as Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. Several pyridazine-containing compounds have been identified as potent kinase inhibitors. For instance, the FDA-approved drug Ponatinib, which contains an imidazo[1,2-b]pyridazine core, is a multi-targeted tyrosine kinase inhibitor.
Our investigation into this compound analogs focuses on their potential as inhibitors of Monopolar spindle 1 (Mps1) kinase, a key regulator of the spindle assembly checkpoint and a promising target in oncology.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies of pyridazine derivatives as Mps1 inhibitors have revealed several key insights. The pyridazine ring often serves as a hinge-binding motif, interacting with the backbone of the kinase's ATP-binding pocket. Substitutions at the 3- and 6-positions of the pyridazine ring are crucial for potency and selectivity.
For our analog comparison, we will consider the following modifications to the parent compound, this compound (Analog 1):
-
Analog 2: Replacement of the 6-methoxy group with a more sterically demanding and electron-donating group, such as a substituted aniline. This modification is intended to explore interactions with the solvent-exposed region of the ATP-binding pocket.
-
Analog 3: Modification of the 3-methanol group to a larger, more rigid heterocyclic structure, such as an imidazopyridazine. This change aims to enhance interactions within the kinase domain.
Comparative Biological Activity Data
The following table summarizes the in vitro biological activity of our hypothetical this compound analogs against Mps1 kinase and a representative cancer cell line (A549, non-small cell lung cancer).
| Analog ID | Structure | Mps1 IC50 (nM) | A549 Cell Proliferation IC50 (nM) |
| 1 | This compound | >10,000 | >10,000 |
| 2 | 6-(4-aminophenoxy)pyridazin-3-yl)methanol | 520 | 2,100 |
| 3 | 2-(Imidazo[1,2-b]pyridazin-6-yl)ethanol | 85 | 450 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.
The data suggests that the parent compound, this compound, is inactive. Replacing the methoxy group with a substituted aniline (Analog 2) confers moderate activity. A more significant enhancement in both biochemical and cellular potency is observed with the formation of the imidazopyridazine ring system (Analog 3), highlighting the importance of this scaffold for Mps1 inhibition.[1]
Experimental Protocols
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant Mps1 (TTK) enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (analogs)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound, Mps1 enzyme, and substrate (MBP) in kinase buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds (analogs)
Procedure:
-
Seed A549 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Signaling Pathway and Experimental Workflow
Figure 1: Experimental workflow for evaluating kinase inhibitory activity.
Part 2: Pyridazine Analogs as GABA-A Receptor Modulators
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Modulators of the GABA-A receptor are used to treat a variety of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy.
Pyridazine derivatives have been investigated as both positive and negative allosteric modulators of the GABA-A receptor. Their activity is highly dependent on the nature and position of substituents on the pyridazine ring.
Structure-Activity Relationship (SAR) Insights
The SAR for pyridazine-based GABA-A receptor modulators is complex. For analogs of this compound, we hypothesize the following SAR based on existing literature for related compounds:
-
Analog 4: Introduction of a GABA-like moiety, such as a carboxypropyl group, at one of the pyridazine nitrogens. This is intended to mimic the endogenous ligand and promote binding to the GABA binding site.
-
Analog 5: Substitution at the 6-position with a phenyl group. Aromatic substituents at this position have been shown to enhance binding affinity.[2]
-
Analog 6: Combination of the features of Analogs 4 and 5, with an additional electron-donating group (e.g., a methoxy group) on the 6-phenyl ring, which has been reported to further increase potency.[2]
Comparative Biological Activity Data
The following table summarizes the in vitro binding affinity of our hypothetical this compound analogs for the GABA-A receptor, as determined by a radioligand displacement assay.
| Analog ID | Structure | GABA-A Receptor Binding Ki (nM) |
| 1 | This compound | >10,000 |
| 4 | 2-(3-carboxypropyl)-6-methoxypyridazin-2-ium-3-yl)methanol | 2,500 |
| 5 | 2-(3-carboxypropyl)-6-phenylpyridazin-2-ium-3-yl)methanol | 350 |
| 6 | 2-(3-carboxypropyl)-6-(4-methoxyphenyl)pyridazin-2-ium-3-yl)methanol | 120 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature.
The data indicates that the parent compound is inactive. The addition of a GABA-mimicking sidechain (Analog 4) results in weak binding. The introduction of a phenyl group at the 6-position (Analog 5) significantly improves affinity, which is further enhanced by the addition of a methoxy group to the phenyl ring (Analog 6). This suggests that interactions of the 6-substituent with a hydrophobic pocket in the receptor are critical for high-affinity binding.
Experimental Protocols
This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the GABA-A receptor, thereby determining the test compound's binding affinity.
Materials:
-
Rat brain membrane preparation (source of GABA-A receptors)
-
[3H]Muscimol (radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
GABA (for determining non-specific binding)
-
Test compounds (analogs)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, combine the rat brain membranes, [3H]Muscimol, and either the test compound, buffer (for total binding), or excess unlabeled GABA (for non-specific binding).
-
Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki values for the test compounds.
This technique measures the ion flow through the GABA-A receptor channel in response to the application of GABA and the test compound, providing information on the functional effects of the compound (e.g., agonist, antagonist, or modulator).
Materials:
-
Cells expressing recombinant GABA-A receptors (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Intracellular and extracellular recording solutions
-
GABA
-
Test compounds (analogs)
Procedure:
-
Culture cells expressing the desired GABA-A receptor subtype.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply GABA to the cell to elicit a baseline chloride current.
-
Co-apply the test compound with GABA to determine its modulatory effect on the GABA-evoked current.
-
Analyze the changes in current amplitude, kinetics, and dose-response relationship to characterize the compound's functional activity.
Signaling Pathway and Experimental Workflow
Figure 2: Workflow for evaluating GABA-A receptor modulation.
Conclusion
The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors and GABA-A receptor modulators. The comparative analysis of its analogs, guided by established structure-activity relationships, reveals that specific substitutions at the 3- and 6-positions of the pyridazine ring are critical for achieving high potency and selectivity.
For kinase inhibition, particularly against Mps1, the formation of a fused imidazopyridazine ring system appears to be a highly effective strategy. In the context of GABA-A receptor modulation, the introduction of a GABA-mimicking sidechain and an aryl substituent at the 6-position are key for high-affinity binding.
The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of these and other pyridazine derivatives. By employing a combination of biochemical and cell-based assays, researchers can effectively screen and profile new compounds, leading to the identification of promising candidates for further preclinical and clinical development.
References
-
Choi, H. J., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(4), 1728–1747. [Link]
-
Balasubramanian, P. K., et al. (2016). 3D QSAR Studies of Mps1 (TTK) Kinase Inhibitors Based on CoMFA. Journal of the Korean Chemical Society, 60(2), 111-118. [Link]
-
BPS Bioscience. (n.d.). TTK (MPS-1) Kinase Assay Kit. Retrieved from [Link]
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He, X., et al. (2009). Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway. Journal of Biomolecular Screening, 14(2), 154-165. [Link]
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Heffernan, M. L., et al. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 62(9), 4534-4546. [Link]
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Chambon, J. P., et al. (1991). Biochemical characterization of the interaction of three pyridazinyl-GABA derivatives with the GABAA receptor site. Journal of Neurochemistry, 56(5), 1634-1643. [Link]
-
University of North Carolina at Chapel Hill. (n.d.). GABAA Receptor Binding Assay Protocol. Psychoactive Drug Screening Program (PDSP). [Link]
-
Kerr, D. I., & Ong, J. (2006). GABA Receptors. In Current Protocols in Pharmacology. John Wiley & Sons, Inc. [Link]
-
Asif, M. (2014). Studies on new substituted pyridazinones: synthesis and biological evaluation. Brazilian Journal of Pharmaceutical Sciences, 50(4), 747-756. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(19), 6537. [Link]
-
Osman, E. O., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 13(10), 1221-1237. [Link]
-
El-Gazzar, A. R. B. A., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. RSC Advances, 10(49), 29429-29450. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(4), 3465-3482. [Link]
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MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Hebeiss, S., et al. (1987). Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists. Journal of Medicinal Chemistry, 30(11), 2008-2013. [Link]
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Validating the Mechanism of Action of Novel Kinase Inhibitors: A Comparative Guide Featuring (6-Methoxypyridazin-3-yl)methanol
This guide provides a comprehensive framework for the validation of a novel compound's mechanism of action, using (6-Methoxypyridazin-3-yl)methanol as a representative case. For comparative purposes, we will benchmark its hypothetical validation workflow and data against Gefitinib , a well-characterized and clinically approved inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of targeted therapeutics.
Part 1: Hypothesis Generation - From Structure to Plausible Target
The journey of validating a mechanism of action begins with a scientifically sound hypothesis. The chemical scaffold of a novel compound often provides the first clues to its potential biological targets.
This compound features a pyridazine core. The pyridazine ring system is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its nitrogen atoms can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. This structural alert immediately directs our investigation towards the kinome.
Given the prevalence of EGFR mutations in various cancers and the success of targeted inhibitors, we will hypothesize that This compound acts as an inhibitor of the EGFR signaling pathway. This hypothesis forms the foundation of our validation workflow.
Part 2: A Multi-Tiered Workflow for Mechanism of Action Validation
A rigorous validation strategy interrogates the compound's activity at multiple levels: from direct, purified protein interaction to complex cellular signaling and phenotypic outcomes.
Tier 1: In Vitro Target Engagement & Potency
Causality: Before assessing cellular effects, we must first confirm that this compound directly binds to and inhibits the enzymatic activity of purified EGFR kinase. This foundational step establishes a direct biochemical link between the compound and its hypothesized target.
Key Experiments:
-
Biochemical Kinase Assay: To determine the half-maximal inhibitory concentration (IC50), which measures the compound's potency.
-
Biophysical Binding Assays (Surface Plasmon Resonance or Isothermal Titration Calorimetry): To measure the binding affinity (KD) and kinetics (kon/koff), confirming a direct physical interaction.
Data Presentation: Comparison of Potency and Affinity
| Parameter | This compound (Hypothetical Data) | Gefitinib (Reference Data) | Experimental Method |
| EGFR Kinase IC50 | 25 nM | 37 nM | Biochemical Kinase Assay |
| Binding Affinity (KD) | 50 nM | 2 - 5 nM | Surface Plasmon Resonance (SPR) |
| Binding Stoichiometry (n) | ~1 | ~1 | Isothermal Titration Calorimetry (ITC) |
Tier 2: Cellular Target Engagement & Downstream Signaling
Causality: Demonstrating biochemical potency is insufficient. We must validate that the compound engages EGFR within the complex milieu of a living cell and consequently inhibits the downstream signaling cascade. EGFR activation leads to its autophosphorylation, creating docking sites for adaptor proteins that initiate pathways like RAS/MAPK and PI3K/AKT, which are crucial for cell proliferation and survival.[1][2][3] Inhibition of EGFR should lead to a measurable decrease in the phosphorylation of key downstream effectors.
Key Experiments:
-
Cellular Thermal Shift Assay (CETSA): This assay confirms target engagement in intact cells by measuring the thermal stabilization of EGFR upon compound binding.[4][5][6][7][8]
-
Western Blot Analysis: To quantify the levels of phosphorylated EGFR (p-EGFR), phosphorylated Akt (p-Akt), and phosphorylated ERK (p-ERK) in cancer cell lines (e.g., A549, HCC827) treated with the compound.[9][10][11][12][13]
Caption: EGFR Signaling Pathway and Point of Inhibition.
Tier 3: Phenotypic Assays & Selectivity Profiling
Causality: The ultimate validation of an inhibitor's mechanism is linking target engagement to a relevant cellular outcome, or phenotype. For an anti-cancer agent targeting EGFR, this is typically the inhibition of cell proliferation. Furthermore, to ensure the observed phenotype is due to on-target activity, we must assess the compound's selectivity. A highly selective compound minimizes the risk of off-target effects.
Key Experiments:
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo): To measure the half-maximal effective concentration (EC50) for inhibiting the growth of cancer cell lines dependent on EGFR signaling.[14][15][16]
-
Kinome-wide Selectivity Profiling: To assess the inhibitory activity of the compound against a broad panel of other kinases, revealing its selectivity profile.[17][18]
Data Presentation: Comparison of Cellular Activity and Selectivity
| Parameter | This compound (Hypothetical Data) | Gefitinib (Reference Data) | Experimental Method |
| Cell Proliferation EC50 (HCC827) | 100 nM | 9 nM | MTT Assay |
| Selectivity Score (S-Score) | S10(1µM) = 0.02 | S10(1µM) = 0.04 | Kinome Scan (468 kinases) |
The S-Score quantifies selectivity, with lower values indicating higher selectivity.
Part 3: Experimental Protocols
For a methodology to be trustworthy, it must be detailed and reproducible. Below are step-by-step protocols for key validation experiments.
Protocol 1: Western Blot for Phospho-Protein Analysis
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours.
-
Compound Incubation: Pre-treat cells with varying concentrations of this compound or Gefitinib for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either the test compound (e.g., 10 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from precipitated proteins.
-
Analysis: Analyze the supernatant (soluble fraction) by Western blot or ELISA to detect the amount of soluble EGFR at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.[4][6]
Caption: A logical workflow for validating a kinase inhibitor's mechanism of action.
Conclusion
The validation of a compound's mechanism of action is a systematic process that builds a bridge from chemical structure to biological function. By employing a multi-tiered approach that combines biochemical, biophysical, and cellular assays, researchers can confidently establish a compound's on-target activity. This comparative guide, using this compound as a hypothetical novel inhibitor and Gefitinib as a gold standard, illustrates the logical flow and experimental rigor required. This comprehensive validation strategy is essential for advancing novel compounds through the drug discovery pipeline and ensuring their potential as safe and effective therapeutics.
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Reinhard, F. B., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 5(16), e1568. [Link]
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Ishida, T., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry, 58(3), 1256-1277. [Link]
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Takeda, H., Goshima, N., & Nomura, N. (2011). High-throughput kinase assay based on surface plasmon resonance. Methods in Molecular Biology, 756, 131-142. [Link]
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McIntyre, C. J., et al. (2002). Pyridazine based inhibitors of p38 MAPK. Bioorganic & Medicinal Chemistry Letters, 12(4), 689-692. [Link]
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Kumar, D., et al. (2021). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Current Medicinal Chemistry, 28(27), 5626-5654. [Link]
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Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
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Guo, A., et al. (2012). Comparison of LanthaScreen Eu kinase binding assay and surface plasmon resonance method in elucidating the binding kinetics of focal adhesion kinase inhibitors. Analytical Biochemistry, 425(2), 107-116. [Link]
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Li, Z., et al. (2022). The Underlying Mechanism Involved in Gefitinib Resistance and Corresponding Experiment Validation in Lung Cancer. Computational and Mathematical Methods in Medicine, 2022, 9733146. [Link]
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van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PLoS ONE, 5(8), e12053. [Link]
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MDPI. (2020). The Crosstalk Mechanism of EGFR and ER in EGFR-Mutant Lung Adenocarcinoma. Retrieved from [Link]
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Björkelund, H., et al. (2011). Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLoS ONE, 6(9), e24739. [Link]
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Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
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A Comparative Guide to the Synthesis of (6-Methoxypyridazin-3-yl)methanol: A Key Pharmaceutical Intermediate
Introduction
(6-Methoxypyridazin-3-yl)methanol is a crucial building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] The pyridazine scaffold is a common motif in numerous therapeutic agents, and the specific substitution pattern of this molecule, featuring a methoxy group and a hydroxymethyl group, allows for diverse downstream chemical modifications. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the strategic selection of a particular pathway based on factors such as starting material availability, scalability, and overall efficiency. We will delve into the mechanistic underpinnings of the key transformations and provide detailed, field-tested experimental protocols.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be approached from several different starting materials. Below is a summary of a prominent and well-documented synthetic strategy.
| Route | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages | Overall Yield (Reported) |
| Route 1 | 3-Chloro-6-methylpyridazine | 6-Chloropyridazine-3-carboxylic acid, 6-Methoxypyridazine-3-carboxylic acid | Oxidation, Nucleophilic Aromatic Substitution (SNAr), Reduction | Readily available starting material, Well-established reaction steps. | Multi-step process, Use of strong oxidizing and reducing agents requires careful handling. | Not explicitly reported for the final product, but yields for intermediate steps are moderate to good. |
Synthetic Route 1: From 3-Chloro-6-methylpyridazine
This synthetic pathway commences with the readily available 3-chloro-6-methylpyridazine and proceeds through a series of functional group transformations to yield the target alcohol. The overall strategy involves the oxidation of the methyl group to a carboxylic acid, followed by a nucleophilic aromatic substitution to introduce the methoxy group, and finally, the reduction of the carboxylic acid to the primary alcohol.
Mechanistic Insights
The key transformations in this route are mechanistically interesting. The initial oxidation of the methyl group on the pyridazine ring to a carboxylic acid is a challenging step due to the electron-deficient nature of the heterocyclic ring. Strong oxidizing agents like potassium permanganate or potassium dichromate in an acidic medium are typically employed.[2] The subsequent nucleophilic aromatic substitution of the chlorine atom with a methoxide ion is a classic SNAr reaction. The electron-withdrawing nature of the pyridazine ring facilitates this substitution. Finally, the reduction of the carboxylic acid to a primary alcohol is achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4). This reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol.[3][4]
Experimental Protocols
This protocol is adapted from the patent CN101508676B.[2]
Materials:
-
3-Chloro-6-methylpyridazine
-
Sulfuric acid (concentrated)
-
Potassium permanganate
-
Ice
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Methanol
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, add 3-chloro-6-methylpyridazine (8 g, 0.06 mol) to concentrated sulfuric acid (60 ml).
-
While stirring, gradually add potassium permanganate (38 g, 0.24 mol).
-
After the addition is complete, heat the reaction mixture to 80°C for 2 hours.
-
Cool the reaction mixture and pour it into 200 ml of ice water.
-
Extract the aqueous solution with ethyl acetate (4 x 100 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder (Yield: 5.0 g, 52%).
This protocol is also adapted from the patent CN101508676B.[2]
Materials:
-
6-Chloropyridazine-3-carboxylic acid
-
Sodium methoxide
-
Anhydrous methanol
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium methoxide (2.2 g, 0.04 mol) in anhydrous methanol (50 ml).
-
Add 6-chloropyridazine-3-carboxylic acid (3.2 g, 0.02 mol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Remove the excess solvent under reduced pressure.
-
Add 10 ml of ice water to the residue.
-
Adjust the pH to 3-4 with concentrated hydrochloric acid.
-
Allow the mixture to stand overnight and then filter the precipitate.
-
Recrystallize the filter cake from water to obtain 6-methoxypyridazine-3-carboxylic acid as a white crystalline powder (Yield: 1.8 g, 58%).
This is a general protocol for the reduction of a carboxylic acid using LiAlH4.[3][4]
Materials:
-
6-Methoxypyridazine-3-carboxylic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH4 (a molar excess, typically 2-3 equivalents) in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 6-methoxypyridazine-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH4 by the slow, dropwise addition of ethyl acetate, followed by the careful addition of a saturated aqueous solution of sodium sulfate.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic route from 3-chloro-6-methylpyridazine to this compound.
Caption: Synthetic pathway for this compound.
Conclusion
The synthesis of this compound via the oxidation of 3-chloro-6-methylpyridazine, followed by methoxylation and reduction, represents a robust and well-documented approach. While this multi-step process requires careful handling of strong reagents, it utilizes readily available starting materials. For researchers and drug development professionals, the choice of synthetic route will ultimately depend on a careful consideration of factors such as scale, cost, and available expertise. Further research into alternative, more atom-economical, and greener synthetic methodologies would be a valuable contribution to the field.
References
- CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. ()
-
Synthesis of 6-Methoxypyridine-3-carboxylic acid - PrepChem.com. ([Link])
-
This compound - MySkinRecipes. ([Link])
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. ([Link])
-
19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning. ([Link])
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A Comparative Guide to the Bioactivity of (6-Methoxypyridazin-3-yl)methanol and Other Key Heterocyclic Methanols
In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast array of therapeutic agents.[1][2] Their structural diversity and ability to engage with biological targets make them privileged scaffolds in medicinal chemistry.[2] Among these, small heterocyclic methanols serve as crucial building blocks and, in some cases, exhibit intrinsic biological activity that warrants further investigation. This guide provides a comparative analysis of (6-Methoxypyridazin-3-yl)methanol against a panel of structurally analogous heterocyclic methanols: (Furan-2-yl)methanol, (Thiophen-2-yl)methanol, (1H-Pyrrol-2-yl)methanol, and (Pyridin-2-yl)methanol.
The pyridazine core, a six-membered ring with two adjacent nitrogen atoms, is of particular interest due to its presence in compounds targeting the central nervous system (CNS), often modulating the activity of gamma-aminobutyric acid (GABA) receptors.[3] This guide will, therefore, focus on a hypothetical comparative evaluation of these compounds in two fundamental bioassays: a GABA-A receptor binding assay to probe for CNS activity and a standard cytotoxicity assay to establish a baseline for therapeutic potential.
The Panel of Heterocyclic Methanols: A Structural Overview
The selection of compounds for this comparison is based on the presence of a hydroxymethyl group attached to a five or six-membered heterocyclic ring, allowing for a systematic evaluation of how the nature of the heteroatom(s) and the aromatic system influences biological activity.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C6H8N2O2 | 140.14[4] | |
| (Furan-2-yl)methanol | C5H6O2 | 98.10 | |
| (Thiophen-2-yl)methanol | C5H6OS | 114.17[5] | |
| (1H-Pyrrol-2-yl)methanol | C5H7NO | 97.12[6] | |
| (Pyridin-2-yl)methanol | C6H7NO | 109.13[7] |
Proposed Bioassay I: GABA-A Receptor Binding Affinity
Rationale: The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the CNS. Its modulation is a key mechanism for anxiolytics, sedatives, and anticonvulsants. Given that numerous pyridazine derivatives have been shown to interact with the GABA-A receptor, this assay is a logical starting point to screen for potential CNS activity of this compound. A competitive binding assay using [³H]muscimol, a potent GABA-A agonist, will be employed to determine the binding affinity of the test compounds.
Experimental Workflow: GABA-A Receptor Binding Assay
Caption: Workflow for the GABA-A receptor competitive binding assay.
Detailed Protocol: [³H]Muscimol Competitive Binding Assay[9][10]
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.
-
Wash the resulting pellet by resuspending in deionized water and then in binding buffer (50 mM Tris-HCl, pH 7.4), followed by centrifugation. Repeat this wash step three times.
-
Resuspend the final pellet in binding buffer and store at -70°C. Protein concentration is determined using a standard Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine the prepared brain membranes (0.1-0.2 mg protein/well), 5 nM [³H]muscimol, and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).
-
For determining non-specific binding, a parallel set of wells is prepared containing 10 mM GABA.
-
Incubate the plates at 4°C for 45 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Data are plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.
-
Hypothetical Comparative Data: GABA-A Receptor Binding
Based on the known GABAergic activity of many pyridazine derivatives, it is hypothesized that this compound may exhibit some affinity for the GABA-A receptor. The other heterocyclic methanols serve as controls to determine the specificity of this interaction.
| Compound | Predicted IC50 (µM) | Interpretation |
| This compound | 25 | Moderate affinity, suggesting potential as a lead structure. |
| (Furan-2-yl)methanol | > 100 | Negligible affinity. |
| (Thiophen-2-yl)methanol | > 100 | Negligible affinity. |
| (1H-Pyrrol-2-yl)methanol | > 100 | Negligible affinity. |
| (Pyridin-2-yl)methanol | 85 | Weak affinity. |
| GABA (Positive Control) | 0.1 | High affinity, as expected for the endogenous ligand. |
Proposed Bioassay II: In Vitro Cytotoxicity Assessment
Rationale: Before a compound can be considered for therapeutic development, its inherent toxicity to cells must be determined. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[8][9][10] This assay will be performed on a standard human cell line (e.g., HEK293) to determine the concentration at which each compound exhibits significant cytotoxicity (CC50).
Mechanism of Action: GABA-A Receptor
Caption: GABA-A receptor signaling and hypothetical antagonism.
Detailed Protocol: MTT Cytotoxicity Assay[14][15]
-
Cell Culture:
-
Human Embryonic Kidney (HEK293) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds (e.g., from 0.1 µM to 200 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the vehicle control.
-
The half-maximal cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.
-
Hypothetical Comparative Data: Cytotoxicity (HEK293 cells)
A desirable compound would exhibit biological activity at concentrations significantly lower than those at which it causes cytotoxicity. This difference is often expressed as the Selectivity Index (SI = CC50 / IC50).
| Compound | Predicted CC50 (µM) | Predicted Selectivity Index (SI) | Interpretation |
| This compound | 150 | 6.0 | Moderate selectivity; a promising starting point. |
| (Furan-2-yl)methanol | > 200 | N/A | Low cytotoxicity. |
| (Thiophen-2-yl)methanol | 180 | N/A | Low cytotoxicity. |
| (1H-Pyrrol-2-yl)methanol | 120 | N/A | Moderate cytotoxicity. |
| (Pyridin-2-yl)methanol | > 200 | < 2.4 | Low cytotoxicity but also low target affinity. |
| Doxorubicin (Positive Control) | 0.5 | N/A | High cytotoxicity, as expected. |
Synthesis and Discussion
The hypothetical data presented in this guide suggest that This compound may possess modest, yet specific, inhibitory activity at the GABA-A receptor, a characteristic not observed in the other tested five-membered heterocyclic methanols. The pyridine-containing analogue, (Pyridin-2-yl)methanol, showed only weak affinity, indicating that the diazine core of the pyridazine is likely crucial for the observed activity. The methoxy substituent on the pyridazine ring may also play a key role in modulating the electronic properties of the ring system, potentially enhancing its interaction with the receptor binding pocket.
Crucially, the predicted cytotoxicity of this compound is significantly higher than its predicted bioactivity, resulting in a favorable selectivity index. This suggests a therapeutic window where the compound could exert its effects on the GABA-A receptor without causing widespread cell death.
In contrast, (Furan-2-yl)methanol and (Thiophen-2-yl)methanol appear to be largely inert in both assays under these hypothetical conditions. (1H-Pyrrol-2-yl)methanol shows some cytotoxicity but lacks specific activity at the GABA-A receptor.
Conclusion and Future Directions
This comparative guide, based on established protocols and structure-activity relationship principles, posits this compound as a heterocyclic methanol of interest for further investigation in CNS drug discovery. While the parent molecule itself may only be a moderate binder, its pyridazine core represents a valuable scaffold.
Future experimental work should focus on:
-
Validating the predicted bioactivity: Performing the described GABA-A receptor binding and cytotoxicity assays to obtain empirical data.
-
Exploring Structure-Activity Relationships (SAR): Synthesizing and testing analogues of this compound to improve potency and selectivity. Modifications could include altering the substituent at the 6-position or modifying the methanol group.
-
Functional Assays: Moving beyond simple binding assays to functional assays (e.g., electrophysiology) to determine whether the compound acts as an antagonist, agonist, or allosteric modulator of the GABA-A receptor.
-
Broader Screening: Evaluating the compound against a wider panel of CNS receptors and other biological targets to identify any off-target effects or uncover novel activities.
By systematically comparing its performance against other fundamental heterocyclic methanols, this guide underscores the unique potential of the pyridazine scaffold and provides a logical, data-driven framework for its continued exploration in medicinal chemistry.
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A Senior Application Scientist's Guide to Structure-Activity Relationships of (6-Methoxypyridazin-3-yl)methanol Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the pyridazine scaffold stands as a privileged structure in the pursuit of novel therapeutics. Its unique physicochemical properties, including its capacity for hydrogen bonding and its influence on pharmacokinetic profiles, make it a versatile core for designing potent and selective inhibitors of various enzyme classes, particularly protein kinases.[1] This guide provides an in-depth comparison of (6-Methoxypyridazin-3-yl)methanol derivatives as kinase inhibitors, with a primary focus on their role as inhibitors of the DNA-dependent protein kinase (DNA-PK), a critical enzyme in the DNA damage response pathway.
The Rise of the Pyridazine Scaffold in Kinase Inhibition
The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, offers distinct advantages in drug design. The nitrogen atoms act as hydrogen bond acceptors, facilitating robust interactions with the hinge region of the ATP-binding site in many kinases.[2] This interaction is a cornerstone of the inhibitory activity of many kinase inhibitors. Furthermore, the pyridazine core can enhance aqueous solubility and metabolic stability compared to its carbocyclic counterparts, contributing to improved drug-like properties.[1]
The this compound moiety, in particular, has emerged as a key building block in the development of highly selective kinase inhibitors. This is exemplified by its incorporation into the clinical candidate peposertib (M3814), a potent and selective inhibitor of DNA-PK.[3]
DNA-PK: A Critical Target in Oncology
DNA-PK plays a pivotal role in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[4] In cancer therapy, inhibiting DNA-PK can sensitize tumor cells to DNA-damaging agents like radiation and certain chemotherapies, leading to enhanced therapeutic efficacy.[5] The development of small molecule inhibitors targeting the ATP-binding site of DNA-PK is therefore a highly pursued strategy in oncology drug discovery.[6]
Structure-Activity Relationship (SAR) of this compound-Based DNA-PK Inhibitors: A Qualitative Comparison
While specific, publicly available SAR data for a broad series of this compound derivatives targeting DNA-PK is limited, we can infer key relationships based on the structure of peposertib and general principles of kinase inhibitor design.
The this compound fragment in peposertib likely serves as a crucial hinge-binding motif. The methoxy group at the 6-position can influence the electronics and solubility of the pyridazine ring, while the methanol group at the 3-position provides a handle for connecting to other parts of the molecule that will occupy the rest of the ATP binding pocket.
Table 1: Qualitative SAR Insights for Pyridazine-Based Kinase Inhibitors
| Structural Modification | Predicted Impact on Activity | Rationale |
| Modification of the 6-methoxy group | High | Altering the size and electronics at this position can significantly impact hinge binding and solubility. |
| Replacement of the pyridazine core | High | The pyridazine core is fundamental for hinge interaction; replacement with other heterocycles would drastically alter the binding mode. |
| Modification of the linker to the core | Medium to High | The nature and length of the linker connecting the pyridazine to other parts of the molecule will affect the overall conformation and ability to access other pockets in the active site. |
| Substitution on the phenyl ring | Medium to High | Substituents on the phenyl ring can be tailored to interact with specific amino acid residues in the ATP binding site, influencing potency and selectivity. |
Comparative Analysis with Alternative Scaffolds for DNA-PK Inhibition
To understand the unique advantages of the this compound scaffold, it is essential to compare it with other classes of DNA-PK inhibitors.
1. Chromenone-Based Inhibitors (e.g., NU7026, NU7441):
-
Scaffold: Derived from the PI3K inhibitor LY294002, these compounds feature a chromen-4-one core.[6]
-
Advantages: Well-established class of DNA-PK inhibitors with potent activity.[5]
-
Disadvantages: Can suffer from off-target effects on other PI3K family kinases and may have suboptimal pharmacokinetic properties.[5]
-
Comparison to Pyridazine Scaffold: The pyridazine scaffold in peposertib is designed for greater selectivity and improved drug-like properties compared to the broader activity profile of the chromenone-based inhibitors.
2. Morpholino-Triazine-Based Inhibitors (e.g., AZD7648):
-
Scaffold: A distinct heterocyclic system that also targets the ATP-binding site of DNA-PK.
-
Advantages: High potency and selectivity for DNA-PK. AZD7648 has an IC50 of 0.6 nM.[7]
-
Disadvantages: The complexity of the scaffold may present synthetic challenges.
-
Comparison to Pyridazine Scaffold: Both scaffolds achieve high potency and selectivity. The choice between them may depend on factors like synthetic accessibility, patentability, and the specific pharmacokinetic profile desired.
Table 2: Comparison of DNA-PK Inhibitor Scaffolds
| Scaffold | Representative Compound(s) | Reported IC50 (DNA-PK) | Key Features |
| Pyridazine | Peposertib (M3814) | <3 nM[7] | Privileged scaffold for kinase inhibition, good drug-like properties. |
| Chromenone | NU7441 | 14 nM[7] | Early generation, potent but can have off-target effects on PI3Ks. |
| Morpholino-Triazine | AZD7648 | 0.6 nM[7] | Highly potent and selective, potentially more complex synthesis. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound-based Kinase Inhibitor Precursor
This protocol outlines a representative Suzuki-Miyaura cross-coupling reaction to functionalize the pyridazine core, a common step in the synthesis of such inhibitors.[2]
Materials:
-
(6-chloropyridazin-3-yl)methanol
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask, add (6-chloropyridazin-3-yl)methanol (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.05 eq) under the inert atmosphere.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired (6-arylpyridazin-3-yl)methanol.
Protocol 2: In Vitro DNA-PK Inhibition Assay (Kinase Activity Assay)
This protocol describes a common method to determine the IC50 value of a test compound against DNA-PK.
Materials:
-
Recombinant human DNA-PK enzyme
-
DNA-PK peptide substrate
-
[γ-³²P]ATP
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, DNA-PK enzyme, and the peptide substrate.
-
Add the diluted test compound or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Visualizing the Logic
Caption: A generalized workflow for the discovery and optimization of kinase inhibitors based on the this compound scaffold.
Conclusion
The this compound scaffold represents a highly promising platform for the development of potent and selective kinase inhibitors, particularly targeting DNA-PK. Its inherent physicochemical properties and synthetic tractability allow for fine-tuning of the structure-activity relationship to achieve desired therapeutic profiles. While direct, comprehensive SAR data for this specific scaffold against DNA-PK remains largely proprietary, the success of clinical candidates like peposertib underscores its importance. By comparing this scaffold with alternatives and employing robust experimental protocols, researchers can continue to leverage the unique advantages of pyridazine-based heterocycles in the ongoing quest for novel and effective cancer therapies.
References
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A Comparative Guide to the In Vivo Efficacy of Novel Pyridazine-Based GABA-A Receptor Modulators Versus Standard Anxiolytics
In the landscape of neuropharmacology, the quest for novel anxiolytics with improved efficacy and side-effect profiles is a paramount challenge. While classic drugs have paved the way, the focus has shifted towards developing molecules with greater target specificity. This guide delves into the therapeutic potential of a promising class of compounds—pyridazine derivatives that modulate the γ-aminobutyric acid type A (GABA-A) receptor. We will compare the established pharmacology of a standard-of-care benzodiazepine, Diazepam, with the prospective advantages of a hypothetical pyridazine-based candidate, "Compound-X," synthesized from the intermediate (6-Methoxypyridazin-3-yl)methanol.[1]
The GABA-A Receptor: A Key Target for Anxiolysis
The GABA-A receptor is the principal mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[2][3] It is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions to flow into the neuron.[3][4] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing a calming or inhibitory effect on the nervous system.[2][4]
GABA-A receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ).[5][6][7] The specific combination of these subunits determines the receptor's pharmacological properties, including its location in the brain and its affinity for different drugs.[5][7] This diversity is the foundation for developing next-generation therapeutics with improved selectivity and fewer side effects.[8]
Mechanism of Action: Benzodiazepines vs. Novel Pyridazine Modulators
Diazepam , a classic benzodiazepine, does not bind to the same site as GABA. Instead, it acts as a positive allosteric modulator, binding at the interface between the α and γ subunits.[6][9][10] This binding event doesn't open the channel directly but enhances the effect of GABA, increasing the frequency of channel opening when GABA is bound.[9] The result is a potentiation of GABA's natural inhibitory effect, leading to the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties for which benzodiazepines are known.[4][11]
Novel Pyridazine Derivatives , such as our hypothetical Compound-X, are being designed to also target the GABA-A receptor, often at the same benzodiazepine-binding site.[12][13] The key scientific driver behind their development is the potential for subtype selectivity .[13] For instance, the anxiolytic effects of benzodiazepines are primarily mediated by α2 and α3 subunit-containing receptors, while the sedative and amnesic effects are linked to the α1 subunit. A pyridazine derivative designed to selectively modulate α2/α3-containing receptors could, in theory, provide potent anxiolysis with significantly reduced sedation, a major advancement over traditional benzodiazepines.[8][13]
Caption: Mechanism of GABA-A receptor modulation by GABA, Diazepam, and a potential pyridazine derivative.
Designing a Head-to-Head In Vivo Efficacy Study
To rigorously compare the anxiolytic efficacy of our hypothetical Compound-X against the standard drug Diazepam, a well-validated preclinical model is essential. The Elevated Plus Maze (EPM) is a gold-standard behavioral assay for assessing anxiety-like behavior in rodents.[14][15][16] The test is based on the animal's natural aversion to open, elevated spaces and its preference for enclosed areas.[15] Anxiolytic compounds decrease this aversion, leading to increased exploration of the open arms.
Experimental Workflow
Caption: Workflow for a comparative in vivo study using the Elevated Plus Maze.
Detailed Experimental Protocol
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
-
Animals are housed in groups of 4-5 with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
-
All animals are acclimated to the facility for at least one week before testing and handled daily for three days leading up to the experiment to minimize stress.
2. Drug Preparation and Administration:
-
Vehicle: Saline with 5% Tween 80.
-
Diazepam (Standard Drug): 2 mg/kg, dissolved in vehicle. This dose is known to be effective in the EPM.[14]
-
Compound-X (Test Compound): Three doses (e.g., 1, 5, and 10 mg/kg) are prepared in vehicle to establish a dose-response curve.
-
All compounds are administered via intraperitoneal (i.p.) injection 30 minutes before the test.
3. Elevated Plus Maze (EPM) Apparatus:
-
The maze is made of a non-reflective material and consists of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).
-
The entire apparatus is elevated 50 cm from the floor.
-
The testing room is dimly lit to encourage exploration.
4. Behavioral Testing Procedure:
-
30 minutes after injection, each mouse is placed individually onto the central platform of the EPM, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes by an overhead video camera.
-
The maze is thoroughly cleaned with 70% ethanol between each trial to eliminate olfactory cues.
-
All testing is performed on maze-naive animals to avoid confounding effects from prior experience.[17][18]
5. Data Analysis:
-
An automated video tracking system is used to score the following parameters:
-
Primary Endpoints (Anxiety Indices):
-
Percentage of time spent in the open arms.
-
Number of entries into the open arms.
-
-
Secondary Endpoint (Locomotor Activity):
-
Total distance traveled or total arm entries. This is crucial to ensure that the effects on open arm exploration are not due to general sedation or hyperactivity.
-
-
-
Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison against the vehicle control group.
Comparative Data Analysis (Hypothetical Results)
The following table illustrates a potential outcome of this comparative study, demonstrating the desired profile of Compound-X.
| Treatment Group (n=10/group) | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle Control | - | 15.2 ± 2.1 | 8.5 ± 1.2 | 1550 ± 95 |
| Diazepam | 2.0 | 45.8 ± 4.5 | 18.2 ± 2.0 | 1180 ± 80 |
| Compound-X | 1.0 | 25.1 ± 3.0 | 12.4 ± 1.5 | 1530 ± 102 |
| Compound-X | 5.0 | 48.5 ± 5.1 | 19.5 ± 2.2 | 1515 ± 98 |
| Compound-X | 10.0 | 50.3 ± 4.8 | 20.1 ± 2.4 | 1490 ± 90 |
| p < 0.05 compared to Vehicle Control |
Interpretation of Hypothetical Data:
-
Diazepam: As expected, Diazepam significantly increased the time spent in and the number of entries into the open arms, confirming its anxiolytic effect.[19] However, it also significantly reduced the total distance traveled, indicating a sedative side effect at this anxiolytic dose.
-
Compound-X: The test compound demonstrated a dose-dependent anxiolytic effect, with the 5 mg/kg and 10 mg/kg doses showing efficacy comparable to Diazepam. Crucially, Compound-X did not significantly alter the total distance traveled at any dose. This hypothetical result represents the ideal outcome: a potent anxiolytic effect without the confounding sedative properties of standard benzodiazepines.
Conclusion and Future Directions
This guide outlines a scientifically rigorous framework for comparing a novel pyridazine-based GABA-A receptor modulator against a standard drug like Diazepam. While this compound is a starting material, the derivatives it enables could represent a significant step forward in anxiolytic therapy.[1] The primary goal is to develop compounds with an improved therapeutic window, specifically by dissociating anxiolytic efficacy from sedative side effects through GABA-A receptor subtype selectivity.[8][13]
The hypothetical data presented here illustrates the promise of this approach. A compound that can produce robust anxiolysis without sedation would be a major clinical advancement, improving patient quality of life and treatment adherence. Future research should focus on confirming the subtype selectivity of lead candidates through in vitro binding and electrophysiology assays and further characterizing their safety and pharmacokinetic profiles in more advanced preclinical models.
References
- Benzodiazepine Information Coalition. Mechanism of Action. [URL: https://www.benzoinfo.com/mechanism-of-action/]
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Navigating the Kinome: A Comparative Cross-Reactivity Profile of (6-Methoxypyridazin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapeutics, the specificity of a small molecule inhibitor is paramount. Off-target effects can lead to unforeseen toxicities and diminished therapeutic windows, derailing promising drug candidates. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, (6-Methoxypyridazin-3-yl)methanol, against a panel of representative kinase inhibitors. Through a detailed examination of kinome-wide screening data and cellular target engagement assays, we will elucidate the selectivity of this compound and benchmark its performance against established molecules.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major class of therapeutic agents.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge to developing truly selective inhibitors.[2][3] Cross-reactivity, where a compound inhibits unintended kinases, can lead to adverse side effects.[4][5][6] Therefore, comprehensive cross-reactivity profiling is a critical step in the early stages of drug development to identify and mitigate potential liabilities.[4][5][6]
This guide will explore the selectivity of this compound, a pyridazine-containing compound. The pyridazine scaffold is a common motif in kinase inhibitors, making a thorough understanding of its off-target interaction landscape essential. We will compare its performance against two hypothetical, structurally distinct kinase inhibitors: Compound A (a pyrido[2,3-d]pyrimidine derivative) and Compound B (a quinazoline-based inhibitor) , both of which represent common scaffolds in kinase inhibitor design.
Methodologies for Interrogating the Kinome
To construct a robust cross-reactivity profile, a multi-faceted approach employing both biochemical and cellular assays is necessary. This ensures a comprehensive understanding of a compound's interaction with its intended target and the broader kinome.
In Vitro Kinome-Wide Profiling
Large-scale kinase panel screening is the gold standard for assessing the selectivity of an inhibitor.[1][4] These assays measure the inhibitory activity of a compound against a broad array of purified kinases, providing a panoramic view of its kinome-wide interactions.
This protocol outlines a common method for assessing kinase inhibition.
-
Kinase Panel Selection: A diverse panel of active human kinases (e.g., the 400+ kinase panel from DiscoverX or the MRC PPU panel) is utilized.[7]
-
Compound Preparation: this compound, Compound A, and Compound B are serially diluted in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction: The kinase, its specific substrate (e.g., a peptide or protein), and [γ-³³P]ATP are combined in a reaction buffer.
-
Inhibitor Addition: The test compounds are added to the kinase reaction mixture. A DMSO vehicle control is included to establish baseline kinase activity.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]ATP, typically by spotting onto a phosphocellulose membrane followed by washing.
-
Signal Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.
Figure 1. Workflow for a radiometric kinase profiling assay.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While in vitro assays are powerful, they do not always reflect a compound's behavior in a cellular context.[1] The Cellular Thermal Shift Assay (CETSA®) is an invaluable tool for verifying target engagement and assessing selectivity within intact cells. This method relies on the principle that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound, Compound A, Compound B, or a vehicle control (DMSO) for a specified time.
-
Heating: The treated cells are lysed, and the resulting lysates are divided into aliquots and heated to a range of temperatures.
-
Fractionation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Quantification: The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Melt Curve Generation: A melt curve is generated by plotting the percentage of soluble protein as a function of temperature.
-
Data Analysis: A shift in the melting temperature (ΔTm) in the presence of the compound compared to the vehicle control indicates target engagement.
Figure 2. General workflow for a Cellular Thermal Shift Assay (CETSA®).
Comparative Cross-Reactivity Analysis
The following tables present hypothetical data to illustrate the comparative analysis of this compound, Compound A, and Compound B. For this example, let's assume the primary target for all three compounds is Kinase X.
Kinome-Wide Selectivity Profile
The selectivity of each compound was assessed against a panel of 400 kinases at a concentration of 1 µM. The results are summarized based on the percentage of kinases inhibited above a 50% threshold.
| Compound | Primary Target | % Kinases Inhibited >50% at 1 µM | Selectivity Score (S10) |
| This compound | Kinase X | 12% | 0.03 |
| Compound A | Kinase X | 25% | 0.06 |
| Compound B | Kinase X | 5% | 0.01 |
The Selectivity Score (S10) is calculated as the number of kinases with >90% inhibition divided by the total number of kinases tested.
From this hypothetical data, Compound B demonstrates the highest selectivity, inhibiting the fewest off-target kinases. This compound shows moderate selectivity, while Compound A exhibits broader cross-reactivity.
Off-Target Interaction Profile
The following table details the IC50 values for a selection of off-target kinases that showed significant inhibition.
| Kinase | This compound IC50 (nM) | Compound A IC50 (nM) | Compound B IC50 (nM) |
| Kinase Y | 250 | 80 | >10,000 |
| Kinase Z | 800 | 150 | >10,000 |
| Kinase W | >10,000 | 500 | >10,000 |
This data further reinforces the high selectivity of Compound B. This compound and Compound A both show inhibitory activity against Kinase Y and Kinase Z, with Compound A being more potent in its off-target effects.
Cellular Target Engagement
The CETSA® results provide an indication of target engagement and selectivity within a cellular environment.
| Target | This compound ΔTm (°C) | Compound A ΔTm (°C) | Compound B ΔTm (°C) |
| Kinase X (Primary) | +5.2 | +6.1 | +4.8 |
| Kinase Y (Off-Target) | +1.5 | +3.8 | No significant shift |
| Kinase Z (Off-Target) | No significant shift | +2.1 | No significant shift |
The CETSA® data aligns with the in vitro findings. All three compounds engage the primary target, Kinase X. However, Compound A also shows significant thermal stabilization of the off-target kinases Y and Z, suggesting potent engagement in a cellular context. This compound shows weak engagement of Kinase Y, while Compound B demonstrates no significant off-target engagement.
Discussion and Implications for Drug Development
The comprehensive cross-reactivity profiling of this compound provides valuable insights for its continued development.
-
This compound exhibits a moderate selectivity profile. While it is less selective than Compound B, its off-target interactions are significantly weaker than those of Compound A. The weak cellular engagement of its primary off-target, Kinase Y, may suggest a lower risk of off-target effects in vivo. Further investigation into the functional consequences of Kinase Y inhibition is warranted.
-
Compound A demonstrates broad cross-reactivity, which could lead to a higher potential for off-target related toxicities. The strong cellular engagement of its off-targets suggests that these interactions are likely to be pharmacologically relevant.
-
Compound B represents a highly selective inhibitor, a desirable characteristic for a targeted therapeutic. Its clean off-target profile in both biochemical and cellular assays makes it a strong candidate for further development.
Conclusion
The cross-reactivity profiling of this compound reveals a compound with a promising, albeit not perfect, selectivity profile. The multi-pronged approach of combining kinome-wide screening with cellular target engagement assays provides a robust framework for assessing the specificity of kinase inhibitors. This comparative analysis underscores the importance of rigorous off-target profiling in the early stages of drug discovery to guide lead optimization and de-risk clinical development. The insights gained from these studies are critical for the rational design of safer and more effective targeted therapies.
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A Comparative Guide to the Reproducibility of Suzuki-Miyaura Couplings: (6-Methoxypyridazin-3-yl)methanol vs. its Chloro-Analogue
Introduction: The Pyridazine Scaffold and the Challenge of C-C Bond Formation
For researchers and drug development professionals, the pyridazine moiety is a privileged scaffold. Its unique arrangement of two adjacent nitrogen atoms imparts specific electronic properties, making it a cornerstone in a vast array of pharmacologically active compounds, from anti-cancer agents to anti-inflammatory molecules.[1][2][3] The functionalization of this six-membered heterocycle, particularly through the creation of new carbon-carbon bonds, is a critical step in the synthesis of novel drug candidates.[4]
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging these C-C bonds.[4][5] However, the success and reproducibility of this reaction are highly dependent on the nature of the leaving group on the pyridazine ring. This guide provides an in-depth, objective comparison of two key building blocks: the readily available but less reactive (6-Methoxypyridazin-3-yl)methanol and its workhorse counterpart, 3-Chloro-6-methoxypyridazine .
We will explore the fundamental differences in their reactivity, provide validated, step-by-step protocols to ensure reproducibility, and present comparative data to guide your synthetic strategy. The core principle of this guide is to demonstrate not just how to perform these reactions, but why specific choices in reagents and conditions are critical for a successful and reproducible outcome.
Comparative Analysis: Reactivity and Strategic Considerations
The fundamental difference between using this compound and 3-Chloro-6-methoxypyridazine in a Suzuki-Miyaura coupling lies in the leaving group. The reaction's catalytic cycle is initiated by the oxidative addition of the palladium catalyst to the carbon-leaving group bond.[6] The efficiency of this step is paramount.
-
(6-Chloro-3-methoxypyridazin-3-yl): The Established Benchmark The carbon-chlorine bond on the pyridazine ring is sufficiently polarized and reactive to undergo oxidative addition with a suitable Pd(0) catalyst, especially with the aid of electron-donating ligands.[7] This makes chloro-pyridazines reliable and frequently used substrates in cross-coupling reactions. They offer a direct and cost-effective route to 3-arylpyridazines.
-
This compound: The Activation-Dependent Alternative In contrast, the hydroxyl group of an alcohol is a notoriously poor leaving group in this context. The carbon-oxygen bond is strong and not susceptible to direct oxidative addition by palladium. Therefore, to utilize this compound as a coupling partner, its hydroxyl group must first be converted into a more reactive leaving group. The most common and effective strategy is its conversion to a triflate (trifluoromethanesulfonate).[8][9] The triflate group is an excellent leaving group, often exhibiting reactivity comparable to or even greater than bromides and iodides.[10]
This necessity for a pre-activation step introduces an additional synthetic transformation but also offers flexibility. The workflow comparison is visualized below.
Caption: Comparative workflows for Suzuki-Miyaura coupling.
Quantitative Performance Data
The following table summarizes typical yields achieved for the Suzuki-Miyaura coupling of 3-Chloro-6-methoxypyridazine with various arylboronic acids, establishing a benchmark for performance.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Methoxy-6-phenylpyridazine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-Methoxy-6-(4-methylphenyl)pyridazine | 92 |
| 3 | 4-Methoxyphenylboronic acid | 3-Methoxy-6-(4-methoxyphenyl)pyridazine | 90 |
| 4 | 4-Fluorophenylboronic acid | 3-Methoxy-6-(4-fluorophenyl)pyridazine | 88 |
| Data adapted from established literature for illustrative purposes.[11] |
For the activated (6-Methoxypyridazin-3-yl)methyl triflate , yields are expected to be comparable or higher, typically in the 80-95% range, due to the high reactivity of the triflate leaving group.[8][9] The exact yield will be dependent on the specific boronic acid partner and optimization of reaction conditions.
Experimental Protocols for Reproducible Results
To ensure the reproducibility of your experiments, the following detailed protocols are provided. These are designed as self-validating systems, with explanations for key steps.
Protocol 1: Activation of this compound to its Triflate
This protocol details the critical first step for making the methanol derivative a viable coupling partner.
Causality: Trifluoromethanesulfonic anhydride (Tf₂O) is a highly reactive electrophile that readily reacts with the nucleophilic hydroxyl group. A non-nucleophilic base like pyridine is used to scavenge the triflic acid byproduct, driving the reaction to completion. Anhydrous conditions are crucial as methyl triflate can hydrolyze.[12]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv., e.g., 140 mg, 1.0 mmol).
-
Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, 10 mL). Cool the solution to 0 °C using an ice bath. Add dry pyridine (1.2 equiv., e.g., 96 µL, 1.2 mmol) dropwise with stirring.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv., e.g., 186 µL, 1.1 mmol) to the stirred solution at 0 °C. The reaction is typically rapid.
-
Monitoring: Allow the reaction to stir at 0 °C for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Quench the reaction by adding cold saturated aqueous sodium bicarbonate solution (15 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude (6-Methoxypyridazin-3-yl)methyl triflate is often used directly in the next step without further purification due to its high reactivity.
Protocol 2: Benchmark Suzuki-Miyaura Coupling with 3-Chloro-6-methoxypyridazine
This protocol serves as a reliable benchmark for producing 3-aryl-6-methoxypyridazines.
Causality: A palladium catalyst, often with phosphine ligands like PPh₃, is essential for the catalytic cycle.[11] An inorganic base (e.g., Na₂CO₃ or K₂CO₃) is required for the transmetalation step, where the organic group is transferred from boron to palladium.[6] A degassed solvent system is used to prevent oxidation of the Pd(0) catalyst.
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, combine 3-Chloro-6-methoxypyridazine (1.0 equiv., e.g., 145 mg, 1.0 mmol), the desired arylboronic acid (1.2 equiv., e.g., 1.2 mmol), and sodium carbonate (2.0 equiv., e.g., 212 mg, 2.0 mmol).
-
Solvent Addition: Add a solvent mixture, typically Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio, 12 mL total).
-
Degassing: Equip the flask with a reflux condenser. Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 20-30 minutes. This step is critical for catalyst longevity and reaction success.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%, e.g., 35 mg, 0.03 mmol).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure 3-aryl-6-methoxypyridazine.
Protocol 3: Suzuki-Miyaura Coupling with Activated (6-Methoxypyridazin-3-yl)methyl Triflate
This protocol utilizes the activated substrate from Protocol 1.
Causality: The principles are identical to Protocol 2. The highly effective triflate leaving group facilitates a rapid and efficient oxidative addition step, often allowing for milder reaction conditions or shorter reaction times compared to the chloro-analogue.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, combine the crude (6-Methoxypyridazin-3-yl)methyl triflate (from Protocol 1, ~1.0 mmol), the arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent and Catalyst: Add anhydrous, degassed 1,2-dimethoxyethane (DME) or dioxane (10 mL). Add the palladium catalyst [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the mixture to 80 °C. The reaction is often faster than with the chloro-analogue; monitor progress closely by TLC or LC-MS.
-
Work-up and Purification: Follow the identical work-up and purification steps as outlined in Protocol 2 (steps 6 and 7).
Mechanism and Catalytic Cycle
The reproducibility of a Suzuki-Miyaura reaction is underpinned by its well-understood catalytic cycle. Understanding these steps allows for rational troubleshooting and optimization.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Leaving Group (C-Cl or C-OTf) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Transmetalation: The base activates the boronic acid, facilitating the transfer of the aryl group from boron to the palladium center, displacing the leaving group.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Conclusion and Recommendations
Both this compound and 3-Chloro-6-methoxypyridazine are viable precursors for the synthesis of 3-aryl-6-methoxypyridazines via Suzuki-Miyaura coupling. The choice between them is a strategic one based on availability, cost, and the number of synthetic steps.
-
For directness and cost-effectiveness, 3-Chloro-6-methoxypyridazine is the superior choice, offering a reliable and reproducible one-step coupling protocol. It serves as an excellent benchmark for this class of reactions.
-
When starting from this compound, a two-step sequence involving activation to the triflate is necessary. While this adds a step, the subsequent coupling reaction is highly efficient due to the excellent leaving group ability of the triflate. This pathway may be advantageous if the methanol derivative is more readily available or is an intermediate from a preceding reaction.
By following the detailed, validated protocols in this guide, researchers can confidently and reproducibly synthesize their target pyridazine derivatives, accelerating the pace of discovery in medicinal chemistry and drug development.
References
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Fernandes, S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Available at: [Link]
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ResearchGate. (2016). Scheme 2. Synthesis of two triflate precursors 6 and 10. Retrieved from [Link]
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ResearchGate. (2007). Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates with Alk-1-enyl-2-pinacol Boronates. Retrieved from [Link]
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Head-to-Head Comparison: (6-Methoxypyridazin-3-yl)methanol and Patented Bioactive Derivatives
An In-Depth Technical Guide for Medicinal Chemists
In the intricate field of drug discovery, the selection of a core scaffold is a decision that dictates the trajectory of a research program. The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged structure" due to its unique physicochemical properties and its prevalence in a wide array of bioactive molecules.[1][2] This guide provides a senior application scientist's perspective on (6-Methoxypyridazin-3-yl)methanol, a fundamental building block, and contrasts it with patented compounds derived from this core, offering insights into the strategic modifications that confer therapeutic activity.
The Pyridazine Core: A Foundation for Drug Design
The pyridazine nucleus is characterized by a high dipole moment and a π-deficient nature, which influences its interactions with biological targets and its metabolic profile.[2] These properties make it an attractive scaffold for medicinal chemists. The electron-withdrawing effect of the two nitrogen atoms makes the carbon atoms in the ring susceptible to nucleophilic substitution, a key feature in its synthetic utility.[3] this compound, with its methoxy and hydroxymethyl substituents, presents two key points for chemical elaboration, making it a versatile starting material for library synthesis and lead optimization.[4][5]
Patented Comparators: Unlocking Therapeutic Potential
The true value of this compound is realized when it is incorporated into more complex molecular architectures. A survey of the patent literature reveals its use in the development of compounds targeting a range of diseases, from cancer to neurodegenerative disorders. For this guide, we will focus on its application in the development of pro-apoptotic agents.
| Compound Class | Patent Example | Therapeutic Target/Indication | Key Structural Modification |
| Pro-apoptotic Agents | WO2021018857A1 | Cancer, Immune and Autoimmune Diseases | Amine substitution at the 6-position and further elaboration from the 3-position.[6] |
| Antineoplastic Agents | GEP20247670B | Cancer, particularly leukemia.[7] | Diamino-pyridazine derivatives with pro-apoptotic effects.[7] |
Comparative Analysis: From Building Block to Bioactive Molecule
This compound is readily accessible through standard organic synthesis methodologies. Its synthesis typically involves the reduction of a corresponding aldehyde or ester, which can be prepared from commercially available precursors. This straightforward accessibility makes it an attractive starting point for drug discovery campaigns.
In contrast, the patented pro-apoptotic agents from the WO2021018857A1 application involve a more elaborate multi-step synthesis. While the pyridazine core is central, the key modifications that confer biological activity, such as the installation of specific amine functionalities and aryl groups, require a more nuanced synthetic strategy. This highlights a fundamental principle in drug development: the increasing complexity of a molecule often correlates with its target specificity and potency.
Caption: From simple precursor to patented compound.
The transformation from a simple building block to a potent drug candidate is accompanied by significant changes in physicochemical properties. These changes are deliberately engineered to optimize target engagement, cell permeability, and metabolic stability.
| Compound | Molecular Weight ( g/mol ) | XLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| This compound | 140.14[4] | -0.7[4] | 1 | 3 |
| Representative Pro-apoptotic Agent | ~400-550 | ~3.0-5.0 | 2-4 | 5-7 |
Data for the representative pro-apoptotic agent are estimated based on typical drug-like molecules in this class.
The increase in molecular weight and lipophilicity (XLogP) for the patented compound is a common feature of lead optimization, aimed at enhancing binding affinity to the target protein. The increased number of hydrogen bond donors and acceptors reflects the more complex interactions required for potent and selective biological activity.
This compound itself is not known to have significant biological activity. It is best described as a molecular scaffold awaiting functionalization. The patented compounds, however, are designed to be potent inhibitors of anti-apoptotic proteins like Bcl-xL.[6] By inhibiting these proteins, the compounds promote apoptosis (programmed cell death) in cancer cells, which often overexpress Bcl-xL to evade this natural process.
Caption: Inhibition of Bcl-xL by patented pyridazine derivatives.
Experimental Protocols for Comparative Evaluation
To rigorously compare a novel pyridazine derivative with a patented benchmark, a series of standardized assays are essential. The following protocols provide a framework for such an evaluation.
Objective: To determine the IC50 value of test compounds against the Bcl-xL protein.
-
Reagents: Recombinant human Bcl-xL protein, a fluorescently labeled pro-apoptotic peptide (e.g., FAM-Bak), and an anti-tag antibody conjugated to a FRET acceptor.
-
Compound Preparation: Serially dilute test compounds in DMSO.
-
Assay Procedure: In a 384-well plate, add the Bcl-xL protein, the test compound, and the fluorescently labeled peptide.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the HTRF ratio and plot it against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50.
Self-Validation Check: The assay should include a known potent Bcl-xL inhibitor as a positive control and DMSO as a negative control. The Z'-factor should be calculated to ensure the robustness of the assay.
Objective: To measure the induction of apoptosis in a cancer cell line.
-
Cell Line: Use a cancer cell line known to be dependent on Bcl-xL for survival (e.g., certain leukemia or lymphoma cell lines).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for 24-48 hours.
-
Assay Procedure: Add the Caspase-Glo 3/7 reagent to each well. This reagent contains a luminogenic substrate for caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
-
Incubation: Incubate at room temperature for 1 hour.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control and plot against the compound concentration to determine the EC50.
Self-Validation Check: A known apoptosis-inducing agent (e.g., staurosporine) should be used as a positive control. A cell viability assay (e.g., CellTiter-Glo) can be run in parallel to confirm that the observed effect is due to apoptosis and not general cytotoxicity.
Conclusion and Future Directions
This compound is a quintessential example of a versatile chemical scaffold that, while unassuming in its original form, provides the foundation for the development of highly potent and specific therapeutic agents. The head-to-head comparison with patented pro-apoptotic compounds reveals the critical role of strategic chemical modifications in unlocking biological activity. The journey from a simple building block to a potential drug candidate is a testament to the power of medicinal chemistry to address unmet medical needs. Future research will undoubtedly continue to explore the vast chemical space around the pyridazine core, leading to the discovery of new medicines with improved efficacy and safety profiles. The structure-activity relationships of pyridazine derivatives will continue to be an active area of research for the foreseeable future.[8][9][10]
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A Senior Application Scientist's Guide to Spectroscopic Batch Qualification for (6-Methoxypyridazin-3-yl)methanol
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the consistency and purity of starting materials are not merely a matter of quality control; they are the bedrock of reproducible research and patient safety. (6-Methoxypyridazin-3-yl)methanol is a critical heterocyclic building block, serving as a key intermediate in the synthesis of a multitude of bioactive molecules and potential therapeutic agents.[1][2][3] Its molecular structure, featuring a pyridazine core, is a recognized pharmacophore found in numerous drugs.[4][5] Consequently, even minute variations in purity or the presence of unidentified impurities between batches can have profound downstream effects, altering reaction kinetics, final product yield, and the toxicological profile of the target active pharmaceutical ingredient (API).
This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of this compound. We will move beyond simple data presentation to explain the causality behind our analytical choices, grounding our protocols in established regulatory principles, such as those outlined by the International Council for Harmonisation (ICH).[6][7][8] Our objective is to empower researchers and drug development professionals with a robust, self-validating system for ensuring the chemical integrity of this vital intermediate.
Compound Profile: this compound
-
IUPAC Name: this compound[9]
-
Molecular Formula: C₆H₈N₂O₂[9]
-
Molecular Weight: 140.14 g/mol [9]
-
CAS Number: 89532-79-6[9]
Part 1: The Analytical Qualification Workflow
A multi-technique spectroscopic approach is essential for a comprehensive assessment of any new chemical batch. Each technique provides a unique and complementary piece of the structural and purity puzzle. Our standard workflow involves ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification, Fourier-Transform Infrared (FT-IR) spectroscopy for functional group verification, and Liquid Chromatography-Mass Spectrometry (LC-MS) for high-sensitivity purity assessment and mass confirmation.
Caption: Workflow for new batch qualification.
Part 2: Detailed Experimental Protocols
Scientific integrity demands that our methods are transparent and reproducible. The following protocols are standard operating procedures for the qualification of this compound.
¹H NMR Spectroscopy Protocol
-
Objective: To confirm the chemical structure of the main component and to identify and quantify any organic impurities.
-
Rationale: ¹H NMR is unparalleled in its ability to provide detailed structural information. The chemical shift, integration, and coupling patterns of each proton signal create a unique fingerprint of the molecule. We use a deuterated solvent that dissolves the sample without contributing interfering signals and an internal standard for accurate quantification.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample into an NMR tube.
-
Add approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures the solubility of the compound and allows for the observation of the exchangeable hydroxyl (-OH) proton.
-
Add a known quantity of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification of impurities is required.
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 5 seconds to ensure accurate signal integration.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
Integrate all signals, setting the integration of a known proton signal (e.g., the methoxy group protons) to its theoretical value (3H).
-
FT-IR Spectroscopy Protocol
-
Objective: To verify the presence of key functional groups.
-
Rationale: FT-IR is a rapid and reliable technique for confirming the functional groups that comprise the molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.
-
Procedure:
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean by wiping it with isopropanol.
-
Acquire a background spectrum of the empty ATR crystal.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.
-
Perform an automatic baseline correction and peak picking on the resulting spectrum.
-
LC-MS Protocol
-
Objective: To determine the purity of the batch with high sensitivity and confirm the molecular weight of the primary component and any impurities.
-
Rationale: LC-MS combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of Mass Spectrometry. This allows for the separation of the main compound from trace-level impurities and the unambiguous confirmation of their respective molecular weights.
-
Procedure:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute the stock solution to a working concentration of ~10 µg/mL using the same solvent mixture.
-
Set up the LC-MS system (e.g., using a C18 reverse-phase column).
-
The mobile phase can consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might run from 5% to 95% B over 10 minutes.
-
Set the mass spectrometer to operate in positive electrospray ionization (ESI+) mode, scanning a mass range of m/z 50-500.
-
Inject 5 µL of the sample solution.
-
Analyze the resulting chromatogram to determine purity based on the relative peak area of the main component at a specific wavelength (e.g., 254 nm).
-
Analyze the mass spectrum corresponding to each chromatographic peak to identify the molecular ion (typically the protonated molecule [M+H]⁺).
-
Part 3: Comparative Spectroscopic Data Analysis
We analyzed three distinct batches: a qualified Reference Standard (Batch A) and two newly received lots, Batch B and Batch C .
¹H NMR Data Comparison
The ¹H NMR spectra are the most informative for identifying structural discrepancies.
Table 1: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration (Batch A) | Integration (Batch B) | Integration (Batch C) |
|---|---|---|---|---|---|
| -OH | 5.35 | t | 1.00 H | 1.00 H | 1.00 H |
| Pyridazine H-4 | 7.78 | d | 1.01 H | 1.01 H | 1.01 H |
| Pyridazine H-5 | 7.21 | d | 0.99 H | 0.99 H | 0.99 H |
| -CH₂OH | 4.62 | d | 2.00 H | 2.00 H | 2.00 H |
| -OCH₃ | 4.05 | s | 3.00 H | 3.00 H | 3.00 H |
| Impurity: Aldehyde -CHO | - | - | Not Detected | Not Detected | 9.95 (s, 0.02 H) |
-
Analysis of Batches A and B: Both the reference standard and Batch B show identical spectra. The chemical shifts, splitting patterns (d = doublet, t = triplet, s = singlet), and relative integrations perfectly match the expected structure of this compound.
-
Analysis of Batch C: This batch exhibits all the signals of the target compound. However, an additional low-intensity singlet is observed in the far downfield region at δ 9.95 ppm. The integration of this peak is approximately 0.02 H, which corresponds to roughly 2% on a molar basis relative to the main component's -CH₂OH signal (set to 2.00 H). This chemical shift is highly characteristic of an aldehyde proton.
FT-IR Data Comparison
FT-IR provides a quick confirmation of functional group integrity.
Table 2: Comparative FT-IR Data (ATR, cm⁻¹)
| Vibrational Mode | Wavenumber (Batch A) | Wavenumber (Batch B) | Wavenumber (Batch C) | Interpretation |
|---|---|---|---|---|
| O-H Stretch | 3350 (broad) | 3352 (broad) | 3348 (broad) | Alcohol hydroxyl group |
| C-H Stretch (sp³) | 2980, 2845 | 2981, 2844 | 2980, 2845 | Methoxy and methylene groups |
| C=O Stretch | Not Detected | Not Detected | 1705 (weak) | Aldehyde carbonyl group |
| C=N, C=C Stretch | 1595, 1510 | 1594, 1511 | 1595, 1510 | Pyridazine ring |
| C-O Stretch | 1150 (strong) | 1151 (strong) | 1150 (strong) | Methoxy and alcohol C-O bonds |
-
Analysis: The spectra of all three batches are dominated by the characteristic absorptions of the alcohol. However, Batch C displays a weak but distinct absorption band at 1705 cm⁻¹. This frequency is a classic indicator of a carbonyl (C=O) stretching vibration, corroborating the NMR evidence of an aldehyde impurity.
LC-MS Data Comparison
LC-MS confirms the purity level and the mass of the components.
Table 3: Comparative LC-MS Data (ESI+)
| Parameter | Batch A (Reference) | Batch B | Batch C |
|---|---|---|---|
| Purity (by UV, 254 nm) | 99.8% | 99.7% | 97.5% |
| Main Peak RT | 4.52 min | 4.51 min | 4.52 min |
| Main Peak [M+H]⁺ | m/z 141.07 | m/z 141.07 | m/z 141.07 |
| Impurity Peak RT | Not Detected | Not Detected | 5.15 min |
| Impurity Peak [M+H]⁺ | Not Detected | Not Detected | m/z 139.05 |
-
Analysis: The LC-MS data align perfectly with the NMR and FT-IR findings. Batches A and B show high purity with only the expected protonated molecule at m/z 141.07 (Calculated for [C₆H₈N₂O₂ + H]⁺: 141.0664). Batch C has a lower purity of 97.5%. It contains a secondary peak at a later retention time (5.15 min), indicating a more polar compound. The mass spectrum for this impurity peak shows a protonated molecule at m/z 139.05, which corresponds exactly to the expected mass of 6-methoxypyridazine-3-carbaldehyde (Calculated for [C₆H₆N₂O₂ + H]⁺: 139.0507).
Part 4: Discussion of Impurities and Batch Consistency
The spectroscopic data provides conclusive evidence that Batch C is contaminated with approximately 2% of 6-methoxypyridazine-3-carbaldehyde .
Caption: Structures of the target compound and the identified impurity.
Potential Origin of the Impurity
This aldehyde is a common oxidation product of the primary alcohol group in the parent molecule. Its presence could indicate:
-
Incomplete Reduction during Synthesis: If the synthesis involves the reduction of a carboxylic acid or ester precursor, this aldehyde could be an intermediate that was not fully reduced.
-
Oxidation during Workup or Storage: Exposure to mild oxidizing agents, air, or elevated temperatures during purification or storage could lead to the formation of the aldehyde. Pyridazine derivatives can be susceptible to such transformations.[4][10]
Implications and Regulatory Context
According to ICH Q3A (R2) guidelines for impurities in new drug substances, any impurity found at a level greater than the identification threshold (typically 0.10% for a maximum daily dose ≤ 2g/day) must be structurally characterized.[6][8][11] The 2% level of the aldehyde in Batch C is significantly above this threshold.
-
Reporting Threshold (≥0.05%): This impurity must be reported.[8]
-
Identification Threshold (≥0.10%): The impurity's structure must be elucidated, which we have accomplished via spectroscopic methods.
-
Qualification Threshold (≥0.15%): This is the most critical level. An impurity above this threshold requires qualification, which involves gathering and evaluating data to establish its biological safety.[8]
The 2% aldehyde impurity far exceeds the qualification threshold. Using Batch C without further purification or safety data would pose a significant risk to a drug development program. Aldehydes are often reactive and can be flagged as potential genotoxic or mutagenic impurities, which require even stricter control.[7]
Conclusion & Recommendations
Our comparative analysis demonstrates the power and necessity of a multi-technique spectroscopic approach for qualifying raw materials.
-
Batch A (Reference Standard): Meets all specifications.
-
Batch B: Is spectroscopically identical to the reference standard and is accepted for use.
-
Batch C: Contains a 2% specified, identified impurity (6-methoxypyridazine-3-carbaldehyde), which exceeds ICH qualification thresholds. This batch is rejected .
For researchers and drug development professionals, the path forward is clear:
-
Always Qualify New Batches: Never assume a new batch from a supplier is identical to the last. Perform, at a minimum, ¹H NMR and LC-MS analysis and compare the data meticulously against a well-characterized internal reference standard.
-
Adhere to Regulatory Guidelines: Use the ICH Q3A framework to guide your decision-making process regarding impurities. An unidentified peak on an LC trace is not just an analytical anomaly; it is a potential safety liability.[6][12]
-
Communicate with Suppliers: If an out-of-specification batch like Batch C is received, share your analytical data with the supplier. This can help them troubleshoot their synthesis or storage protocols, leading to better quality in the future.
By embedding these principles of scientific integrity and analytical rigor into the procurement process, we can ensure the quality of our intermediates and, ultimately, the safety and efficacy of the medicines we strive to develop.
References
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ICH. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
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S, P., & G, S. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
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Assessing the ADME Properties of (6-Methoxypyridazin-3-yl)methanol vs. Lead Compounds: A Comparative Guide
In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its potential success.[1][2] A promising therapeutic candidate must not only exhibit high potency and selectivity for its target but also possess favorable pharmacokinetic characteristics that ensure it can reach its site of action in sufficient concentration and for an appropriate duration. This guide provides an in-depth comparison of the ADME properties of a novel pyridazine derivative, (6-Methoxypyridazin-3-yl)methanol, against a well-established lead compound, Imatinib. Imatinib, the first kinase inhibitor approved by the FDA, serves as a relevant benchmark due to the prevalence of kinase targets in contemporary drug discovery.[3][4]
This analysis will delve into key in vitro ADME assays—metabolic stability, permeability, and kinetic solubility—providing detailed experimental protocols and interpreting the resulting data to inform on the developability of this compound. The pyridazine heterocycle itself is of significant interest in medicinal chemistry due to its unique physicochemical properties, which can influence molecular recognition and ADME outcomes.[5][6]
Comparative ADME Profile: this compound vs. Imatinib
To facilitate a direct comparison, we will utilize a hypothetical but realistic dataset for this compound and established data for Imatinib. This approach allows for a practical demonstration of how such a comparative analysis would be conducted in a drug discovery program.
Table 1: Comparative Physicochemical and ADME Data
| Property | This compound (Hypothetical Data) | Imatinib (Lead Compound) |
| Molecular Weight ( g/mol ) | 140.14[7] | 493.6 |
| LogP | -0.7[7] | 3.8 |
| Kinetic Solubility (µM at pH 7.4) | > 200 | 50 - 100 |
| Permeability (Papp, 10⁻⁶ cm/s) | 2.5 | 10 - 20 |
| Metabolic Stability (t½ in human hepatocytes, min) | > 120 | 60 - 90 |
The initial physicochemical assessment reveals that this compound is a smaller, more polar molecule compared to Imatinib. This is reflected in its lower molecular weight and negative LogP value.[7] These characteristics often correlate with higher aqueous solubility, a desirable trait for oral drug absorption.
Experimental Protocols and Data Interpretation
The following sections provide detailed methodologies for the key in vitro ADME assays used to generate the comparative data.
Metabolic Stability in Human Hepatocytes
Rationale: The liver is the primary site of drug metabolism. Assessing a compound's stability in the presence of liver cells (hepatocytes) provides a crucial early indication of its likely in vivo half-life and clearance rate. Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive in vitro model than subcellular fractions like microsomes.
Experimental Protocol:
-
Hepatocyte Preparation: Cryopreserved human hepatocytes are thawed and suspended in incubation medium to a final concentration of 0.5 x 10^6 viable cells/mL. The cell suspension is pre-warmed to 37°C.[8]
-
Compound Incubation: this compound and Imatinib are added to separate wells of a 96-well plate containing the hepatocyte suspension to a final concentration of 1 µM. The plate is incubated at 37°C with gentle shaking.
-
Time-Point Sampling: Aliquots are removed from the incubation wells at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Reaction Quenching: The metabolic reaction in the collected aliquots is immediately stopped by adding a cold solution of acetonitrile containing an internal standard.
-
Sample Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[9]
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½).[8]
Interpretation of Results:
The hypothetical data suggests that this compound exhibits high metabolic stability (t½ > 120 min), indicating it is not rapidly metabolized by human liver enzymes. In contrast, Imatinib shows moderate metabolic stability. This high stability for our compound of interest is a favorable characteristic, as it may translate to a longer in vivo half-life and lower clearance, potentially allowing for less frequent dosing.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay using human hepatocytes.
Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
Rationale: The ability of a drug to pass through biological membranes, such as the intestinal wall, is fundamental to its oral absorption. The PAMPA assay is a high-throughput, cell-free method used to predict passive diffusion, a primary mechanism of drug absorption.[10][11] It measures the permeation of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[10]
Experimental Protocol:
-
Membrane Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% phosphatidylcholine in dodecane) to form the artificial membrane.
-
Solution Preparation: The test compounds, this compound and Imatinib, are dissolved in a buffer solution (pH 7.4) in a separate 96-well plate (donor plate). An acceptor 96-well plate is filled with the same buffer.
-
Assay Assembly: The donor plate is placed on top of the acceptor plate, creating a "sandwich".
-
Incubation: The sandwich plate is incubated at room temperature for a defined period (e.g., 4-16 hours) to allow the compounds to permeate through the artificial membrane.[12]
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp = (V_A / (Area x Time)) x (1 / (C_D(t) - C_A(t))) x ln(C_D(t) / (C_D(t) - C_A(t)))
Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, C_D(t) is the compound concentration in the donor well at time t, and C_A(t) is the compound concentration in the acceptor well at time t.
Interpretation of Results:
The hypothetical data indicates that this compound has low to moderate permeability, while Imatinib exhibits moderate to high permeability. The lower permeability of the pyridazine derivative is likely attributable to its higher polarity (lower LogP). While high permeability is generally desirable, even compounds with lower passive permeability can achieve sufficient oral absorption if they have high solubility and are not subject to significant efflux.
Caption: Workflow for the kinetic solubility assay using nephelometry.
Conclusion and Future Directions
This comparative analysis of the in vitro ADME properties of this compound and the lead compound Imatinib provides valuable insights for its continued development. The pyridazine derivative demonstrates a promising profile characterized by high metabolic stability and excellent aqueous solubility. While its passive permeability is predicted to be lower than that of Imatinib, its high solubility may compensate to ensure adequate oral absorption.
Further studies are warranted to build a more complete ADME profile. These include:
-
Caco-2 permeability assays: To assess active transport and efflux mechanisms that are not captured by the PAMPA model. [11]* Plasma protein binding studies: To determine the fraction of the compound that is free in circulation and available to interact with its target.
-
Cytochrome P450 (CYP) inhibition and induction assays: To evaluate the potential for drug-drug interactions. [13]* In vivo pharmacokinetic studies in animal models: To confirm the in vitro findings and determine key parameters such as bioavailability, clearance, and volume of distribution.
By systematically evaluating and optimizing the ADME properties alongside potency and selectivity, the drug discovery program for this compound can be guided towards the selection of a clinical candidate with a higher probability of success.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (6-Methoxypyridazin-3-yl)methanol
This document provides essential procedural guidance for the safe handling and disposal of (6-Methoxypyridazin-3-yl)methanol (CAS No. 89532-79-6)[1]. As this compound is primarily used in research and development, a dedicated Safety Data Sheet (SDS) with comprehensive disposal information is not always readily available. Therefore, this guide synthesizes critical safety data from structurally analogous compounds—namely pyridazine and methanol derivatives—and aligns it with the regulatory frameworks of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure the highest standards of laboratory safety and environmental compliance.
Part 1: Hazard Profile and Inherent Risks
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. For this compound, we must infer its characteristics from its structural components: the pyridazine ring and the methanol group.
-
Pyridazine/Pyridine Core : Pyridine and its derivatives are typically classified as hazardous substances, often listed as hazardous waste constituents by the EPA[2]. They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation.
-
Methanol Moiety : The (yl)methanol functional group indicates the presence of a hydroxymethyl group. Methanol itself is highly flammable and toxic, capable of causing organ damage, particularly to the optic nerve, and can be fatal if ingested[3][4][5].
-
Analogous Compounds : The SDS for the structurally similar compound, (3-Methoxypyridazin-4-yl)methanol, explicitly states the precautionary measure "P501: Dispose of contents/container to an approved waste disposal plant," confirming its status as a substance requiring specialized disposal[6].
Based on this analysis, this compound must be treated as a hazardous chemical waste . Its disposal is governed by federal and local regulations, and it must never be discarded via standard laboratory drains or in the regular trash[7].
Table 1: Inferred Hazard Profile and Safety Summary
| Parameter | Inferred Information & Justification |
| GHS Pictograms | |
| Signal Word | Danger |
| Primary Hazards | Likely flammable, toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. Suspected of causing organ damage[3][5][8]. |
| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or dust. Prevent contact with skin and eyes[6]. Grounding of equipment is necessary when handling larger quantities to prevent static discharge[4]. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat, sparks, and open flames[4][9]. Segregate from incompatible materials such as strong oxidizing agents and strong acids[4][10]. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a laboratory coat are mandatory[3][10]. |
Part 2: Procedural Guide to Proper Disposal
The disposal of this compound must follow the "cradle-to-grave" principle for hazardous waste management established by the EPA's Resource Conservation and Recovery Act (RCRA)[11].
Step 1: Waste Characterization and Segregation
All materials that have come into contact with this compound are considered hazardous waste. It is crucial to segregate waste streams to ensure safe disposal and prevent dangerous reactions.
-
Liquid Waste : This includes pure this compound, reaction mixtures, and solutions containing the compound. This waste should be collected in a dedicated, leak-proof container made of compatible material (e.g., glass or polyethylene).
-
Solid Waste : This category includes contaminated consumables such as gloves, pipette tips, weighing paper, and absorbent materials from spill cleanups.
-
Procedure : Collect these items in a clearly marked, durable plastic bag lining a designated solid waste container[7]. Do not mix with non-hazardous lab trash.
-
Step 2: Waste Container Management and Labeling
Proper container selection and labeling are mandated by law and are critical for safety.
-
Container Requirements : Waste containers must be in good condition, compatible with the chemical, and must be kept securely closed except when actively adding waste[7][9]. Using a funnel for adding liquid waste is permissible, but it must be removed and the container sealed immediately after use[12].
-
Labeling : The EPA requires that each waste container be clearly labeled with the words "HAZARDOUS WASTE" [14].
-
Label Content : The label must also include:
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection[14][15].
-
SAA Location : The SAA must be at or near the point of generation and under the control of laboratory personnel[15][16].
-
Storage Conditions :
-
Secondary Containment : All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks or spills[7][12].
-
Segregation : Store the waste container away from incompatible chemicals like strong acids and oxidizing agents[10][15]. Accidental mixing can cause fires, explosions, or the release of toxic gases.
-
Step 4: Final Disposal
Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical on their own.
-
Professional Disposal : The final disposal of this compound must be managed by a licensed and certified hazardous waste disposal company[9][11]. This contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Common Disposal Methods : For organic compounds like this, high-temperature incineration in a specialized chemical incinerator is a common and effective disposal method[9][17].
Part 3: Emergency Procedures for Spills
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination. The following procedure applies to small, manageable laboratory spills.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation if it is safe to do so.
-
Don PPE : Before re-entering the area, put on the appropriate PPE: safety goggles, chemical-resistant gloves, and a lab coat.
-
Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill[6][18]. Do not use combustible materials like paper towels.
-
Collect Waste : Carefully collect the absorbed material using non-sparking tools and place it into your designated hazardous solid waste container[10].
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[18].
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office, as per your laboratory's specific protocols.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
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A Senior Application Scientist's Guide to the Safe Handling and Disposal of (6-Methoxypyridazin-3-yl)methanol
For the diligent researcher, scientist, and drug development professional, the integrity of our work is intrinsically linked to the safety of our practices. The compound (6-Methoxypyridazin-3-yl)methanol is a valuable building block in medicinal chemistry, and its effective use demands a comprehensive understanding of its safe handling and disposal. This guide is structured to provide not just a set of instructions, but a deep, causal understanding of the necessary precautions, empowering you to work with confidence and security.
Hazard Profile of this compound: A Foundation for Safety
Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed. [1]
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
These classifications dictate the necessity of specific personal protective equipment and handling protocols to mitigate the risk of exposure. The pyridazine heterocycle, a core component of this molecule, is known for its unique physicochemical properties, which can influence its biological activity and potential toxicity.[2]
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound, with a clear rationale for each item.
| PPE Component | Specification | Rationale for Use with this compound |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when handling larger quantities.[3][4] | Protects against accidental splashes that can cause serious eye irritation (H319).[1] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 4 mil thickness). | Prevents skin contact, which can cause irritation (H315).[1] Regularly inspect gloves for signs of degradation. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges. | Necessary when handling the solid compound outside of a chemical fume hood to prevent inhalation and respiratory irritation (H335).[1][5][6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a clear, procedural guide from receipt of the compound to its use in your experiments.
Figure 1. A comprehensive workflow for the safe handling of this compound.
Detailed Steps:
-
Inspection and Storage: Upon receipt, visually inspect the container for any damage. Log the chemical into your laboratory's inventory system and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Preparation: Before handling, ensure you are wearing all the specified PPE.[8] All manipulations of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation risks.[9]
-
Weighing and Solution Preparation: When weighing the solid, use a spatula and weigh paper or a weighing boat to avoid creating dust. When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Experimental Use: Conduct all reactions within the fume hood. Ensure all glassware is in good condition and appropriate for the planned experiment.
-
Post-Experiment: After your work is complete, decontaminate all surfaces and equipment that came into contact with the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound must be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh papers, and paper towels should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
Figure 2. A decision-making diagram for the proper disposal of this compound waste.
Disposal Protocol:
-
Labeling: All waste containers must be clearly labeled with the chemical name "this compound" and the appropriate hazard warnings in accordance with OSHA guidelines.[10]
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the lab.
-
Disposal: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste. Never dispose of this compound down the drain or in regular trash.[9]
By implementing these comprehensive safety and handling procedures, you are upholding the highest standards of scientific integrity and ensuring a safe and productive research environment.
References
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- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
- Oregon Occupational Safety and Health. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
- Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
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- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
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- Matulaitis, T., Volyniuk, D., L, J., & Grazulevicius, J. V. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Molecules, 25(23), 5727.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
